2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Description
Properties
IUPAC Name |
2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQVIIUHJIPKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676657 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104027-46-4 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine chemical properties
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic routes, and potential reactivity of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to construct a predictive and insightful overview. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds. This guide details predicted physicochemical properties, proposes a detailed synthetic protocol, explores the expected reactivity at its key functional groups, and outlines its anticipated spectroscopic signature. Furthermore, it discusses the potential of the tetrahydro-2,6-naphthyridine scaffold in medicinal chemistry, drawing from the known biological activities of related compounds.
Introduction
The 2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system, as well as anticancer and antimicrobial properties.[1][2] The introduction of a tetrahydro component, a benzyl group, and a chloro substituent creates a molecule with a unique three-dimensional structure and diverse reactive sites. The 1,2,3,4-tetrahydro-2,6-naphthyridine framework serves as a key building block for novel compounds.[3] This guide aims to provide a detailed, predictive analysis of this compound, offering a foundational understanding for its synthesis and further investigation.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the estimated properties of this compound based on its structure.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₅ClN₂ | |
| Molecular Weight | 258.75 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted heterocyclic compounds. |
| pKa | ~7.5 | Estimated based on the pKa of 1,2,3,4-tetrahydro-2,6-naphthyridine (predicted pKa: 7.74 ± 0.20).[4] The electron-withdrawing effect of the chloro group may slightly decrease the basicity of the pyridine nitrogen. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. | The presence of the benzyl group increases lipophilicity. |
| LogP | ~3.5 | Estimated based on the contributions of the constituent functional groups. |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, starting from a suitable pyridine precursor. The following protocol outlines a plausible route, with each step grounded in established synthetic methodologies.
Overall Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 4-Cyano-3-methylpyridine
-
To a solution of 4-cyano-3-methylpyridine in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-4-cyanopyridine, which can be used in the next step without further purification.
Rationale: This is a standard free-radical bromination of the benzylic methyl group.
Step 2: Cyanation of 3-(Bromomethyl)-4-cyanopyridine
-
Dissolve the crude 3-(bromomethyl)-4-cyanopyridine in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not exceed 30°C.
-
Stir the mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-cyano-3-(cyanomethyl)pyridine.
Rationale: A standard nucleophilic substitution to introduce the second nitrile group necessary for the subsequent cyclization.
Step 3: Reductive Cyclization to form the Tetrahydronaphthyridine Core
-
In a high-pressure autoclave, dissolve 4-cyano-3-(cyanomethyl)pyridine in a solution of ammonia in methanol.
-
Add Raney Nickel catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., 100 atm) and heat to 80-100°C.
-
Maintain the reaction for 24-48 hours, monitoring for hydrogen uptake.
-
After cooling and venting, filter the catalyst and concentrate the filtrate to yield 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine.
Rationale: The reduction of both nitrile groups to amines, followed by intramolecular cyclization, is a known method for forming such heterocyclic systems.
Step 4: Sandmeyer Reaction to Introduce the Chloro Group
-
Dissolve the 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine in aqueous hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in aqueous hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the mixture with aqueous ammonia and extract with dichloromethane.
-
Dry the organic layer and concentrate to give 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride.
Step 5: N-Benzylation
-
To a solution of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in acetonitrile, add potassium carbonate and benzyl bromide.[5]
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
Rationale: Standard N-alkylation of the secondary amine in the tetrahydro-pyridine ring.[6][7]
Expected Chemical Reactivity
The molecule possesses three key reactive sites: the chloro-substituted pyridine ring, the N-benzyl group, and the tetrahydro-pyridine ring.
Reactions at the Chloro-Substituted Pyridine Ring
The chlorine atom at the 5-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[8][9][10]
Caption: Nucleophilic Aromatic Substitution at the 5-position.
-
Amination: Reaction with various primary or secondary amines can introduce diverse substituents at the 5-position.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding salts can introduce sulfur-containing moieties.[11]
-
Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this may require specific catalytic systems due to the nature of the heterocyclic substrate.
Reactions Involving the N-Benzyl Group
The benzyl group is a common protecting group for secondary amines and can be removed under various conditions.
-
Debenzylation: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for cleaving the N-benzyl bond, yielding the free secondary amine. This would provide a valuable intermediate for further functionalization at the 2-position.
Reactions of the Tetrahydro-Pyridine Ring
The saturated portion of the molecule is generally less reactive than the aromatic ring. However, the secondary amine (after debenzylation) can undergo a range of reactions, including acylation, alkylation, and reductive amination.
Anticipated Spectroscopic Signature
Characterization of this compound would rely on standard spectroscopic techniques.[12]
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the pyridine ring (positions 7 and 8) and the benzyl group's phenyl ring. The pyridine protons will appear as doublets.
-
Benzyl Protons: A characteristic singlet for the benzylic CH₂ protons.
-
Tetrahydro-Pyridine Protons: A series of multiplets corresponding to the protons at positions 1, 3, and 4.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons of both the naphthyridine core and the benzyl group.
-
A signal for the benzylic carbon.
-
Signals for the aliphatic carbons of the tetrahydro-pyridine ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
A prominent fragment ion corresponding to the loss of the benzyl group or the tropylium cation (m/z 91) is expected.
-
Potential Applications in Drug Discovery
The 2,6-naphthyridine scaffold and its derivatives are known to possess a broad spectrum of biological activities.[1][2][13] Naphthyridine derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16][17] The specific combination of a tetrahydro-ring, a benzyl group, and a chloro-substituent in the target molecule provides a unique scaffold for exploring these activities. The chloro group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions, enabling the generation of a library of compounds for biological screening. The tetrahydro-pyridine portion introduces a three-dimensional character that can be crucial for binding to biological targets. The N-benzyl group can also influence the molecule's lipophilicity and steric profile, potentially impacting its pharmacokinetic properties.
Conclusion
While direct experimental data on this compound is scarce, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and reactivity. This guide provides a solid foundation for researchers aiming to synthesize and explore the potential of this novel heterocyclic compound. The proposed synthetic pathway is logical and employs well-established reactions. The predicted reactivity at its key functional groups opens up numerous possibilities for derivatization and the creation of new chemical entities with potential therapeutic applications. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological profile of this intriguing molecule.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Luo, A., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146, 6240–6251.
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CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][13][18]Naphthyridines. Australian Journal of Chemistry, 39(4), 667–675.
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- ResearchGate. (n.d.). Synthesis and spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines.
- ChemicalBook. (n.d.). 1,2,3,4-tetrahydro-2,6-naphthyridine | 31786-18-2.
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National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][19][20]naphthyrin-5(6H)-one. PMC.
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- ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
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- Scirp.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234.
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- ResearchGate. (n.d.). ChemInform Abstract: 1,2,3,4-Tetrahydro-1,6-naphthyridines. Part 2. Formation and Unexpected Reactions of 1,2,3,4-Tetrahydro-7H-pyrano(4,3-b)pyridine-2, 7-diones.
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An In-depth Technical Guide to 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and its position within the broader class of naphthyridines. While this molecule is available commercially as a building block for chemical synthesis, this guide also addresses the current landscape of publicly available research, noting the absence of detailed studies on its specific biological activity and mechanism of action. This guide serves as a foundational resource for researchers considering the use of this compound in novel synthetic routes and as a starting point for future investigations into its potential therapeutic applications.
Introduction: The Naphthyridine Scaffold in Drug Discovery
The naphthyridine core, a diazaphenanthrene system, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape, influencing its interaction with biological targets.[1] Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The tetrahydro- derivative, this compound, represents a specific structural variation within this important class of molecules, offering a unique combination of a flexible tetrahydro-pyridine ring, a reactive chloro-substituent, and a bulky benzyl group that can be explored for the development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1104027-46-4 | [3][4] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [3][4] |
| Molecular Weight | 258.75 g/mol | [3][4] |
| Synonyms | 5-Chloro-1,2,3,4-tetrahydro-2-(phenylmethyl)-2,6-naphthyridine, 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | [4] |
Physicochemical Data:
| Property | Value | Source |
| Boiling Point | 377.5±42.0 °C (Predicted) | [5] |
| Density | 1.227 g/cm³ | [5] |
| pKa | 5.38±0.20 (Predicted) | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis Strategies for the Tetrahydronaphthyridine Core
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Methodological Considerations:
Step 1: Formation of the Tetrahydronaphthyridine Core The construction of the tetrahydronaphthyridine ring system is a critical step. A plausible approach involves the cyclization of a suitably substituted pyridine precursor. For the 2,6-naphthyridine skeleton, this would likely involve a derivative of 3-aminopyridine. Reactions such as the Friedländer annulation or variations thereof, which condense an amino-substituted aromatic with a ketone or aldehyde, are common strategies for building such fused heterocyclic systems. The choice of reactants and conditions would be crucial to control regioselectivity and achieve the desired tetrahydro- state.
Causality Behind Experimental Choices: The selection of a specific cyclization strategy would depend on the availability of starting materials and the desired substitution pattern. The use of a pre-functionalized pyridine ring allows for a more controlled synthesis compared to a de novo construction of both rings.
Step 2: N-Benzylation Following the formation of the 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine intermediate, the introduction of the benzyl group at the N2 position would be accomplished through a standard N-alkylation reaction. This typically involves reacting the secondary amine of the tetrahydropyridine ring with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate aprotic solvent like acetonitrile or dimethylformamide.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which would show the characteristic signals of the benzyl group.
Step 3: Chlorination The introduction of the chlorine atom at the C5 position is a key functionalization step. This could potentially be achieved through electrophilic aromatic substitution on the naphthyridine ring. However, the reactivity and regioselectivity of such reactions on the tetrahydronaphthyridine system would need careful consideration. Alternatively, the chlorine atom might be introduced at an earlier stage of the synthesis, on the pyridine precursor, to ensure the correct final substitution pattern.
Authoritative Grounding: The specific chlorinating agents and reaction conditions would be chosen based on established protocols for the chlorination of pyridine and related heterocyclic systems. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride could be employed, with the choice depending on the desired reactivity and selectivity.
Potential Applications in Drug Development and Biological Activity
While there is no specific biological data available for this compound, the broader naphthyridine class has shown significant promise in various therapeutic areas.
-
Oncology: Many naphthyridine derivatives have been investigated as kinase inhibitors. For example, the benzo[c][3][6]naphthyridine scaffold has been utilized to develop inhibitors of protein kinase CK2, a target in cancer therapy.[7] The structural features of this compound could make it a candidate for screening against various kinase targets.
-
Neurodegenerative Diseases: Some naphthyridine-based compounds have been explored as antagonists for receptors implicated in neurological disorders.[8]
-
Infectious Diseases: The foundational naphthyridine, nalidixic acid, was an early antibiotic, and the scaffold continues to be explored for the development of new antibacterial and antiviral agents.[1]
The presence of the chloro-substituent on the pyridine ring of this compound provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for biological screening.
Future Directions and Research Opportunities
The lack of detailed biological studies on this compound presents a clear opportunity for future research. A systematic investigation into its biological activity is warranted.
Proposed Research Workflow
Caption: Proposed workflow for the investigation of the biological activity of the title compound.
Conclusion
This compound, identified by CAS number 1104027-46-4, is a readily available chemical entity with a promising scaffold for medicinal chemistry exploration. While its specific biological functions remain uncharacterized in the public domain, its structural relationship to a class of compounds with proven therapeutic relevance suggests its potential as a valuable building block for the synthesis of novel drug candidates. This guide provides a foundational understanding of its chemical properties and outlines a strategic path for future research to unlock its full potential in drug discovery.
References
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Specifications of this compound - Capot Chemical. (n.d.). Retrieved January 15, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (2021). Retrieved January 15, 2026, from [Link]
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Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021). Retrieved January 15, 2026, from [Link]
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Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed. (1998). Retrieved January 15, 2026, from [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (2011). Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers in drug discovery and development. The guide covers the core chemical identity, a proposed synthetic strategy, and an in-depth analysis of its structural and electronic features.
Introduction and Chemical Identity
This compound belongs to the naphthyridine class of heterocyclic compounds, which are bicyclic structures containing two nitrogen atoms. The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The tetrahydro-2,6-naphthyridine core of the title compound provides a three-dimensional geometry that can be crucial for specific interactions with biological targets. The presence of a benzyl group at the 2-position and a chlorine atom at the 5-position introduces distinct steric and electronic properties that can modulate its pharmacological activity.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | Sunway Pharm Ltd.[2] |
| CAS Number | 1104027-46-4 | Sunway Pharm Ltd.[2] |
| Molecular Formula | C₁₅H₁₅ClN₂ | Sunway Pharm Ltd.[2] |
| Molecular Weight | 258.75 g/mol | Sunway Pharm Ltd.[2] |
| Canonical SMILES | C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 | PubChem[3] |
| InChIKey | Not Publicly Available |
Physicochemical and Predicted Properties
While experimental data on the physicochemical properties of this compound are scarce in the public domain, we can infer key characteristics based on its structure and data from its isomer, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source |
| Boiling Point | ~377.5 ± 42.0 °C | Predicted for the target compound.[4] |
| pKa | ~5.38 ± 0.20 | Predicted for the target compound, likely corresponding to the protonation of the N6 nitrogen.[4] |
| LogP | ~3.2 | Calculated for the isomer 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, suggesting moderate lipophilicity.[3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | Recommended for related compounds to prevent degradation.[4] |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. | General solubility for naphthyridine derivatives.[4] |
Synthesis and Structural Elucidation
Proposed Retrosynthetic Analysis and Synthesis Workflow
A logical approach to the synthesis would involve the construction of the tetrahydro-2,6-naphthyridine core, followed by N-benzylation.
Caption: Proposed Retrosynthetic Analysis.
Hypothetical Experimental Protocol
Step 1: Synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (Intermediate 1)
This key intermediate could potentially be synthesized from a suitably substituted pyridine derivative. Synthetic strategies for related naphthyridines often involve the condensation of aminopyridines with dicarbonyl compounds or their equivalents, followed by cyclization and reduction.[5][6]
Step 2: N-Benzylation
To a solution of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), a non-nucleophilic base (e.g., diisopropylethylamine) would be added. Benzyl bromide or benzyl chloride would then be added, and the reaction mixture would be stirred, likely at an elevated temperature, to facilitate the N-alkylation at the 2-position.
Self-Validating System: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product. Purification would likely be achieved through column chromatography on silica gel.
Structural Characterization
The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl and naphthyridine rings, as well as the aliphatic protons of the tetrahydro portion of the molecule. The benzylic methylene protons would likely appear as a singlet.
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the benzyl and chloro-substituted naphthyridine moieties.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations.
-
X-ray Crystallography: Would provide the unambiguous three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and the conformation of the tetrahydro-naphthyridine ring.
Molecular Structure and Potential Biological Significance
The molecular structure of this compound is characterized by a partially saturated heterocyclic core with two key substituents.
Caption: Key Structural Features.
The 2,6-naphthyridine scaffold has been identified as a promising framework for the development of anticancer agents, particularly as inhibitors of protein kinases.[7] The specific substitution pattern of this compound suggests it could be investigated for similar activities. The benzyl group may engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the chlorine atom can influence the electronic properties of the aromatic system and potentially act as a site for metabolic modification.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and a plausible synthetic strategy. While a comprehensive set of experimental data is not yet publicly available, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers interested in exploring the therapeutic potential of this and related naphthyridine derivatives. Further experimental investigation is warranted to fully elucidate its properties and biological activity.
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Unlocking the Therapeutic Potential of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Technical Guide to Putative Targets and Validation Strategies
The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as a fertile ground for innovation, offering diverse three-dimensional arrangements and opportunities for multifarious biological interactions. The 2,6-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention for its broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, providing an in-depth exploration of its putative therapeutic targets and outlining robust experimental frameworks for their validation. While direct studies on this particular molecule are nascent, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses regarding its mechanism of action and therapeutic applications.
The 2,6-Naphthyridine Scaffold: A Privileged Motif in Medicinal Chemistry
The 2,6-naphthyridine skeleton, one of the six structural isomers of pyridopyridine, is a recurring motif in both natural products and synthetic compounds with demonstrated biological utility.[1][3] Its unique electronic and steric properties make it an attractive scaffold for engaging with a variety of biological macromolecules. Compounds incorporating this core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][4] The specific substitutions on the 2,6-naphthyridine ring system, such as the benzyl and chloro groups and the tetrahydro nature of one of the rings in the compound of interest, are anticipated to significantly modulate its biological profile, influencing its target specificity, potency, and pharmacokinetic properties.
Potential Therapeutic Arenas and Molecular Targets
Based on the established activities of analogous compounds, this compound is postulated to exhibit therapeutic potential in several key areas.
Oncology: Targeting Aberrant Kinase Signaling
A significant body of research points to the potential of 2,6-naphthyridine derivatives as potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.
a) Fibroblast Growth Factor Receptor 4 (FGFR4): A Target in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality, and a subset of HCC patients exhibit an aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway, which drives oncogenesis.[5][6] The development of selective FGFR4 inhibitors is therefore a promising therapeutic strategy.[2] Notably, novel 2,6-naphthyridine analogues have been successfully developed as selective FGFR4 inhibitors, demonstrating nanomolar potency against human HCC cell lines and significant antitumor efficacy in xenograft mouse models.[2][5][6] The structural features of this compound make it a plausible candidate for interaction with the ATP-binding pocket of FGFR4.
Signaling Pathway: FGF19-FGFR4 in Hepatocellular Carcinoma
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A Technical Guide to the 2,6-Naphthyridine Scaffold: An Emerging Core in Medicinal Chemistry with a Focus on 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological activities of substituted 2,6-naphthyridine derivatives. While in-depth literature on the specific molecule, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, is sparse in the public domain, this guide will leverage data from closely related analogs to infer its potential utility and to provide a framework for future research. We will explore the general synthetic routes to the tetrahydro-2,6-naphthyridine core, discuss the known biological targets of this class of compounds, and present a perspective on the potential therapeutic applications.
Introduction to the 2,6-Naphthyridine Scaffold
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. There are six possible isomers of naphthyridine, with the 2,6-isomer being a key building block in the development of novel therapeutic agents.[1] The rigid structure of the 2,6-naphthyridine core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for targeting a variety of biological macromolecules.[2]
The tetrahydrogenated form, 1,2,3,4-tetrahydro-2,6-naphthyridine, offers greater conformational flexibility, which can be advantageous for optimizing interactions with protein binding sites. The specific compound of interest, this compound, combines this flexible core with a benzyl group at the 2-position and a chloro substituent at the 5-position, suggesting potential for a range of biological activities based on the known pharmacophores.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1104027-46-4 | [3] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [3] |
| Molecular Weight | 258.75 g/mol | [3] |
| Appearance | (Not specified in available literature) | |
| Solubility | (Not specified in available literature) |
Synthetic Strategies for the Tetrahydro-2,6-Naphthyridine Core
A plausible synthetic approach could involve a multi-step sequence starting from a suitably functionalized pyridine derivative. The key steps would likely include the formation of the second ring and subsequent reduction of the dihydronaphthyridine intermediate. The benzyl group at the 2-position can be introduced via reductive amination or N-alkylation of a secondary amine precursor.
Figure 1: A generalized, hypothetical synthetic workflow for the preparation of this compound.
Biological Activities of 2,6-Naphthyridine Derivatives
Derivatives of the 2,6-naphthyridine scaffold have been investigated for a range of biological activities, primarily in the areas of oncology and infectious diseases. The specific substitutions on the naphthyridine core play a crucial role in determining the biological target and potency.
Anticancer Activity
Several studies have highlighted the potential of 2,6-naphthyridine derivatives as anticancer agents.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. For instance, certain 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones have demonstrated potent inhibition of tankyrases, enzymes involved in Wnt/β-catenin signaling, with some analogs exhibiting IC50 values in the low nanomolar range.[2]
Antimicrobial and Antiviral Activity
The naphthyridine scaffold is a well-known pharmacophore in antimicrobial agents. While much of the research has focused on the 1,8-naphthyridine isomer (e.g., nalidixic acid), other isomers, including 2,6-naphthyridines, have also shown promise.[1] Additionally, certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of HIV-1 integrase, acting at an allosteric site.[4]
Structure-Activity Relationships (SAR) and a Perspective on this compound
Based on the broader literature for naphthyridine derivatives, we can infer a potential SAR for the title compound.
-
The Tetrahydro-2,6-naphthyridine Core: This provides a flexible yet constrained scaffold for orienting substituents.
-
The 2-Benzyl Group: The benzyl moiety is a common feature in many biologically active compounds and can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions. Its presence suggests that the compound may have an affinity for targets with aromatic binding pockets.
-
The 5-Chloro Group: The chlorine atom can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It can also modulate the metabolic stability of the molecule.
Figure 2: A logical diagram illustrating the interplay of structural features that likely contribute to the biological activity of the target molecule.
Future Directions and Research Opportunities
The limited availability of public data on this compound presents a clear research opportunity. Future investigations should focus on:
-
Development of a robust and scalable synthetic route: A detailed and optimized synthesis is the first step towards enabling further biological evaluation.
-
Broad biological screening: The compound should be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify its primary mechanism of action.
-
In-depth pharmacological characterization: Once a primary target is identified, detailed in vitro and in vivo studies will be necessary to elucidate its therapeutic potential.
-
Analog synthesis and SAR studies: The synthesis and evaluation of a library of related analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
The 2,6-naphthyridine scaffold, and its tetrahydrogenated derivatives, represent a promising area for the discovery of new therapeutic agents. While specific data on this compound is currently lacking in the public scientific literature, the analysis of related compounds suggests that it may possess interesting biological activities. This technical guide serves as a call to the scientific community to further investigate this and related molecules to unlock their full therapeutic potential.
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Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]
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The Emerging Therapeutic Potential of Tetrahydro-2,6-naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is a central theme in modern medicinal chemistry. Among the privileged nitrogen-containing heterocyclic systems, the tetrahydro-2,6-naphthyridine core has recently emerged as a structure of significant interest. This guide provides an in-depth technical overview of this promising scaffold, from its roots in natural product chemistry to its current standing as a key component in the development of targeted therapeutics. We will explore the historical context, detail key synthetic methodologies, and present a comprehensive analysis of the pharmacological profile and structure-activity relationships of tetrahydro-2,6-naphthyridine derivatives, with a particular focus on their groundbreaking application as inhibitors of the notorious oncogene, KRAS. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to inspire and facilitate future innovation with this versatile molecular core.
Part 1: Introduction to the 2,6-Naphthyridine Core
The Naphthyridine Isomers: A Privileged Scaffold in Medicinal Chemistry
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] Depending on the position of the two nitrogen atoms, six distinct isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This family of compounds has long been recognized as a "privileged scaffold" in medicinal chemistry, a term that describes molecular frameworks that are capable of binding to multiple, unrelated biological targets. The therapeutic journey of naphthyridines began in earnest with the discovery of nalidixic acid, a 1,8-naphthyridine derivative, which was introduced as an antibacterial agent in 1967.[1] This seminal discovery paved the way for the development of numerous other naphthyridine-based drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
The 2,6-Naphthyridine Isomer: Physicochemical Properties and Electronic Profile
The 2,6-naphthyridine isomer possesses a unique electronic distribution due to the placement of its nitrogen atoms, which influences its reactivity, binding properties, and metabolic stability. This distinct arrangement of heteroatoms provides a specific vectoral array of hydrogen bond donors and acceptors, which can be exploited in rational drug design to achieve high-affinity interactions with biological targets. The aromatic 2,6-naphthyridine core has been explored as a scaffold for inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[5][6]
From Aromatic to Saturated: The Significance of Tetrahydro-2,6-naphthyridines
While aromatic heterocycles are invaluable in drug discovery, their saturated counterparts often offer distinct advantages. The reduction of the aromatic 2,6-naphthyridine core to a tetrahydro-2,6-naphthyridine scaffold imparts a three-dimensional character to the otherwise planar molecule. This increased sp3-hybridization allows for more precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the introduction of a saturated ring can favorably modulate the physicochemical properties of a molecule, often leading to increased solubility, improved metabolic stability, and better pharmacokinetic profiles. It is this strategic transition from a planar aromatic system to a three-dimensional saturated core that has unlocked the most recent and exciting therapeutic applications of the 2,6-naphthyridine family.
Part 2: Discovery and Historical Context
Natural Product Origins: The Erythrina Alkaloids
The intricate architecture of the tetrahydro-2,6-naphthyridine core can be found in the natural world, embedded within a class of complex alkaloids isolated from plants of the Erythrina genus. One such example is Erymelanthine, which features a tetrahydro-indolo[7a,1a][7][8]naphthyridine framework.[1] These alkaloids are known to possess a range of biological activities, including effects on the central nervous system, such as hypnotic and sedative properties.[1] The structural complexity of these natural products has inspired synthetic chemists, leading to the development of elegant total synthesis strategies to construct their polycyclic ring systems.
Early Synthetic Explorations of the 2,6-Naphthyridine Core
The journey towards harnessing the therapeutic potential of tetrahydro-2,6-naphthyridines begins with the synthesis of their aromatic precursors. The parent 2,6-naphthyridine ring system was first isolated in 1965.[9] Early synthetic routes often involved multi-step sequences starting from pyridine derivatives. One established method involves the cyclization of 4-cyano-3-pyridylacetonitrile.[10] This approach, while effective, underscores the synthetic challenges that needed to be overcome to access this particular naphthyridine isomer in good yields.
The Advent of Tetrahydro-2,6-naphthyridine Derivatives in Modern Drug Discovery
While the aromatic 2,6-naphthyridine core has been known for several decades, the exploration of its tetrahydro derivatives as key pharmacophores is a more recent development. A significant milestone in the history of this scaffold is its recent emergence as a potent and selective inhibitor of KRAS, one of the most sought-after targets in oncology. A recent patent application describes a series of 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives as inhibitors of KRAS, highlighting the contemporary relevance and therapeutic promise of this heterocyclic system.[11] This discovery has propelled the tetrahydro-2,6-naphthyridine core into the spotlight of modern drug discovery.
Part 3: Synthetic Strategies for the Tetrahydro-2,6-naphthyridine Core
The synthesis of tetrahydro-2,6-naphthyridine derivatives can be broadly approached in two stages: the construction of the aromatic 2,6-naphthyridine precursor, followed by the reduction of one of the pyridine rings.
Synthesis of the Aromatic 2,6-Naphthyridine Precursor
A common strategy for the synthesis of the 2,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing pyridine derivative. One such method, which can be performed under environmentally benign microwave irradiation, is outlined below.[10]
-
Step 1: 3-Amino-1-bromo-2,6-naphthyridine. 4-Cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Step 2: 1,3-Dibromo-2,6-naphthyridine. The amino-bromo derivative from Step 1 is subjected to diazotization with sodium nitrite and hydrobromic acid to afford 1,3-dibromo-2,6-naphthyridine.
-
Step 3: 1,3-Dihydrazino-2,6-naphthyridine. The dibromo compound is then treated with hydrazine hydrate in dioxane to give 1,3-dihydrazino-2,6-naphthyridine in quantitative yield.
-
Step 4: 2,6-Naphthyridine. The final step involves the oxidation of the dihydrazino derivative with a hot aqueous solution of cupric sulfate in acetic acid. The resulting mixture is basified and extracted with ether to yield the parent 2,6-naphthyridine.
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2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine mechanism of action hypotheses
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, this compound. As direct experimental data for this specific molecule is not yet publicly available, this document outlines three primary, data-driven hypotheses based on the well-established biological activities of the broader 2,6-naphthyridine chemical class. For each hypothesis, we will detail the underlying scientific rationale and provide robust, step-by-step experimental protocols designed to rigorously test these propositions.
The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple, diverse biological targets and exhibit a wide array of pharmacological effects.[1][2] Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2] Furthermore, naturally occurring naphthyridine alkaloids are known to exert effects on the central nervous system.[2][3] This precedent forms the logical foundation for our investigation into this compound.
Hypothesis 1: Inhibition of Protein Kinases as a Primary Anticancer Mechanism
Rationale: The most prominent and well-documented activity of 2,6-naphthyridine derivatives is the inhibition of protein kinases crucial to cancer cell proliferation and survival.[1] Notably, novel 2,6-naphthyridine analogues have been developed as highly selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[1][4][5] Other kinases, such as Casein Kinase 2 (CK2) and Protein Kinase C (PKC), have also been identified as targets for this class of compounds.[1] The structural components of this compound are consistent with features that could allow for competitive binding within the ATP-binding pocket of various kinases.
Experimental Workflow for Kinase Inhibition Hypothesis
Caption: Workflow for validating the kinase inhibitor hypothesis.
Detailed Experimental Protocols
1. Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets from a large, unbiased panel.
-
Methodology:
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Request screening at a concentration of 10 µM against a panel of over 400 human kinases.
-
The assay principle is typically based on a competition binding assay where the amount of test compound bound to the kinase is measured against a tagged ligand.
-
Data Analysis: Identify all kinases showing greater than 90% inhibition. Rank these hits based on the strength of inhibition.
-
2. Biochemical IC50 Determination (LanthaScreen™ Eu Kinase Binding Assay):
-
Objective: To determine the potency (IC50) of the compound against the top 3-5 kinase hits from the initial screen.
-
Methodology:
-
Prepare a dilution series of the test compound (e.g., from 100 µM to 0.1 nM).
-
In a 384-well plate, combine the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
Add the diluted test compound to the wells.
-
Incubate to allow for binding equilibrium.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
3. Cellular Target Engagement (NanoBRET™ Assay):
-
Objective: To confirm that the compound can enter cells and bind to its target kinase in a physiological context.
-
Methodology:
-
Select a cell line that expresses the target kinase (e.g., Huh7 for FGFR4).[1]
-
Transfect the cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Culture the transfected cells and treat with a dilution series of the test compound.
-
Add the fluorescent NanoBRET™ tracer, which binds to the kinase.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in BRET signal indicates displacement of the tracer by the compound.
-
Data Analysis: Determine the cellular IC50, representing the concentration required for 50% target occupancy.
-
| Experiment | Purpose | Key Metric |
| Kinase Panel Screen | Broad target identification | % Inhibition @ 10 µM |
| Biochemical Assay | Determine in vitro potency | IC50 (nM) |
| Cellular Target Engagement | Confirm binding in live cells | Cellular IC50 (nM) |
| Cell Viability Assay | Assess functional effect | GI50 (µM) |
Hypothesis 2: Modulation of Central Nervous System (CNS) Receptors
Rationale: Several naturally derived naphthyridine alkaloids have been reported to exert effects on the central nervous system.[2][3] The tetrahydro-naphthyridine core, combined with a benzyl group, bears structural resemblance to scaffolds known to interact with various G-protein coupled receptors (GPCRs) and ion channels in the brain. The lipophilic nature of the benzyl group may facilitate crossing the blood-brain barrier.
Experimental Workflow for CNS Receptor Modulation Hypothesis
Caption: Workflow for validating the CNS receptor modulation hypothesis.
Detailed Experimental Protocols
1. Radioligand Binding Screen:
-
Objective: To identify potential CNS receptor targets from a standard safety panel.
-
Methodology:
-
Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44™ Panel), which includes a wide range of CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, opioid).
-
The assay measures the ability of the test compound (typically at 1 µM and 10 µM) to displace a specific, high-affinity radioligand from its receptor target in membrane preparations.
-
Data Analysis: Identify receptors where the compound causes >50% displacement of the radioligand.
-
2. Functional Calcium Flux Assay (for Gq-coupled GPCRs):
-
Objective: To determine if the compound acts as an agonist or antagonist at a Gq-coupled receptor identified in the primary screen.
-
Methodology:
-
Use a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
To test for agonist activity, add a dilution series of the test compound and measure the change in fluorescence using a FLIPR® or similar instrument.
-
To test for antagonist activity, pre-incubate the cells with a dilution series of the test compound, then add a known agonist at its EC80 concentration and measure the inhibition of the fluorescence signal.
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
-
Hypothesis 3: Antimicrobial Activity via Inhibition of Essential Bacterial Processes
Rationale: The naphthyridine scaffold is historically significant in the field of antimicrobials; for instance, nalidixic acid, a 1,8-naphthyridine, was a precursor to the fluoroquinolone antibiotics. While structurally distinct, the shared bicyclic nitrogen-containing core suggests that other isomers, like the 2,6-naphthyridines, could possess antimicrobial properties. Some benzyl naphthyridinium analogs have indeed shown activity against bacteria and fungi.[6]
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use the broth microdilution method according to CLSI guidelines.
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in appropriate bacterial or fungal growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
2. Bacterial DNA Gyrase Inhibition Assay:
-
Objective: To test the hypothesis that the compound, like quinolones, inhibits bacterial DNA gyrase.
-
Methodology:
-
Utilize a commercially available DNA gyrase supercoiling assay kit (e.g., from Inspiralis).
-
The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Incubate purified DNA gyrase with relaxed plasmid DNA, ATP, and a dilution series of the test compound. Ciprofloxacin should be used as a positive control.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Data Analysis: Inhibition is observed as a decrease in the amount of supercoiled DNA. Quantify the band intensities to determine an IC50 value.
-
Conclusion and Path Forward
The therapeutic potential of this compound can be systematically explored by pursuing these three evidence-based hypotheses. The most logical starting point, given the wealth of literature, is the investigation of kinase inhibition. A broad kinase screen will provide a rapid and comprehensive assessment of the most likely targets. Should this prove inconclusive, the CNS and antimicrobial hypotheses offer robust alternative avenues for discovery. The experimental workflows detailed herein provide a clear and efficient roadmap for elucidating the mechanism of action, ultimately defining the therapeutic promise of this novel chemical entity.
References
- The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Sungkyunkwan University.
- The synthesis and biological evaluation of alkyl and benzyl naphthyridinium analogs of eupolauridine as potential antimicrobial and cytotoxic agents. PubMed.
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.skku.edu [pure.skku.edu]
- 6. The synthesis and biological evaluation of alkyl and benzyl naphthyridinium analogs of eupolauridine as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a vital resource for researchers, scientists, and drug development professionals by offering a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. While experimental data for this specific molecule is not widely available in the public domain, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust and scientifically grounded predictive analysis.
Introduction: The Significance of this compound
The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of a benzyl group at the 2-position and a chlorine atom at the 5-position of the tetrahydro-2,6-naphthyridine framework suggests potential applications as a modulator of various biological targets. Accurate structural elucidation and purity assessment are critical first steps in any drug discovery pipeline, making a comprehensive understanding of its spectroscopic signature indispensable.
This guide will systematically detail the predicted spectroscopic characteristics of the title compound, explaining the causal relationships between its molecular structure and the expected spectral features. The methodologies described herein are designed to be self-validating, providing a framework for the analysis of this and related compounds.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to understanding its spectroscopic properties.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near nitrogen atoms.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |
| Aromatic (Naphthyridine, H-7, H-8) | 7.00 - 7.50 | Doublet of Doublets | 2H | Aromatic protons on the chlorinated pyridine ring, influenced by the nitrogen and chlorine atoms. |
| Benzylic CH₂ | ~ 4.50 | Singlet | 2H | Protons adjacent to the aromatic ring and the nitrogen atom of the tetrahydro-naphthyridine ring. |
| Tetrahydro-naphthyridine CH₂ (C-1, C-3, C-4) | 2.50 - 3.50 | Multiplets | 6H | Aliphatic protons of the saturated heterocyclic ring, likely appearing as complex overlapping multiplets. |
Rationale: The chemical shifts are predicted based on the electronic environment of the protons. Aromatic protons of the benzyl group will resonate in the typical aromatic region. The benzylic protons are deshielded by both the aromatic ring and the adjacent nitrogen atom, leading to a downfield shift. The aliphatic protons of the tetrahydro-naphthyridine ring will appear in the upfield region, with their specific shifts and multiplicities depending on their diastereotopic relationships and coupling with neighboring protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic (Benzyl, C-ipso) | 135 - 140 | Quaternary carbon attached to the benzylic CH₂ group. |
| Aromatic (Benzyl) | 125 - 130 | Protonated aromatic carbons of the benzyl group. |
| Aromatic (Naphthyridine) | 120 - 150 | Carbons of the pyridine ring, with the carbon bearing the chlorine atom (C-5) being significantly influenced. |
| Benzylic CH₂ | 50 - 60 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |
| Tetrahydro-naphthyridine CH₂ | 40 - 55 | Aliphatic carbons of the saturated heterocyclic ring. |
Rationale: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic carbons resonate downfield. The carbon attached to the electronegative chlorine atom (C-5) is expected to be significantly deshielded. The aliphatic carbons of the tetrahydro-naphthyridine ring and the benzylic methylene group will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: MS Data Acquisition
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation:
-
ESI: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
EI: Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the ion source.
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum and Fragmentation
Molecular Ion: The molecular weight of this compound is 258.75 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 258 and an [M+H]⁺ peak at m/z 259 in ESI. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 260 with an intensity of approximately one-third of the [M]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
Key Fragmentation Pathways:
Figure 2: Predicted Key Fragmentation Pathways.
-
Loss of Benzyl Radical: A prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da) and the formation of a fragment ion corresponding to the chlorotetrahydronaphthyridine cation at m/z 167.
-
Formation of Tropylium Ion: The benzyl group can also fragment to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectrum
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of C-H bonds in the tetrahydro-naphthyridine and benzylic CH₂ groups. |
| C=N Stretch | 1600 - 1650 | Medium | Stretching vibration of the imine bond within the pyridine ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic rings. |
| C-N Stretch | 1180 - 1360 | Medium | Stretching vibrations of the C-N bonds in the saturated heterocyclic ring. |
| C-Cl Stretch | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |
Rationale: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The presence of aromatic and aliphatic C-H bonds, C=N and C=C double bonds, C-N single bonds, and a C-Cl bond will give rise to a distinct and interpretable IR spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, along with the rationale behind their interpretation, offer a comprehensive framework for the structural characterization of this and related novel compounds. This information is intended to be a valuable tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling them to confidently identify and characterize this important class of molecules. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Naphthyridines in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry. (A general reference to the importance of the naphthyridine scaffold).
-
PubChem Database. National Center for Biotechnology Information. (For general chemical information and properties of related compounds). [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydro-2,6-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. As a conformationally restricted diamine, it serves as a valuable building block in the design of compounds targeting a range of biological entities, including kinases and G-protein coupled receptors. The specific substitution pattern of the target molecule, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, incorporates a benzyl group at the 2-position, which can influence solubility and interactions with hydrophobic pockets of target proteins, and a chlorine atom at the 5-position, a common bioisostere for hydrogen that can modulate electronic properties and metabolic stability.
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is a robust, multi-step sequence commencing with the commercially available starting material, 1-benzyl-4-piperidone. The causality behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic pathway.
Overall Synthetic Strategy
The synthesis of the target compound is proposed via a three-step sequence, as illustrated in the workflow diagram below. This strategy relies on the initial construction of a fused 2-amino-3-cyanopyridine ring onto the 1-benzyl-4-piperidone core. Subsequent cyclization affords a tetrahydro-2,6-naphthyridinone intermediate, which is then chlorinated to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
This initial step involves a multi-component reaction to construct the fused pyridine ring. This reaction is a variation of the Guareschi-Thorpe reaction, which is a versatile method for synthesizing substituted pyridines.[1][2][3]
Reaction Scheme:
Caption: Synthesis of the 2-amino-3-cyanopyridine intermediate.
Materials:
| Reagent | M.W. | Amount | Moles |
| 1-Benzyl-4-piperidone | 189.25 | 10.0 g | 52.8 mmol |
| Malononitrile | 66.06 | 3.84 g | 58.1 mmol |
| Ammonium Acetate | 77.08 | 4.07 g | 52.8 mmol |
| Ethanol | 46.07 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol), malononitrile (3.84 g, 58.1 mmol), ammonium acetate (4.07 g, 52.8 mmol), and ethanol (100 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The product is expected to precipitate from the solution upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to obtain 2-amino-4-benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile as a pale yellow solid.
-
The expected yield is in the range of 70-80%.
Expert Insights: The use of ammonium acetate serves as both a catalyst and a source of ammonia for the pyridine ring formation. Ethanol is a suitable solvent for this condensation reaction. The reaction is driven to completion by the removal of water, which is facilitated by the refluxing conditions.
Step 2: Synthesis of 2-Benzyl-1,2,3,4,7,8-hexahydro-2,6-naphthyridin-5(6H)-one
This step involves the hydrolysis of the nitrile group to a carboxamide, followed by an intramolecular cyclization to form the naphthyridinone ring. Concentrated sulfuric acid is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Cyclization to the tetrahydro-2,6-naphthyridinone.
Materials:
| Reagent | M.W. | Amount | Moles |
| 2-Amino-4-benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | 267.35 | 10.0 g | 37.4 mmol |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
Protocol:
-
Carefully add the 2-amino-4-benzyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (10.0 g, 37.4 mmol) in portions to a 100 mL beaker containing concentrated sulfuric acid (50 mL) cooled in an ice bath.
-
Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
The expected yield of 2-benzyl-1,2,3,4,7,8-hexahydro-2,6-naphthyridin-5(6H)-one is typically in the range of 80-90%.
Expert Insights: The strong acidic conditions promote the hydrolysis of the nitrile to a primary amide, which then undergoes an intramolecular cyclization onto the pyridine ring, followed by tautomerization to the more stable naphthyridinone.
Step 3: Synthesis of this compound
The final step is the conversion of the naphthyridinone to the corresponding 5-chloro derivative. Phosphorus oxychloride is a standard and effective reagent for this type of transformation, converting the amide-like oxygen to a chloro group.
Reaction Scheme:
Caption: Final chlorination to yield the target compound.
Materials:
| Reagent | M.W. | Amount | Moles |
| 2-Benzyl-1,2,3,4,7,8-hexahydro-2,6-naphthyridin-5(6H)-one | 256.32 | 5.0 g | 19.5 mmol |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL | - |
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-benzyl-1,2,3,4,7,8-hexahydro-2,6-naphthyridin-5(6H)-one (5.0 g, 19.5 mmol) in phosphorus oxychloride (25 mL).
-
Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (150 g). Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Basify the mixture with a cold, concentrated solution of sodium hydroxide to a pH of 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford this compound as a solid.
-
The expected yield is in the range of 60-75%.
Expert Insights: Phosphorus oxychloride acts as both the chlorinating agent and the solvent in this reaction. The mechanism involves the formation of a Vilsmeier-like intermediate which is then attacked by chloride. The workup procedure is critical to safely quench the excess POCl₃ and isolate the product.
Part 2: Characterization
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Melting Point (MP): The melting point of the final solid product should be determined.
Part 3: Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution and add to water slowly, never the other way around.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. Handle only in a dry environment and under an inert atmosphere if possible.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
-
Al-Zaydi, K. M. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molecules 2021 , 26(15), 4479. [Link]
-
MDPI. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.[Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[Link]
-
PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.[Link]
-
MDPI. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.[Link]
-
Wikipedia. Friedländer synthesis.[Link]
-
Organic Chemistry Portal. Friedlaender Synthesis.[Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.[Link]
-
ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.[Link]
-
ACS Publications. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors.[Link]
-
ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.[Link]
Sources
Application Note and Protocols for the Purification of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Introduction
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are known for their diverse biological activities, making them significant scaffolds in drug discovery and development.[1][2] The purity of such compounds is of paramount importance for accurate biological screening, pharmacological studies, and ensuring the safety and efficacy of potential drug candidates. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common and effective purification techniques.
The molecular structure of this compound (Molecular Formula: C₁₅H₁₅ClN₂, Molecular Weight: 258.75 g/mol ) incorporates a basic tetrahydro-2,6-naphthyridine core, a benzyl group, and a chloro substituent.[3][4] These features dictate its physicochemical properties, such as polarity, basicity, and solubility, which are critical considerations in selecting an appropriate purification strategy. This guide will delve into purification methods including liquid-liquid extraction, column chromatography, and crystallization.
Physicochemical Properties and their Impact on Purification
The presence of two nitrogen atoms in the naphthyridine ring system imparts basic properties to the molecule. This basicity can be exploited for purification using acid-base extraction techniques. The benzyl and chloro groups contribute to the molecule's overall polarity and potential for intermolecular interactions, which are key factors in chromatographic separations. Understanding these properties is fundamental to developing a robust purification workflow.
Purification Strategies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve high purity of the target compound. The general workflow for the purification of this compound can be visualized as a sequential process, starting from the crude reaction mixture and culminating in a highly purified product.
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the nitrogen atoms in the tetrahydro-2,6-naphthyridine core to separate the target compound from non-basic impurities.
Principle of the Method
The basic nitrogen atoms of the target compound will be protonated in an acidic aqueous solution, forming a water-soluble salt. Non-basic organic impurities will remain in the organic phase and can be separated. Subsequently, neutralizing the aqueous phase will deprotonate the target compound, making it insoluble in water and extractable with an organic solvent. This method is particularly effective for removing non-basic starting materials and byproducts.[5]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separation: Shake the funnel vigorously and allow the layers to separate. The protonated target compound will move into the aqueous layer. Drain the organic layer, which contains non-basic impurities.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8). The deprotonated target compound will precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] For nitrogen-containing heterocyclic compounds, silica gel is a commonly used stationary phase.
Principle of the Method
The separation is based on the polarity of the compounds in the mixture. The stationary phase (silica gel) is polar, and the mobile phase (a solvent or a mixture of solvents) is less polar. More polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel down the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Step-by-Step Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the partially purified product from the extraction step in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system for compounds of this type is a gradient of ethyl acetate in a non-polar solvent like hexane.[7] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) | Allows for the elution of a range of polarities. |
| Detection | UV light (254 nm) or staining (e.g., potassium permanganate) | The aromatic rings in the molecule should be UV active. |
Protocol 3: Purification by Crystallization
Crystallization is often the final step in purification to obtain a highly pure, crystalline solid.[8]
Principle of the Method
This technique relies on the difference in solubility of the target compound and impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for crystallization include ethanol, methanol, isopropanol, or mixtures like dichloromethane/hexane.
-
Dissolution: Place the purified solid from chromatography in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting and Advanced Considerations
-
Oiling Out During Crystallization: If the compound "oils out" instead of crystallizing, this may be due to the presence of impurities or a too-rapid cooling rate. Try using a different solvent system or allowing the solution to cool more slowly.[5]
-
Poor Separation in Chromatography: If the compound co-elutes with impurities, optimizing the mobile phase composition is crucial. A shallower gradient or an isocratic elution with a finely tuned solvent mixture may improve separation. The use of a small amount of a basic modifier like triethylamine in the mobile phase can sometimes improve the peak shape of basic compounds on silica gel.
-
Emulsion Formation During Extraction: Emulsions can form at the interface of the organic and aqueous layers during extraction. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Conclusion
The successful purification of this compound is a critical step in its use for research and development. A systematic approach, often combining acid-base extraction, column chromatography, and crystallization, is recommended to achieve the high purity required for downstream applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop a robust and efficient purification strategy for this and structurally related compounds.
References
- Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
-
Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. ResearchGate. (URL: [Link])
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. (URL: [Link])
-
Extraction and separation of heterocyclic nitrogen compounds from biooil produced by fast pyrolysis of chicken manure. ResearchGate. (URL: [Link])
-
Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Sci-Hub. (URL: [Link])
- 2,6-Naphthyridine Synthesis and its Conjug
-
Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. (URL: [Link])
-
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. (URL: [Link])
-
(PDF) Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. (URL: [Link])
- Supporting Inform
- Guide for crystalliz
- Selected Chromatographic Methods for Determining the Biological Activity of Substances. (URL: )
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. (URL: [Link])
- THE NAPHTHYRIDINES. (URL: )
-
An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. (URL: [Link])
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. (URL: [Link])
-
chapter 29: introduction to chromatography and spectroscopy. eCampusOntario Pressbooks. (URL: [Link])
-
Synthesis of linear dibenzo[1][3]naphthyridines using 2-chloro-4-methylquinolines. (URL: )
-
Inquiry. ShiJiaZhuang Smo Chemical Technology Co.,LTD. (URL: [Link])
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract
This application note provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a suite of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we offer not just a protocol, but a strategic framework for method development, data interpretation, and quality control, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for novel naphthyridine derivatives.
Introduction: The Analytical Imperative for Naphthyridine Scaffolds
The 1,6-naphthyridine core, a privileged scaffold in medicinal chemistry, is a constituent of numerous biologically active molecules.[1] The specific derivative, this compound (Figure 1), combines several structural features—a tetrahydro-naphthyridine core, a benzyl group, and a chloro substituent—that necessitate a multi-faceted analytical approach for unambiguous characterization. The precise determination of its chemical structure, purity, and impurity profile is critical for ensuring the reliability of biological data and for meeting regulatory standards in drug development.
This guide is structured to provide both the "how" and the "why" of the analytical process, empowering researchers to not only follow protocols but also to adapt and troubleshoot them effectively.
Figure 1: Chemical Structure of this compound
Caption: Structure and basic properties of the target analyte.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR will provide a detailed map of the molecular skeleton.
Rationale for NMR Experiment Selection
-
¹H NMR: This experiment reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). This is crucial for confirming the presence of the benzyl group, the protons on the tetrahydro-naphthyridine ring, and their relative stereochemistry.
-
¹³C NMR: This technique provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the identification of aromatic, aliphatic, and substituted carbons.
-
2D NMR (COSY, HSQC): While not detailed in a full protocol here, it is important to note that for complex structures or for definitive assignment of all signals, two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Protocol for ¹H and ¹³C NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[2]
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
The relaxation delay should be set to at least 5 times the longest T₁ of the protons to ensure accurate integration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Table 1: Expected NMR Spectral Features for this compound
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Benzyl CH₂ | ~3.5 - 4.5 | ~50 - 60 | Singlet, deshielded by the adjacent nitrogen. |
| Benzyl Aromatic CH | ~7.2 - 7.5 | ~125 - 130 | Multiplet. |
| Tetrahydro Ring CH₂ | ~2.5 - 4.0 | ~40 - 60 | Complex multiplets due to coupling. |
| Naphthyridine Aromatic CH | ~7.0 - 8.5 | ~110 - 150 | Doublets or singlets depending on substitution. |
| Chloro-substituted Carbon | N/A | ~140 - 160 | Deshielded due to the electronegative chlorine. |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Rationale for Ionization Technique Selection
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like the target compound. It typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight.[4]
-
Electron Ionization (EI): EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and library matching.[2]
Protocol for LC-MS with ESI
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument).[5]
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the HPLC mobile phase.
LC-MS Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS Detector:
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₅H₁₅ClN₂, the expected monoisotopic mass is 258.09. The [M+H]⁺ ion should appear at m/z 259.09.
-
Examine the isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the ³⁷Cl isotope.
-
If using a high-resolution mass spectrometer, the measured accurate mass can be used to confirm the elemental composition.[5]
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern can provide valuable structural information. For example, a common fragment would be the loss of the benzyl group.
Caption: A generalized workflow for LC-MS analysis.
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis.[7] A well-developed HPLC method can separate the main compound from impurities, degradation products, and starting materials.
Rationale for Method Parameters
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is ideal for separating moderately polar to nonpolar compounds like the target analyte. A C18 stationary phase is a versatile choice.[8]
-
UV Detection: The aromatic rings in the molecule provide strong UV absorbance, making UV detection a sensitive and robust method for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds.[9]
-
Gradient Elution: A gradient of a weak solvent (e.g., water) and a strong solvent (e.g., acetonitrile) allows for the efficient elution of compounds with a range of polarities, ensuring that both early- and late-eluting impurities are detected.[7]
Protocol for HPLC Purity Analysis
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 1 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing correctly. Key parameters to check include:
-
Repeatability: The relative standard deviation (RSD) of the peak area for replicate injections should be less than 2.0%.
-
Tailing Factor: The peak for the main component should be symmetrical, with a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: A measure of column efficiency; should be greater than 2000.
Analysis and Calculation:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Protocol for FTIR Analysis
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[4]
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation:
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1650 - 1550 | C=N stretch | Naphthyridine ring |
| ~800 - 700 | C-Cl stretch | Chloro-substituent |
The FTIR spectrum will provide confirmatory evidence for the presence of the key functional groups within the molecule.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. The techniques outlined in this application note—NMR for structural elucidation, MS for molecular weight confirmation and fragmentation analysis, HPLC for purity assessment, and FTIR for functional group identification—provide a robust framework for ensuring the identity, purity, and quality of this and related naphthyridine derivatives. By understanding the principles behind each technique and following validated protocols, researchers can generate high-quality analytical data to support their research and development efforts.
References
- Molecular Recognition Studies on Naphthyridine Derivatives - PMC - NIH. (n.d.).
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11).
- Molecular Recognition Studies on Naphthyridine Derivatives - CORE. (n.d.).
- Compound purity analysis and HPLC data - The Royal Society of Chemistry. (n.d.).
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (n.d.).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.).
- 1,8-Naphthyridine(254-60-4) 1H NMR spectrum - ChemicalBook. (n.d.).
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.).
- (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - ResearchGate. (n.d.).
- Spectral Characteristics of 2,7-Naphthyridines - MDPI. (n.d.).
- A Comparative Guide to Analytical Standards for N-Benzyl-2,4,5-trichloroaniline and its Alternatives - Benchchem. (n.d.).
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. (2024, April 4).
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem. (n.d.).
- Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water - PubMed. (2017, April 4).
Sources
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- 3. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Mass spectrometry analysis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
An Application Note and Protocol for the Mass Spectrometric Analysis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a heterocyclic compound of interest in medicinal chemistry and drug development, establishing a robust, sensitive, and selective analytical method is paramount for its accurate quantification in complex matrices. This document details the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The protocols herein are designed to be self-validating, adhering to internationally recognized guidelines to ensure data integrity and trustworthiness.
Introduction and Analytical Rationale
This compound is a substituted naphthyridine derivative. The naphthyridine scaffold is a key pharmacophore found in numerous biologically active compounds, making its derivatives significant targets in pharmaceutical research. Accurate and reliable quantification is essential for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its superior sensitivity, selectivity, and specificity compared to other methods like GC-MS or immunoassays. The selectivity is achieved through the combination of chromatographic separation and the use of Multiple Reaction Monitoring (MRM) in the mass spectrometer, which isolates a specific precursor ion and detects its unique fragment ions. This technical note outlines a complete workflow, grounded in established analytical principles and validated according to regulatory standards.
Analyte Properties
A foundational understanding of the analyte's chemical properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅ClN₂ | |
| Molecular Weight | 258.75 g/mol | |
| CAS Number | 1104027-46-4 | |
| Structure | ||
![]() |
The structure contains two nitrogen atoms, which are basic sites readily protonated, making Electrospray Ionization (ESI) in positive mode the logical choice for generating the precursor ion for MS/MS analysis.
Experimental Workflow and Rationale
The overall analytical workflow is a multi-stage process designed to ensure that the analyte is cleanly extracted from its matrix, effectively separated from interferences, and sensitively detected.
Caption: Overall workflow for the quantitative analysis of the target analyte.
Sample Preparation
The goal of sample preparation is to extract the analyte from a complex biological matrix (e.g., plasma), remove interfering substances like proteins and salts, and concentrate the analyte to improve sensitivity.[1][2]
-
Rationale for Method Choice: For a small molecule like this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.[3][4]
-
LLE with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) is a cost-effective and rapid method for cleaning up samples.
-
SPE offers higher recovery and cleaner extracts, which can extend column lifetime and reduce matrix effects, though it requires more method development.[4]
-
This protocol will focus on LLE for its balance of efficiency and simplicity. An internal standard (IS) structurally similar to the analyte should be used to correct for variability in extraction and ionization.
Liquid Chromatography
Chromatographic separation is essential to resolve the analyte from matrix components that could cause ion suppression or enhancement.
-
Rationale for Column and Mobile Phase:
-
Column: A C18 reversed-phase column is a robust starting point for retaining moderately polar to nonpolar small molecules.[5] The benzyl group and tetrahydro-naphthyridine core provide sufficient hydrophobicity for good retention.
-
Mobile Phase: A standard combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is used.[5] The formic acid serves two key purposes: it acidifies the mobile phase to ensure the analyte is consistently protonated ([M+H]⁺) for ESI+ analysis and improves chromatographic peak shape. A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, will be used to effectively elute the analyte while separating it from more polar and nonpolar interferences.
-
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity needed for bioanalysis.[6]
-
Ionization: As previously mentioned, the presence of two basic nitrogen atoms makes the molecule ideal for positive mode Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in MRM mode is the gold standard.[6] The process involves:
-
Q1 (Precursor Selection): The first quadrupole is set to isolate only the protonated molecular ion ([M+H]⁺) of the analyte, which is m/z 259.75 (accounting for the chlorine isotope pattern, the ³⁵Cl isotopologue is typically chosen).
-
q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole is set to detect one or more specific, stable fragment ions (product ions) generated in the collision cell.
-
This two-stage mass filtering drastically reduces background noise and ensures that the detected signal is highly specific to the analyte of interest.
Proposed Fragmentation Pathway
Understanding the fragmentation of the analyte is crucial for selecting the most intense and specific MRM transitions. Upon collisional activation, the protonated molecule (m/z 259.7) is expected to fragment at its weakest bonds.
Caption: Proposed fragmentation of this compound.
-
Formation of Tropylium Ion (m/z 91.1): The most common and characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond.[7] This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is an excellent candidate for a quantifier or qualifier ion due to its high intensity.
-
Loss of the Benzyl Group (m/z 169.1): The complementary fragmentation is the loss of a neutral toluene molecule or benzyl radical, leaving the protonated tetrahydro-naphthyridine core at m/z 169.1. This is also a strong candidate for an MRM transition.
Detailed Analytical Protocols
Protocol 1: Sample and Standard Preparation
Materials:
-
This compound analytical standard
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Methyl tert-butyl ether (MTBE)
-
Control biological matrix (e.g., human plasma)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to prepare working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs):
-
For each calibration point, add 10 µL of the corresponding working standard to 90 µL of control plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Protein Precipitation & LLE:
-
To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the IS spiking solution. Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE. Vortex for 2 minutes.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.
-
Protocol 2: LC-MS/MS Instrument Method
LC System Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation and good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| Gradient | 0-0.5 min: 5% B | Allows for sample loading and focusing. |
| 0.5-3.0 min: 5% to 95% B | Elutes the analyte. | |
| 3.0-4.0 min: Hold at 95% B | Washes the column. | |
| 4.0-4.1 min: 95% to 5% B | Returns to initial conditions. |
| | 4.1-5.0 min: Hold at 5% B | Column re-equilibration. |
MS System Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Utilizes basic nitrogen sites for protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temp. | 150°C | Aids in desolvation. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from droplets. |
| Gas Flow | ~12 L/hr (Desolvation) | Optimized for instrument geometry. |
| Collision Gas | Argon | Inert gas for efficient CID. |
MRM Transitions (To be optimized experimentally):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
|---|---|---|---|---|---|
| Analyte | 259.7 | 91.1 | 100 | ~25 | Quantifier |
| Analyte | 259.7 | 169.1 | 100 | ~20 | Qualifier |
| IS | [M+H]⁺ of IS | Optimized Fragment | 100 | Optimized | Reference |
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the calibration range (e.g., 1-1000 ng/mL). | Confirms a proportional response to concentration. |
| Accuracy | Mean recovery of QCs within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of results to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for QCs (≤ 20% at LLOQ) for intra- and inter-day runs. | Measures the repeatability of the method. |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower limit of reliable quantification. |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. Should be consistent. | Evaluates ion suppression or enhancement from the matrix. |
| Stability | Analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity during handling and storage. |
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the analysis of this compound by LC-MS/MS. The described methodology, from sample preparation to instrument settings, is based on established principles of bioanalysis. By explaining the causality behind each step and grounding the protocol in authoritative validation guidelines, this document serves as a robust starting point for researchers, scientists, and drug development professionals seeking to establish a reliable quantitative assay for this compound and its analogs.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Jian, W., et al. (2018). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
LCGC International. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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European Medicines Agency. (2023, December 14). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from [Link]
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Retrieved from [Link]
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ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]1]
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Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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ResearchGate. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates. Retrieved from [Link]
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Mutavdzic Pavlovic, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]4]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]2]
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ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Retrieved from [Link]7]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Introduction
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications in oncology, inflammation, and neuroscience.[1][2] 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine represents a novel chemical entity within this class. Its structural features suggest potential interactions with key biological targets, necessitating a systematic in vitro evaluation to elucidate its pharmacological profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the bioactivity of this compound. The protocols herein are designed to be robust and self-validating, enabling the characterization of the compound's effects on enzymatic activity, cell viability, and key cellular pathways implicated in disease.
Strategic Workflow for In Vitro Profiling
A tiered approach is recommended for the efficient and logical characterization of a novel compound. This workflow prioritizes broad, target-based screening followed by more complex, cell-based phenotypic assays.
Caption: Tiered in vitro screening cascade.
Tier 1: Primary Screening - Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale: The tetrahydro-naphthyridine core is structurally related to compounds known to interact with central nervous system (CNS) targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3][4] Therefore, assessing the inhibitory potential of this compound against MAO-A and MAO-B is a logical starting point.
A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[5] The assay is based on the principle that MAO enzymes catalyze the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂).[6] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin).[5][7]
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[4]
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Selegiline)
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)[8][9]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to determine the IC₅₀ value.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, Amplex® Red, and HRP.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations.
-
Include wells for positive controls (known MAO-A and MAO-B inhibitors) and a negative control (vehicle, e.g., DMSO).
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add the MAO substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | (Experimental) | (Experimental) |
| Clorgyline (Positive Control) | (Literature) | (Literature) |
| Selegiline (Positive Control) | (Literature) | (Literature) |
Tier 2: Cellular Activity & Toxicity Assessment
A. Cytotoxicity Assessment using the MTT Assay
Scientific Rationale: Before evaluating the therapeutic potential of a compound in cell-based models, it is crucial to determine its cytotoxic concentration range.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12]
Protocol: MTT Assay for Cell Viability
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Spectrophotometric microplate reader (Absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.[11]
-
Absorbance Measurement: Incubate the plate in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved. Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
B. Neuroprotection Assays
Scientific Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss.[13] In vitro models of neurodegeneration can be used to screen for compounds with neuroprotective effects.[14][15] A common model involves inducing oxidative stress-mediated cell death in a neuronal cell line, such as SH-SY5Y, using a neurotoxin like 6-hydroxydopamine (6-OHDA) or rotenone. The ability of the test compound to rescue cells from toxin-induced death indicates neuroprotective potential.
Protocol: Neuroprotection against 6-OHDA-induced Toxicity
Materials:
-
SH-SY5Y cells and culture reagents
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Reagents for MTT assay (as described above)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells as described in the MTT assay protocol.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations (determined from the cytotoxicity assay) of this compound for 2-4 hours.
-
Toxin Induction: Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, to be optimized). Include control wells with vehicle only, compound only, and 6-OHDA only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compound relative to the 6-OHDA-treated cells.
-
Plot the percentage of cell viability against the compound concentration to determine the EC₅₀ (50% effective concentration) for neuroprotection.
-
Tier 3: Mechanistic Elucidation Assays
A. Mitochondrial Membrane Potential (ΔΨm) Assay
Scientific Rationale: Mitochondrial dysfunction is a key event in apoptosis and neurodegeneration.[16] The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health.[17] In healthy cells, the ΔΨm is high, allowing cationic fluorescent dyes like JC-10 or TMRE to accumulate in the mitochondria.[18][19] In apoptotic or stressed cells, the ΔΨm collapses, and the dye disperses into the cytoplasm. JC-10 is particularly useful as it forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of unhealthy cells, allowing for ratiometric analysis.[18]
Caption: Principle of JC-10 assay for ΔΨm.
Protocol: JC-10 Assay for Mitochondrial Membrane Potential
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
JC-10 dye loading solution
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and controls as described in the neuroprotection assay.
-
JC-10 Staining: Remove the treatment medium and add the JC-10 loading solution to each well. Incubate for 15-60 minutes at 37°C, protected from light.[18]
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity for both J-aggregates (Excitation ~540 nm, Emission ~590 nm) and monomers (Excitation ~485 nm, Emission ~530 nm).[18]
-
Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity.
-
A decrease in this ratio indicates mitochondrial membrane depolarization.
-
Compare the ratios of compound-treated cells to both vehicle-treated and CCCP-treated controls.
-
B. Intracellular Reactive Oxygen Species (ROS) Assay
Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in various pathologies.[20][21] The ability of a compound to modulate ROS levels can be indicative of its mechanism of action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe to measure intracellular ROS.[20] It is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol: DCFH-DA Assay for Intracellular ROS
Materials:
-
SH-SY5Y cells and culture reagents
-
This compound
-
6-OHDA or H₂O₂ as a positive control for ROS induction
-
N-acetylcysteine (NAC) as a ROS scavenger (positive control)
-
DCFH-DA probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells and pre-treat with the test compound and controls as in the neuroprotection assay.
-
Probe Loading: Remove the treatment medium and load the cells with DCFH-DA solution (e.g., 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Induction of Oxidative Stress: Add a ROS inducer (e.g., 6-OHDA) to the appropriate wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 1-2 hours or as an endpoint measurement.
-
Data Analysis:
-
Normalize fluorescence readings to the vehicle control.
-
A decrease in fluorescence in compound-treated, ROS-induced cells compared to cells treated with the ROS inducer alone indicates antioxidant activity.
-
Conclusion
The assays outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on a plausible enzyme target, its cellular toxicity, its potential for neuroprotection, and its impact on key mechanistic pathways like mitochondrial health and oxidative stress, researchers can build a comprehensive pharmacological profile of this novel compound, guiding future drug development efforts.
References
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. [Link]
-
Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]
-
Live-cell microscopy for mitochondrial membrane potential measurements. (2024). Protocols.io. [Link]
-
Cell death assays for neurodegenerative disease drug discovery. (n.d.). PMC - NIH. [Link]
-
Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. (n.d.). PubMed. [Link]
-
Cell-based Assays. (n.d.). MD Biosciences. [Link]
-
Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. (2024). PMC - PubMed Central. [Link]
-
Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]
-
Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (n.d.). PubMed Central. [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC - NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Live-cell imaging: Mitochondria membrane potential. (2022). Protocols.io. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS - Unibo. [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). LSBio. [Link]
-
Activity-based fluorescent reporters for monoamine oxidases in living cells. (2014). Semantic Scholar. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica. [Link]
-
Mitochondrial Membrane Potential Assay. (2016). Springer Nature Experiments. [Link]
-
Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. (2005). ResearchGate. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Introduction
The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1104027-46-4) is a synthetic molecule belonging to this class. While direct studies on its specific biological target are not extensively published, its utility as a synthetic intermediate for compounds aimed at treating autoimmune diseases suggests a potential role in modulating immune responses.[3] This document provides detailed protocols for cell-based assays to investigate the hypothesized immunomodulatory and anti-inflammatory effects of this compound, targeting researchers in drug discovery and development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1104027-46-4 |
| Molecular Formula | C₁₅H₁₅ClN₂ |
| Molecular Weight | 258.75 g/mol |
Hypothesized Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Based on the therapeutic context of its derivatives in autoimmune diseases, we hypothesize that this compound may exert its effects by inhibiting key signaling pathways involved in the inflammatory response. A plausible target could be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of inflammation and immune responses. Inappropriate activation of the NF-κB pathway is a hallmark of many autoimmune and inflammatory disorders.
This proposed mechanism involves the compound interfering with the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This would prevent the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
To validate the hypothesized mechanism of action, a series of cell-based assays are proposed. These protocols are designed to be robust and provide quantitative data on the compound's biological activity.
Cell Viability and Cytotoxicity Assessment
Prior to evaluating the immunomodulatory effects, it is crucial to determine the cytotoxic profile of the compound to ensure that any observed effects are not due to cell death. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a suitable immune cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Quantification of Pro-inflammatory Cytokine Production
To assess the anti-inflammatory potential of the compound, the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by immune cells upon stimulation can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with Compound: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include appropriate controls (untreated, vehicle + LPS, compound alone).
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the culture supernatants.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for a commercial ELISA kit.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition of cytokine production by the compound compared to the LPS-stimulated vehicle control.
Analysis of NF-κB Signaling Pathway Activation
Western blotting can be employed to investigate the effect of the compound on the key proteins involved in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the p65 subunit of NF-κB.
Protocol: Western Blot for Phospho-IκBα and Phospho-p65
-
Cell Lysis: Seed and treat RAW 264.7 cells as described in the ELISA protocol, but for a shorter duration (e.g., 30-60 minutes of LPS stimulation). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Figure 2: General workflow for evaluating the compound's bioactivity.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome with Active Compound | Interpretation |
| MTT Assay | High cell viability at concentrations that show anti-inflammatory effects (High CC₅₀). | The compound is not cytotoxic at its effective concentrations. |
| ELISA | Dose-dependent reduction in TNF-α and IL-6 secretion in LPS-stimulated cells (Low IC₅₀). | The compound possesses anti-inflammatory properties. |
| Western Blot | Dose-dependent decrease in the ratio of phospho-IκBα to total IκBα and phospho-p65 to total p65. | The compound inhibits the activation of the NF-κB signaling pathway. |
Conclusion
The provided protocols offer a comprehensive framework for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory activity, and impact on key inflammatory signaling pathways, researchers can elucidate its mechanism of action and potential as a lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
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Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine as a Kinase Inhibitor
Introduction
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, substituted 1,6-naphthyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurological disorders, making them prime targets for therapeutic intervention.[3][4] This document provides a detailed guide for researchers on how to evaluate the kinase inhibitory potential of the novel compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
While specific kinase targets for this compound are not yet extensively documented in publicly available literature, its structural similarity to other known kinase inhibitors suggests it may exhibit activity against key kinases implicated in disease. For instance, certain substituted 1,6-naphthyridines have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[3] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function; its aberrant activity has been linked to neurodegenerative diseases and cancer.[3]
These application notes will therefore use CDK5 as a representative target to illustrate the experimental workflows for characterizing the inhibitory activity of this compound. The protocols provided are adaptable to other kinases of interest.
Hypothesized Mechanism of Action: Targeting the CDK5 Signaling Pathway
CDK5, when activated by its regulatory partners p35 or p39, phosphorylates a multitude of substrates, influencing neuronal migration, synaptic plasticity, and other critical cellular functions. In pathological conditions, deregulation of CDK5 activity contributes to aberrant phosphorylation events that can lead to apoptosis and cell cycle disruption. A potent inhibitor of CDK5 would block these downstream effects, offering a potential therapeutic avenue. The hypothesized mechanism of action for this compound is the competitive inhibition of the ATP-binding site of CDK5, thereby preventing the phosphorylation of its substrates.
Experimental Workflow
The evaluation of a novel kinase inhibitor typically follows a multi-step process, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.[5]
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Dissolution Protocol for 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Guide for Preclinical Research
This comprehensive guide provides a detailed framework for the dissolution of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (Catalog No. 1104027-46-4), a heterocyclic compound of interest in contemporary drug discovery. Given the limited publicly available solubility data for this specific molecule, this document emphasizes a systematic, empirically-driven approach to solubility determination and stock solution preparation. Adherence to these protocols will ensure reproducible and reliable results for a range of downstream in vitro and in vivo experimental applications.
Physicochemical Profile and Pre-dissolution Considerations
A foundational understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂ | PubChem |
| Molecular Weight | 258.75 g/mol | Sunway Pharm Ltd[1] |
| Predicted pKa | 5.38 ± 0.20 | ChemicalBook[2] |
| Appearance | Solid (assumed) | N/A |
| Storage Conditions | Sealed, dry, at room temperature or 2-8°C under inert gas. | Sunway Pharm Ltd[1], ChemicalBook[2] |
The presence of basic nitrogen atoms, as indicated by the predicted pKa, suggests that the solubility of this compound will be pH-dependent.[3][4] This characteristic can be leveraged to enhance aqueous solubility by preparing an acidic salt form, such as a hydrochloride (HCl) salt, or by dissolving the free base in an acidified vehicle.
Systematic Solubility Determination Workflow
The cornerstone of a robust dissolution protocol is the empirical determination of the compound's solubility in a panel of relevant solvents. This section outlines a systematic workflow to characterize the solubility profile of this compound.
Caption: Workflow for systematic solubility determination.
Protocol for Visual Solubility Assessment
This initial screening method provides a rapid and semi-quantitative assessment of solubility in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, PEG400, PBS pH 7.4)
-
1.5 mL microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh 1-2 mg of the compound into a pre-labeled vial.
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Vortex the vial vigorously for 2-3 minutes. If dissolution is not complete, sonicate the vial for 5-10 minutes.[5]
-
Visually inspect the solution against a dark and light background for any undissolved particulate matter.[6] A clear solution indicates complete dissolution at that concentration.
-
If the compound is not fully dissolved, add another aliquot of solvent to decrease the concentration, and repeat steps 3 and 4.
-
Continue this process until complete dissolution is achieved. Record the final concentration as the estimated solubility.
-
Repeat for all selected solvents.
Protocols for Stock Solution Preparation
Based on the intended application, different stock solutions may be required. The following protocols provide detailed instructions for preparing solutions for in vitro and in vivo studies.
Protocol for High-Concentration DMSO Stock Solution for In Vitro Assays
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for use in cell-based assays and high-throughput screening.[2][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, amber glass vials with Teflon-lined caps
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Tare a sterile vial on an analytical balance and carefully weigh the calculated mass of the compound into the vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Mixing: Vortex the solution until the compound is completely dissolved. Sonication or gentle warming (up to 37°C) may be applied if necessary to aid dissolution.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Critical Note for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), with <0.1% being preferable, to avoid solvent-induced cytotoxicity.[5]
Caption: Workflow for preparing DMSO stock and working solutions.
Protocol for Formulation for In Vivo Animal Studies
Formulations for in vivo administration require careful consideration of vehicle tolerability, stability, and the ability to achieve the desired exposure. Due to the likely poor aqueous solubility of the free base, a co-solvent system or a suspension is often necessary.
3.2.1 Co-Solvent System for Oral or IP Administration
A common co-solvent system for preclinical studies is a mixture of DMSO, PEG400, and saline or water.[8]
Vehicle Composition Example:
-
10% DMSO
-
40% PEG400
-
50% Saline
Procedure:
-
First, dissolve the required amount of this compound in DMSO.
-
Add PEG400 and vortex until the solution is homogeneous.
-
Slowly add the saline dropwise while continuously vortexing to prevent precipitation.
-
The final formulation should be a clear, homogenous solution. Prepare this formulation fresh daily and do not store.
3.2.2 Aqueous Suspension using a Surfactant
If a solution cannot be achieved, a homogenous suspension can be prepared.
Vehicle Composition Example:
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80 in sterile water
Procedure:
-
Weigh the required amount of the compound.
-
Prepare the vehicle by dissolving the suspending and surfactant agents in sterile water.
-
Levigate the compound with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration and volume.
-
Homogenize the suspension using a suitable method to ensure uniform particle size.
-
This suspension must be continuously stirred during dosing to ensure homogeneity.
Advanced Dissolution Strategies
For compounds with persistent solubility challenges, the following strategies can be explored.
4.1 pH Adjustment and Salt Formation As a basic compound, the aqueous solubility of this compound is expected to increase in acidic conditions.[4] Using an acidified vehicle (e.g., citrate buffer pH 3-5) may improve solubility. Alternatively, utilizing the hydrochloride (HCl) salt form of the compound, if available, is a standard approach to significantly enhance aqueous solubility.[5]
4.2 Use of Amorphous Solid Dispersions For advanced formulation development, creating an amorphous solid dispersion of the compound in a polymer matrix can improve both solubility and dissolution rates.[9] This typically involves techniques like hot-melt extrusion or spray drying and is a common strategy in pharmaceutical development.
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PubChem. (n.d.). 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
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GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
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Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
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Smietanska, K., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. International Journal of Molecular Sciences, 23(24), 15631. [Link]
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Application Notes & Protocols: Target Identification Strategies for 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the 2,6-Naphthyridine Scaffold
The 2,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[1][2][3][4] Notably, certain analogues of 2,6-naphthyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[5][6] This highlights the therapeutic promise of this chemical class and underscores the importance of elucidating the precise molecular targets of novel derivatives to understand their mechanisms of action and unlock their full therapeutic potential.
This guide provides a comprehensive, multi-pronged strategy for the target identification of a representative compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. While specific biological data for this exact molecule is limited[7], the protocols outlined herein are broadly applicable to novel small molecules where the primary biological targets are unknown. Our approach integrates computational prediction with robust experimental validation using both label-free and affinity-based proteomic techniques.
Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine
Before embarking on extensive experimental work, computational methods can provide valuable, cost-effective insights into the potential biological targets of this compound.[8][9] These in silico approaches leverage the compound's structure to predict its binding partners, thereby generating a tractable list of candidate proteins for subsequent experimental validation.
Two powerful and widely used computational techniques for target prediction are molecular docking and pharmacophore modeling.[8]
-
Molecular Docking: This method predicts the preferred orientation of a small molecule when bound to a protein target. By screening a library of protein structures, molecular docking can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound of interest.
-
Pharmacophore Modeling: This approach focuses on the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific target. A pharmacophore model can be generated from the structure of this compound and used to search databases of protein structures for potential binding partners.
A variety of software platforms and web-based servers are available for performing molecular docking and pharmacophore screening. The output of these analyses will be a ranked list of potential protein targets, which will inform the subsequent experimental design.
Part 2: Experimental Target Validation - A Multi-Pronged Approach
While computational predictions are a valuable starting point, experimental validation is crucial to definitively identify the cellular targets of a small molecule. We advocate for a parallel strategy employing both label-free and affinity-based methods to provide orthogonal evidence and increase the confidence in identified targets.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular context without the need for chemical modification of the compound.[10][11][12] The principle underlying CETSA is that the binding of a small molecule to its protein target alters the protein's thermal stability.[13][14] This change in stability can be detected by measuring the amount of soluble protein remaining after heat treatment.
Protocol 1: CETSA for Target Engagement
1. Cell Culture and Treatment:
- Culture the selected cell line to ~80% confluency.
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.
- Aliquot the cell suspension and treat with either this compound (at various concentrations) or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
2. Thermal Challenge:
- Heat the treated cell aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[13]
3. Cell Lysis and Protein Solubilization:
- Lyse the cells by freeze-thaw cycles or sonication.
- Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
4. Protein Detection and Analysis:
- Collect the supernatant containing the soluble proteins.
- Analyze the protein levels of the predicted targets (from in silico analysis) by Western blotting.
- Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation: CETSA Results
| Predicted Target | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) |
| Kinase X | 52.5 | 56.0 | +3.5 |
| Protein Y | 48.0 | 48.2 | +0.2 |
| Kinase Z | 55.1 | 59.8 | +4.7 |
Visualization: CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Affinity-Based Target Identification: Chemical Proteomics
Affinity-based methods are a cornerstone of target identification and involve the use of a "chemical probe" to isolate binding partners from a complex biological mixture.[15][16] This requires the synthesis of a probe by attaching a linker and an affinity tag (e.g., biotin) to the parent molecule.[17][18][19]
Protocol 2: Synthesis of a Biotinylated Probe
The design of a chemical probe is critical for the success of affinity-based experiments. A linker should be attached to a position on the parent molecule that is not essential for its biological activity. Structure-activity relationship (SAR) data, if available, can guide this decision. In the absence of SAR, a common strategy is to attach the linker to a solvent-exposed region of the molecule.
1. Linker Attachment:
- Identify a suitable functional group on this compound for linker attachment. If no suitable group exists, a derivative with a handle (e.g., a primary amine or carboxylic acid) may need to be synthesized.
- React the parent molecule with a bifunctional linker (e.g., a polyethylene glycol (PEG) linker with an amine-reactive group on one end and a clickable alkyne or azide on the other).
2. Biotinylation:
- Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the linker-modified compound with a biotin molecule containing the complementary reactive group.
3. Purification and Characterization:
- Purify the biotinylated probe by HPLC.
- Confirm the structure and purity of the probe by mass spectrometry and NMR.
Visualization: Chemical Probe Synthesis Strategy
Caption: General strategy for synthesizing a biotinylated chemical probe.
Protocol 3: Affinity Pull-Down Assay and Mass Spectrometry
1. Cell Lysate Preparation:
- Prepare a cell lysate from the chosen cell line using a mild lysis buffer to preserve protein-protein interactions.
- Determine the total protein concentration of the lysate.
2. Probe Incubation and Capture:
- Incubate the cell lysate with the biotinylated probe for a defined period (e.g., 1-2 hours) at 4°C.
- As a negative control, incubate a separate aliquot of the lysate with an excess of the unmodified parent compound before adding the probe to competitively inhibit the binding of the probe to its specific targets.
- Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour to capture the probe-protein complexes.[15]
3. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and a reducing agent).
4. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE.
- Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
- Identify the proteins using a protein database search algorithm. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.
Part 3: Activity-Based Protein Profiling (ABPP) - A Functional Approach
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[20][21][22] If this compound is suspected to target a specific enzyme class (e.g., kinases, proteases), an ABPP approach can provide direct evidence of this interaction in a functional context.[23][24]
ABPP probes are typically composed of a reactive group that covalently modifies the active site of the target enzyme, a linker, and a reporter tag.[21] A competitive ABPP experiment can be performed where cell lysates are pre-incubated with this compound before the addition of a broad-spectrum ABPP probe for the enzyme class of interest. A reduction in the labeling of a specific enzyme by the ABPP probe in the presence of the compound indicates that the compound binds to and blocks the active site of that enzyme.
Conclusion: A Synergistic Strategy for Target Deconvolution
The successful identification of the molecular targets of this compound, and other novel small molecules, relies on a synergistic and multi-faceted approach. By combining the predictive power of in silico methods with the empirical rigor of experimental techniques like CETSA and affinity-based proteomics, researchers can confidently identify and validate the biological targets of their compounds of interest. This knowledge is fundamental to understanding the mechanism of action, predicting potential off-target effects, and ultimately accelerating the development of new and effective therapeutics.
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- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 21. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 22. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 23. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 24. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the technical support center for the synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic scaffolds. Here, we address common challenges and frequently asked questions to support the successful execution of your synthetic protocols.
I. Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of tetrahydronaphthyridine scaffolds can often be attributed to several factors, primarily related to the cyclization and purification steps.
Potential Causes & Solutions:
-
Inefficient Cyclization: The core of this synthesis often relies on a Pictet-Spengler or Bischler-Napieralski type reaction. The efficiency of these reactions is highly dependent on the reaction conditions.
-
Pictet-Spengler Approach: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[1] For pyridine rings, which are inactivated aromatic systems, harsher conditions may be required compared to more electron-rich systems like indoles.[2]
-
Recommendation: Ensure anhydrous conditions, as water can interfere with the formation of the key iminium intermediate. Consider using a stronger Lewis acid or protic acid catalyst. The choice of solvent is also critical; non-polar aprotic solvents are often preferred.
-
-
Bischler-Napieralski Approach: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The reaction is typically carried out under refluxing acidic conditions.[3]
-
Recommendation: The choice and amount of the dehydrating agent are crucial. For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[4] Ensure the reaction is heated sufficiently to drive the cyclization to completion.
-
-
-
Side Reactions: Competing side reactions can significantly reduce the yield of the desired product.
-
Over-oxidation: The tetrahydro-2,6-naphthyridine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic naphthyridine.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use milder reaction conditions where possible.
-
-
Polymerization: Under strongly acidic conditions, starting materials or intermediates can polymerize.
-
Recommendation: Add the acid catalyst or dehydrating agent slowly and at a controlled temperature to minimize localized high concentrations.
-
-
-
Product Loss During Workup and Purification: The basic nature of the tetrahydro-2,6-naphthyridine core can lead to losses during aqueous workup and chromatographic purification.
-
Recommendation: During aqueous extraction, carefully control the pH. The product will be soluble in the aqueous phase at low pH and in the organic phase at high pH. For column chromatography, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent streaking and irreversible adsorption of the basic product.[5]
-
Question 2: I am observing a significant amount of an impurity with a similar retention factor (Rf) to my product. How can I identify and remove it?
Co-eluting impurities are a common challenge in the purification of heterocyclic compounds.
Potential Impurities & Separation Strategies:
-
Starting Materials: Unreacted starting materials, such as the precursor β-arylethylamine or the corresponding amide, can persist.
-
Identification: Compare the analytical data (e.g., TLC, LC-MS, NMR) of the crude product with that of the starting materials.
-
Removal: If the impurity has a different acid/base character, an acid-base extraction during the workup can be effective.[5] Otherwise, careful optimization of the column chromatography conditions (e.g., using a shallower solvent gradient or a different solvent system) may be necessary.
-
-
Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.
-
Identification: High-resolution mass spectrometry (HRMS) can confirm if the impurity has the same molecular formula as the desired product. 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for structural elucidation.
-
Removal: Separating isomers can be challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required. In some cases, derivatization of the mixture to alter the physicochemical properties of one isomer can facilitate separation.
-
-
De-benzylated Product: The benzyl group on the nitrogen can be cleaved under certain acidic or hydrogenolysis conditions.
-
Identification: The absence of benzyl proton signals in the ¹H NMR spectrum and a corresponding mass difference in the mass spectrum would indicate this impurity.
-
Removal: The polarity of the de-benzylated product will be significantly different, and it should be readily separable by standard column chromatography.
-
Question 3: My NMR spectrum shows complex signals, making it difficult to confirm the structure. What could be the reason?
Complex NMR spectra in tetrahydroisoquinoline and related systems are often due to conformational isomers.
Causes of Spectral Complexity & Solutions:
-
Rotamers: In N-acylated or N-benzylated tetrahydro-1,6-naphthyridines, restricted rotation around the N-C(aryl) or N-CH₂(benzyl) bond can lead to the presence of multiple conformers (rotamers) in solution at room temperature.[2][6] This results in a doubling or broadening of NMR signals.
-
Solution: Recording the NMR spectrum at an elevated temperature can often coalesce the signals of the rotamers into a single set of sharp peaks by increasing the rate of interconversion. Conversely, recording at a lower temperature can sometimes "freeze out" the individual conformers, leading to a clearer spectrum for each.
-
-
Solvent Effects: The choice of NMR solvent can significantly influence the observed spectrum.
II. Frequently Asked Questions (FAQs)
What are the key reaction parameters to control for a successful synthesis?
| Parameter | Importance | Recommended Control Measures |
| Reagent Purity | High | Use freshly distilled solvents and high-purity reagents. Impurities can lead to side reactions and lower yields. |
| Anhydrous Conditions | Critical | Flame-dry glassware and perform the reaction under an inert atmosphere (N₂ or Ar). Water can quench reagents and intermediates. |
| Temperature | High | Precise temperature control is essential, especially during the addition of reagents and throughout the reaction. Use an oil bath or a cryostat for accurate temperature management. |
| Stoichiometry | High | Carefully measure the molar ratios of reactants and catalysts. An excess of certain reagents can lead to byproduct formation. |
What is a general synthetic workflow for this compound?
A common approach involves a multi-step synthesis, often culminating in a key cyclization reaction.
Caption: General synthetic workflow.
What are the expected ¹H NMR chemical shifts for the tetrahydro-2,6-naphthyridine core?
While the exact chemical shifts will depend on the substitution pattern and the solvent used, some general ranges can be expected for the protons on the tetrahydrogenated ring.
| Proton | Approximate Chemical Shift (ppm) |
| H-1 (axial & equatorial) | 2.5 - 3.0 |
| H-3 (axial & equatorial) | 2.8 - 3.5 |
| H-4 (axial & equatorial) | 3.5 - 4.5 |
Note: These are approximate values and can vary. The benzyl group protons will typically appear in the aromatic region (7.2-7.5 ppm) and as a singlet for the CH₂ group around 3.6-4.0 ppm.
How can I confirm the final product's identity and purity?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
Caption: Analytical workflow for product confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. 2D NMR experiments like COSY, HSQC, and HMBC can be used to confirm connectivity.
-
Mass Spectrometry: LC-MS provides the molecular weight of the product, while High-Resolution Mass Spectrometry (HRMS) gives the exact mass, allowing for the determination of the molecular formula.[2][6]
-
Chromatography: Thin-layer chromatography (TLC) is useful for monitoring the reaction progress and assessing the purity of the final product. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.
III. Experimental Protocols
Protocol: General Procedure for Bischler-Napieralski Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the appropriate β-(chloropyridyl)ethylamide (1.0 eq) in an anhydrous solvent such as acetonitrile or toluene (0.1-0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (2.0-5.0 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to pH > 10, ensuring the temperature is kept low.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) or by recrystallization.
Protocol: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel slurried in the initial mobile phase solvent.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Organic Process Research & Development. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. (2016). Organic Letters. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Bischler-Napieralski Reaction. (2022). YouTube. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. Available at: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
The Naphthyridines. Wiley. Available at: [Link]
-
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][6][7]naphthyridines. ResearchGate. Available at: [Link]
-
Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. (2023). Journal of Chemical Health Risks. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. Available at: [Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2004). Organic Letters. Available at: [Link]
-
Synthesis of 5-Amino-1,2,3,4-tetrahydrobenzo[b][6][8]naphthyridines and 2,3,4,4a,5,6-Hexahydrobenzo[c][3][7]naphthyridines. ResearchGate. Available at: [Link]
-
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2023). Current Organic Chemistry. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. (2001). Molecules. Available at: [Link]
-
This compound. ShiJiaZhuang Smo Chemical Technology Co.,LTD. Available at: [Link]
-
(PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the technical support center for the synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. The information provided is based on established principles of organic synthesis and practical laboratory experience.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Impurities can arise from starting materials, side reactions, or degradation of the product. This guide provides a comprehensive overview of common impurities, troubleshooting strategies, and frequently asked questions to assist you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield for the N-benzylation of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is consistently low. What are the potential causes and how can I improve it?
A: Low yields in N-alkylation reactions can stem from several factors. Let's break down the likely culprits and their solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Temperature: Gradually increase the reaction temperature. Be cautious, as higher temperatures can also promote side reactions.
-
Reagent Stoichiometry: Ensure that the benzylating agent (e.g., benzyl chloride) is used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. A common side reaction is over-alkylation, where the product reacts further with the benzylating agent.
-
Troubleshooting:
-
Controlled Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor over-alkylation.
-
Base Selection: The choice of base is crucial. A bulky, non-nucleophilic base can be beneficial.
-
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Debenzylation: The benzyl group can sometimes be cleaved under harsh acidic or reductive conditions. Ensure your workup and purification steps are performed under neutral or mildly basic conditions.
-
Oxidation: The tetrahydro-naphthyridine ring can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Issue 2: Presence of an Unexpected Peak in HPLC Analysis
Q: I am observing a significant, unidentified peak in my crude HPLC chromatogram. How can I identify and eliminate this impurity?
A: The appearance of unexpected peaks is a common challenge. The identity of the impurity will depend on its retention time relative to your product.
-
Early Eluting Peaks (More Polar):
-
Possible Identity: Unreacted 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine starting material or hydrolysis products of the benzylating agent (e.g., benzyl alcohol).
-
Identification: Co-inject with an authentic sample of the starting material. Benzyl alcohol can be identified by comparing its retention time with a standard.
-
Removal: Optimize the reaction to ensure complete consumption of the starting material. Benzyl alcohol can often be removed by aqueous workup or column chromatography.
-
-
Late Eluting Peaks (Less Polar):
-
Possible Identity: Over-alkylation products (e.g., dibenzyl quaternary ammonium salt) or impurities from the benzyl chloride starting material (e.g., dibenzyl ether).
-
Identification: These can be tentatively identified by mass spectrometry (MS) coupled with HPLC. The over-alkylation product would have a molecular weight corresponding to the addition of another benzyl group.
-
Removal: Careful column chromatography with a shallow gradient is often required to separate these less polar impurities.
-
-
Isomeric Impurities:
-
Possible Identity: Positional isomers formed during the synthesis of the naphthyridine core. For instance, if the chlorine atom is introduced via electrophilic chlorination, substitution at other positions on the pyridine ring is possible.
-
Identification: This can be challenging and may require advanced analytical techniques such as 2D NMR spectroscopy.
-
Removal: Isomeric impurities are often difficult to separate by standard chromatography. Preparative HPLC or derivatization to alter the polarity of one isomer may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A: The most common impurities can be categorized based on their origin:
| Impurity Class | Specific Examples | Origin |
| Starting Material Related | Unreacted 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, Benzyl alcohol, Benzaldehyde, Dibenzyl ether | Incomplete reaction or impurities in starting materials |
| Process Related (Side Products) | Dibenzyl quaternary ammonium salt, C-benzylated isomers | Over-alkylation, Friedel-Crafts type side reactions |
| Degradation Products | 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, Benzaldehyde | Debenzylation, Oxidation |
Q2: How can I minimize the formation of over-alkylation byproducts?
A: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common issue when benzylating amines. To minimize this:
-
Control Stoichiometry: Use a minimal excess of the benzylating agent.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture.
-
Lower Temperature: Running the reaction at a lower temperature can favor the desired mono-alkylation.
-
Choice of Base: A hindered base may help to deprotonate the starting amine without facilitating the second alkylation step.
Q3: What are the best practices for purifying the final product?
A: A multi-step purification strategy is often most effective:
-
Aqueous Workup: An initial acid-base workup can help remove many impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Then, neutralize the aqueous layer and extract the product.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.
Visualizing Potential Side Reactions
The following diagram illustrates the intended reaction and a common side reaction pathway.
Caption: Desired N-benzylation versus over-alkylation side reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation
This is a generalized protocol and may require optimization for your specific reaction.
-
To a solution of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Extract the organic solution with 1M HCl (aq). The basic product and any unreacted starting amine will move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and adjust the pH to ~9-10 with a base (e.g., 2M NaOH).
-
Extract the product from the basified aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Der Pharma Chemica. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs.
Sources
Technical Support Center: Optimizing Tetrahydro-2,6-naphthyridine Synthesis
Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical solutions for the synthesis and optimization of tetrahydro-2,6-naphthyridine derivatives. We understand the unique challenges this scaffold can present and have structured this resource in a practical question-and-answer format to directly address issues you may encounter in the lab.
Section 1: Core Synthetic Strategies & Initial Optimization
This section addresses foundational questions regarding the construction of the tetrahydro-2,6-naphthyridine core, focusing on the widely used Pictet-Spengler reaction.
Q1: What is the most reliable method for synthesizing the 1,2,3,4-tetrahydro-2,6-naphthyridine core?
A1: In our experience, the most robust and versatile method is an intramolecular Pictet-Spengler-type cyclization. This reaction involves the acid-catalyzed condensation of a suitable pyridine-based ethanolamine with an aldehyde or ketone, followed by ring closure.[1][2] The driving force is the formation of a reactive N-acyliminium or iminium ion, which is then attacked by the electron-rich pyridine ring to form the desired bicyclic structure.[1][3]
The key advantages of this approach are:
-
Convergent Synthesis: It efficiently brings together two key fragments.
-
High Atom Economy: It is a condensation reaction where water is the primary byproduct.
-
Diastereoselective Potential: When using a substituted aldehyde, a new chiral center is formed, opening avenues for asymmetric synthesis.[1]
Alternative strategies, such as cobalt-catalyzed [2+2+2] cyclizations, have also been reported but are generally less common for this specific isomer.[4]
Q2: My initial Pictet-Spengler reaction for a tetrahydro-2,6-naphthyridine is giving a low yield. What are the first parameters I should investigate?
A2: Low yield is a frequent challenge, often stemming from suboptimal reaction conditions rather than a fundamental flaw in the strategy. The reaction is a delicate balance; the conditions must be harsh enough to promote cyclization but not so harsh as to cause degradation. Based on extensive troubleshooting, we recommend a systematic optimization of four key parameters.[5][6]
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low-yield reactions.
Table 1: Recommended Starting Points for Pictet-Spengler Optimization
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Acid Catalyst | Screen Trifluoroacetic acid (TFA, 1.1 eq.), p-Toluenesulfonic acid (PTSA, 0.2 eq.), and a Lewis acid like BF₃·OEt₂ (1.1 eq.).[3][7] | The catalyst is critical for forming the reactive iminium ion.[1] Brønsted acids are common, but Lewis acids can be effective, especially for less reactive substrates.[8] Overly strong or high concentrations of acid can lead to substrate degradation.[5] |
| Solvent | Compare Dichloromethane (DCM), Toluene, and Acetonitrile (ACN).[5] | Solvent choice impacts reactant solubility and the stability of the iminium intermediate. While protic solvents can be used, aprotic solvents often give cleaner reactions and superior yields.[5] Always use anhydrous solvents if possible. |
| Temperature | Start at room temperature (20-25°C). If no reaction, gently heat to 40-60°C. If decomposition is observed, cool to 0°C.[5] | Many Pictet-Spengler reactions proceed well at ambient temperature. Forcing the reaction with excessive heat can promote side reactions, including oxidation to the aromatic naphthyridine. |
| Reaction Time | Monitor by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours for the first 24 hours. | There is no universal reaction time. Pushing the reaction for too long after completion can lead to product degradation and the formation of impurities.[5] |
Section 2: Troubleshooting Specific Side Products & Purification
This section focuses on common, specific problems that arise during the reaction and subsequent work-up, providing clear, actionable solutions.
Q3: I'm observing a significant byproduct that appears to be the fully aromatized 2,6-naphthyridine. How can I prevent this oxidation?
A3: This is a common pitfall. The tetrahydro-2,6-naphthyridine product can be susceptible to oxidation, especially under harsh conditions or upon prolonged exposure to air.[5] The dihydropyridine intermediate is particularly prone to oxidation.
Primary Causes & Preventative Measures:
-
Atmospheric Oxygen: The most common culprit.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been degassed by sparging with an inert gas prior to use.
-
-
Elevated Temperatures: High heat can accelerate oxidation.
-
Solution: As determined during optimization (Q2), use the lowest effective temperature for the cyclization.
-
-
Extended Reaction Times: The longer the product is exposed to the reaction conditions, the higher the chance of oxidation.
-
Solution: Monitor the reaction closely and quench it promptly upon completion.
-
If oxidation persists, consider an in situ reduction of the crude product after the cyclization is complete. After quenching the acid, the addition of a mild reducing agent like sodium borohydride (NaBH₄) can sometimes convert any over-oxidized iminium species back to the desired tetrahydro-product.
Q4: The basic nitrogen atoms in my product are making purification by silica gel chromatography difficult, leading to significant streaking. What are my options?
A4: This is a classic problem when purifying basic nitrogen heterocycles on standard silica gel, which is inherently acidic due to surface silanol groups (Si-OH).[9] The basic amine interacts strongly with these acidic sites, causing poor peak shape and difficult separation.[10]
Recommended Purification Strategies:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol sites.
-
Protocol: Add 0.5-1% triethylamine (TEA) or 0.5-1% ammonium hydroxide solution to your mobile phase (e.g., DCM/Methanol). This will compete with your product for binding to the silica, improving elution.[10]
-
-
Alternative Stationary Phases: If streaking persists, switch to a less acidic or a basic stationary phase.
-
Reverse-Phase Chromatography (C18): For highly polar derivatives, reverse-phase HPLC or flash chromatography can be very effective.[12]
-
Mobile Phase: A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and behaves well chromatographically.[10]
-
-
Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and back-extract your pure product into an organic solvent.[9][13]
-
Section 3: Advanced Topics & Protecting Group Strategy
This section delves into strategic decisions that can significantly impact the success of a multi-step synthesis involving the tetrahydro-2,6-naphthyridine core.
Q5: How should I choose an appropriate N-protecting group for the tetrahydro-2,6-naphthyridine core if I need to perform further reactions?
A5: The choice of a nitrogen protecting group is critical and depends entirely on the planned downstream reaction conditions.[14] A poor choice can lead to premature deprotection or incompatibility with your reagents. The most common carbamate protecting groups are Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[15]
The following decision tree, rendered in Graphviz, provides a logical framework for selecting a suitable protecting group.
Caption: Decision tree for selecting an N-protecting group.
In-depth Rationale:
-
Boc Group (Acid-Labile): Extremely common. It is stable to basic conditions and hydrogenolysis but is readily cleaved with acids like TFA or HCl.[16] Do not use it if your subsequent steps require acidic conditions.
-
Cbz Group (Hydrogenolysis): Stable to both acidic and basic conditions, making it very robust. It is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C), which can also reduce other functional groups like alkenes or nitro groups.[14]
-
Fmoc Group (Base-Labile): Stable to acid and hydrogenation but is cleaved under mild, non-hydrolytic basic conditions (e.g., piperidine in DMF).[17] This orthogonality makes it very useful in complex syntheses.[14]
Always consider the overall synthetic plan before committing to a protecting group strategy. A well-chosen group will save significant time and prevent yield loss in later stages.
References
-
Title: Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review Source: ResearchGate URL: [Link]
-
Title: Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions Source: Wiley Online Library URL: [Link]
-
Title: Purification of strong polar and basic compounds Source: Reddit URL: [Link]
-
Title: A reversible pH-dependent intramolecular pyridine-aldehyde cyclization Source: PubMed URL: [Link]
-
Title: Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Nitrogen Protecting Groups: Recent Developments and New Applications Source: ResearchGate URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Pictet-Spengler reaction Source: Name-Reaction.com URL: [Link]
-
Title: Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Source: PubMed URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations Source: ACS Publications URL: [Link]
-
Title: Method Simplifies Deprotection and Modification of N-Heterocycles Source: ChemistryViews URL: [Link]
-
Title: Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis Source: ACS Publications URL: [Link]
-
Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis Source: NIH URL: [Link]
-
Title: The mechanism of the Pictet–Spengler reaction. Source: ResearchGate URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: MDPI URL: [Link]
-
Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Source: NIH URL: [Link]
-
Title: Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column Source: PubMed URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PMC URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: ResearchGate URL: [Link]
-
Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Master Organic Chemistry URL: [Link]
-
Title: THE NAPHTHYRIDINES Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review Source: OUCI URL: [Link]
-
Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC URL: [Link]
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- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
This guide is designed for researchers, scientists, and drug development professionals working with 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the stability and degradation of this molecule. Our approach is grounded in established principles of medicinal chemistry and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Section 1: Understanding the Stability Profile
FAQ 1: What are the most probable sites of degradation on the this compound molecule?
Answer: Based on the structure of this compound, there are several functional groups susceptible to degradation under common stress conditions. Understanding these hotspots is key to designing stability studies and interpreting results.
-
The Chloro-Pyridine Ring: The chlorine atom attached to the pyridine ring is a potential site for nucleophilic substitution, particularly under hydrolytic (acidic or basic) conditions, which could lead to its replacement by a hydroxyl group.
-
The N-Benzyl Group: The benzylic carbon-nitrogen bond can be susceptible to cleavage under oxidative and photolytic conditions, resulting in de-benzylation. The benzylic carbon itself is also prone to oxidation.
-
The Tetrahydropyridine Ring: This partially saturated ring can undergo oxidation (dehydrogenation) to form the more stable aromatic 2,6-naphthyridine ring system.[3] This is a common pathway for similar tetrahydro-heterocyclic systems.[3]
The following diagram illustrates these potential degradation sites.
Caption: Key reactive sites on the parent molecule.
Section 2: Troubleshooting Degradation Studies
This section addresses specific issues you may encounter during forced degradation experiments. Forced degradation studies are a critical component of drug development, helping to identify likely degradation products and establish the intrinsic stability of a molecule.[4]
Hydrolytic Degradation (Acid & Base Stress)
Question 2.1: I've performed acid hydrolysis (e.g., 0.1M HCl at 80°C) and see a new major peak in my HPLC analysis. What is its likely identity?
Answer: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the C-Cl bond on the pyridine ring. The electron-withdrawing nature of the ring nitrogen atoms makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water.
-
Predicted Product: 2-Benzyl-5-hydroxy-1,2,3,4-tetrahydro-2,6-naphthyridine.
-
Troubleshooting Steps:
-
Mass Spectrometry (LC-MS): The primary tool for identification is mass spectrometry.[4] You should look for a mass shift corresponding to the replacement of Chlorine (atomic mass ~35.5 u) with a hydroxyl group (atomic mass ~17.0 u). The molecular weight of the parent compound is approximately 258.75 g/mol .[5] The expected product would have a molecular weight of approximately 241.29 g/mol .
-
Chromatographic Behavior: The hydroxylated product is more polar than the parent compound. Therefore, in a typical reversed-phase HPLC method, you should expect its retention time to be shorter than that of the parent molecule.
-
Question 2.2: After basic hydrolysis (e.g., 0.1M NaOH at 80°C), my sample shows multiple degradation peaks. Why is it more complex than acid hydrolysis?
Answer: While hydrolysis of the chloro group can still occur under basic conditions, the presence of a strong base can promote other reactions. The complexity may arise from:
-
Multiple Reaction Sites: Besides C-Cl hydrolysis, strong bases could potentially catalyze reactions involving the tetrahydropyridine ring protons, although this is less common.
-
Secondary Degradation: The initial degradation product (the 5-hydroxy derivative) might be less stable under basic conditions than the parent compound, leading to further degradation and a more complex product profile.
-
Structural Isomerization: In some cases, basic conditions can promote the formation of structural isomers, which would have the same molecular mass as the parent compound but different chromatographic properties.[1]
Troubleshooting Workflow for Complex Degradation Profiles:
Caption: Workflow for identifying unknown degradation products.
Oxidative Degradation
Question 2.3: I subjected my compound to 3% H₂O₂ and the parent peak has significantly decreased, but I see two new major peaks. What are they?
Answer: Oxidative conditions commonly target the N-benzyl group and the tetrahydropyridine ring. The two most likely products are:
-
N-debenzylated Product: Cleavage of the benzyl group would yield 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. This is a common metabolic and degradation pathway for N-benzylated compounds.
-
Aromatized Product: Dehydrogenation of the tetrahydro-naphthyridine ring would form the fully aromatic 2-Benzyl-5-chloro-2,6-naphthyridinium cation. Oxidation of similar tetrahydro-naphthyridine systems has been documented.[3]
Data Summary for Oxidative Degradation Products:
| Potential Product | Expected Mass Change from Parent (C₁₅H₁₅ClN₂) | Expected Change in Polarity |
| N-debenzylated Product | Loss of C₇H₇ (~91.1 Da) | Increase (more polar) |
| Aromatized Product | Loss of 4H (~4.0 Da) | Decrease (less polar) |
Troubleshooting Tip: The formation of the aromatic naphthyridinium species will result in a permanent positive charge, which will dramatically alter its retention time in HPLC, often causing it to elute very early in reversed-phase chromatography. Its UV spectrum should also shift significantly compared to the parent compound due to the extended conjugation.
Photolytic Degradation
Question 2.4: My compound appears unstable when exposed to light (ICH Q1B conditions). What degradation pathway is most likely?
Answer: Photolytic degradation often involves radical mechanisms. For a molecule like this compound, two pathways are highly plausible:
-
Dehalogenation: Homolytic cleavage of the C-Cl bond is a well-known photodegradation pathway for chlorinated aromatic compounds.[6] This would result in the formation of 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine.
-
N-debenzylation: The N-benzyl bond can also be cleaved by UV radiation.
Troubleshooting Tip: To confirm photolytic degradation, run a control experiment where the sample is protected from light but subjected to the same temperature and solvent conditions. A significant difference in the degradation profile between the light-exposed and dark control samples confirms photosensitivity.
Section 3: Protocols and Methodologies
Protocol 3.1: Standard Forced Degradation Study
This protocol provides a starting point for conducting forced degradation studies, consistent with industry practices.[7][8][9] Always begin with a milder condition and increase the severity if no degradation is observed. The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant.[10]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1M HCl, 1M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD and MS detectors
-
pH meter, calibrated
-
Constant temperature bath/oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Heat at 60°C for 8 hours.
-
Cool, neutralize with 1M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1M HCl and dilute with mobile phase to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 12 hours.
-
Dilute with mobile phase to ~100 µg/mL.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 90°C for 8 hours.[8]
-
Dissolve a portion of the stressed solid in the solvent to achieve a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples alongside dark controls stored under the same conditions.
-
Visualizing Potential Degradation Pathways
The following diagram summarizes the primary degradation pathways discussed.
Caption: Predicted degradation pathways under stress conditions.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- ChemicalBook. (n.d.). This compound.
- Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71–88.
- Sunway Pharm Ltd. (n.d.). This compound.
- Fuertes, M., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(15), 2796.
- Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
-
Zhang, L., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][3][11]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098. Retrieved from
- Lee, S., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
- Singh, R., & Rehman, Z. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(6).
- PubChem. (n.d.). 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3524.
- Moldb. (n.d.). 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Skvarca, M., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 27(19), 6614.
- El-Gizawy, S. M., et al. (2014). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 52(8), 849-856.
- Rúbies, A., et al. (2000). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 38(4), 149-154.
- Ioannou, E., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 323(Pt A), 245-253.
- Al-janabi, A. H., & Al-khalisy, H. S. (2018). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 11(9), 3823-3829.
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- 5. This compound - CAS:1104027-46-4 - Sunway Pharm Ltd [3wpharm.com]
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Technical Support Center: Optimizing the Synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Welcome to the technical support resource for the synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The 2,6-naphthyridine core is a significant pharmacophore found in various biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] However, its synthesis can present considerable challenges, often resulting in suboptimal yields and purification difficulties.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Synthetic Strategy Overview: The Bischler-Napieralski Approach
The construction of the tetrahydro-2,6-naphthyridine core is typically achieved through an intramolecular cyclization reaction. The Bischler-Napieralski reaction is a robust and widely used method for synthesizing dihydroisoquinoline-type structures, which are analogous to the target scaffold.[3][4] This reaction involves the acid-catalyzed cyclization of a β-phenethylamide derivative.
The likely synthetic precursor for this compound is an N-acylated-β-(pyridinylethyl)amine. The core challenge lies in the cyclization step onto the pyridine ring, which is inherently electron-deficient and thus less nucleophilic than a corresponding benzene ring, often requiring forceful reaction conditions.[5]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I address them?
Low yield is the most common issue and can stem from several stages of the synthesis. The primary suspect is often the critical intramolecular cyclization step.
A: The problem can be broken down into two main areas: the cyclization reaction and the stability of precursors.
1. Inefficient Intramolecular Cyclization
The cyclization of the amide precursor onto the pyridine ring is an intramolecular electrophilic aromatic substitution.[6] The electron-withdrawing nature of the pyridine nitrogen makes this step inherently difficult.
-
Cause: Insufficient activation of the amide or inadequate reaction conditions (temperature, time). Standard Bischler-Napieralski conditions may be too mild.[5]
-
Solution: The choice of dehydrating agent is critical. A systematic comparison is recommended to find the optimal reagent for your specific substrate.
| Dehydrating Agent | Typical Conditions | Advantages | Potential Issues & Mitigation |
| Phosphoryl Chloride (POCl₃) | Refluxing neat or in a high-boiling solvent (e.g., toluene, xylene)[7] | Widely available and effective. | Can require high temperatures. If yield is still low, consider adding P₂O₅. |
| POCl₃ / P₂O₅ | Refluxing POCl₃ | More powerful than POCl₃ alone; effective for deactivated rings.[3][4] | Highly corrosive and exothermic reaction with water. Handle with extreme care. |
| Triflic Anhydride (Tf₂O) | Room temperature or mild heat with a non-nucleophilic base (e.g., 2-chloropyridine)[7] | Very mild conditions, which can prevent degradation of sensitive functional groups. | Higher cost. The reaction can be very fast and requires careful monitoring. |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Strong dehydrating agent and acidic catalyst. | Product isolation can be difficult due to the viscosity of PPA. Quenching on ice is required. |
Expert Tip: For electron-deficient systems like pyridine, a combination of POCl₃ and P₂O₅ is often the most effective choice to drive the reaction to completion.[4]
2. Side Reactions During Cyclization
-
Cause: The formation of a highly reactive nitrilium ion intermediate can lead to undesired reaction pathways.[3][7][8]
-
Side Reaction 1: Retro-Ritter Reaction. This is a common side reaction where the nitrilium intermediate fragments, leading to the formation of a styrene-like byproduct.[4][7] This is particularly favored when a conjugated system can be formed.[7]
-
Mitigation: One strategy to suppress this side reaction is to use the corresponding nitrile as the solvent, which shifts the equilibrium away from the retro-Ritter products.[4][7]
-
Side Reaction 2: Polymerization. Acidic conditions and high temperatures can lead to the polymerization of starting materials or intermediates, especially if they are unstable.[8][9]
-
Mitigation: Ensure all reagents are pure and dry. Run the reaction under an inert atmosphere (N₂ or Ar). If polymerization is severe, consider milder reagents like Tf₂O.[7]
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I purify my product?
A: The presence of multiple, closely-eluting spots often indicates isomeric byproducts or unreacted starting materials. Purification requires optimized chromatography or chemical methods.
-
Cause 1: Isomeric Byproducts. Abnormal cyclization can occur, leading to different regioisomers.[8] While less common with pyridine rings, it's a possibility depending on the substitution pattern.
-
Cause 2: Persistent Starting Material. If the reaction has not gone to completion, the starting amide will be present. Its polarity can be very similar to the tetrathydro-2,6-naphthyridine product.
-
Cause 3: De-benzylated Product. If harsh acidic or reductive conditions are used in subsequent steps, the N-benzyl group can be cleaved.
Purification Protocols
-
Protocol: pH-Adjusted Extraction This technique exploits the basicity of the nitrogen atoms in your product to separate it from non-basic impurities.[10]
-
Step 1: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 2: Extract the organic solution with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Step 3: Separate the aqueous layer. Wash it once with fresh DCM to remove any remaining neutral impurities.
-
Step 4: Cool the aqueous layer in an ice bath and carefully basify it to pH > 10 with an aqueous NaOH solution.
-
Step 5: Extract the now-basic aqueous layer multiple times with DCM. The free-based product will move back into the organic layer.
-
Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Protocol: Optimized Column Chromatography If acidic/basic extraction is insufficient, column chromatography is necessary.[10]
-
Stationary Phase: Silica gel is standard. If your compound is very basic and shows significant tailing or degradation, consider deactivating the silica by pre-treating it with a solvent mixture containing 1-2% triethylamine. Alternatively, use alumina as the stationary phase.
-
Mobile Phase: A gradient system is often most effective. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or methanol.
-
Recommended Starting Gradient: Dichloromethane (DCM) ramping up to 95:5 DCM:Methanol.
-
-
Frequently Asked Questions (FAQs)
Q: What is the most critical reaction parameter to control during the Bischler-Napieralski cyclization? A: Anhydrous conditions are paramount. The dehydrating agents used (e.g., POCl₃, P₂O₅) react violently with water. Any moisture will consume your reagents, generate excess heat, and drastically reduce your yield. Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
Q: My precursor is an amide. How can I be sure it has formed correctly before attempting the cyclization? A: Full characterization of the amide precursor is essential. Before proceeding to the cyclization, you must confirm its identity and purity. Use ¹H NMR, ¹³C NMR, and LC-MS to verify that the acylation step was successful and that the starting amine has been fully consumed. This self-validating approach prevents wasting time and resources on a cyclization reaction that is destined to fail.
Q: Is a reduction step necessary after the cyclization? A: Yes. The Bischler-Napieralski reaction typically yields a 3,4-dihydroisoquinoline-type intermediate (an imine).[3][4] This intermediate must then be reduced to the desired tetrahydro-2,6-naphthyridine. A standard and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol or ethanol.
Reaction Mechanism and Key Intermediate
Understanding the reaction mechanism is key to troubleshooting. The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring.
References
- Bischler–Napieralski reaction - Grokipedia.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Bischler-Napieralski Reaction - J&K Scientific LLC.
- Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline - Benchchem.
- Addressing the decomposition of starting materials in tetrahydroisoquinoline synthesis - Benchchem.
- Bischler napieralski reaction | PPTX - Slideshare.
- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry - ACS Publications.
- 4 - Supporting Information.
- Bischler–Napieralski reaction - Wikipedia.
- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed.
- Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs - Benchchem.
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2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine solubility issues and solutions
Welcome to the dedicated technical support guide for 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound during their experiments. Drawing from established principles in pharmaceutical sciences, this guide provides in-depth troubleshooting protocols and answers to frequently asked questions to facilitate the seamless progression of your research and development efforts.
Introduction to the Molecule
This compound is a heterocyclic compound with a molecular weight of 258.75 g/mol and the chemical formula C₁₅H₁₅ClN₂.[1] Its structure, featuring a benzyl group and a chlorinated naphthyridine core, suggests limited aqueous solubility, a common challenge for many drug candidates.[2][3] Poor solubility can significantly hinder in vitro assays, preclinical studies, and the development of oral dosage forms by limiting bioavailability.[4][5]
This guide will address these challenges by providing a logical framework for identifying and resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor solubility of this compound in my aqueous buffer. What are the initial steps I should take?
A1: The first step is to systematically characterize the compound's solubility profile. This involves testing its solubility in a range of solvents with varying polarities. A recommended starting panel includes:
-
Aqueous Buffers: pH 3.0, 5.0, 7.4, and 9.0 to assess pH-dependent solubility.
-
Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.
-
Co-solvent Systems: Mixtures of your primary aqueous buffer with increasing percentages of a water-miscible organic solvent like DMSO or ethanol.[6][7]
This initial screening will help determine if the compound is a "brick-dust" molecule (high crystal lattice energy) or a "grease-ball" molecule (high lipophilicity), guiding your subsequent formulation strategy.[4]
Q2: Can I use pH modification to improve the solubility of this compound?
A2: Yes, pH modification is a viable strategy if the compound has ionizable functional groups. The tetrahydro-2,6-naphthyridine core contains basic nitrogen atoms that can be protonated at acidic pH. Therefore, you may observe increased solubility in acidic buffers (e.g., pH 1.2-5.0).[8] It is crucial to determine the pKa of the compound to select an appropriate pH range where the ionized form is predominant. However, be mindful that significant pH adjustments may not be compatible with all biological assays.
Q3: What are the most common organic solvents for dissolving this type of compound for in vitro stock solutions?
A3: For creating concentrated stock solutions for in vitro screening, DMSO is the most widely used solvent due to its high solubilizing capacity for a broad range of organic molecules.[7] Ethanol and methanol are also common choices. When preparing stock solutions, ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Q4: My compound is precipitating out of solution during my cell-based assay. What can I do?
A4: Precipitation during an assay is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Reduce the Final Concentration: Test a lower concentration of the compound if therapeutically relevant.
-
Use a Serum-Containing Medium: Proteins in fetal bovine serum (FBS) can bind to the compound and help keep it in solution.
-
Incorporate Solubilizing Excipients: Consider pre-formulating the compound with non-toxic solubilizers like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at concentrations compatible with your cell line.[8][9]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides detailed protocols and decision-making frameworks for systematically addressing solubility challenges.
Issue 1: Inconsistent Results in Biological Assays Due to Poor Solubility
Underlying Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Step-by-Step Protocol:
-
Visual Confirmation: After adding the compound to your assay medium, visually inspect the wells under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Solubility Enhancement Strategies: If precipitation is confirmed, select an appropriate strategy from the table below. The choice will depend on the nature of your experiment.
| Strategy | Description | Advantages | Disadvantages |
| Co-Solvents | Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous medium.[7] | Simple and effective for initial screening. | High concentrations can be toxic to cells; may alter protein conformation. |
| pH Adjustment | Adjust the pH of the buffer to a range where the compound is ionized and more soluble.[8] | Can significantly increase solubility for ionizable compounds. | May not be compatible with biological systems; can affect compound stability. |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, encapsulating the hydrophobic compound within a hydrophilic exterior.[5][9] | Generally low toxicity; can improve stability. | Complex formation is specific to the guest molecule; can be costly. |
| Surfactants | Incorporate non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) to form micelles that solubilize the compound.[8][10] | Effective at low concentrations. | Potential for cell toxicity; can interfere with certain assay readouts. |
-
Validation: After implementing a solubility enhancement technique, re-evaluate the solubility and consistency of your assay results.
Issue 2: Difficulty Preparing a Formulation for In Vivo Studies
Underlying Cause: The required dose of the compound cannot be fully dissolved in a tolerable volume of a suitable vehicle for animal administration.
Formulation Development Decision Tree:
Caption: Decision tree for in vivo formulation development.
Step-by-Step Protocol:
-
Initial Vehicle Screening: Begin by testing the solubility in common, well-tolerated vehicles. A standard panel might include:
-
Saline
-
5% Dextrose in Water (D5W)
-
Phosphate-Buffered Saline (PBS)
-
A mixture of PEG 400, propylene glycol, and water.
-
-
Advanced Formulation Strategies: If simple vehicles are insufficient, more advanced approaches are necessary.[2][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[5][9]
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., HPMCAS, PVP K30).[10] This can be achieved through techniques like spray drying or hot-melt extrusion. Amorphous forms are generally more soluble than their crystalline counterparts.[9]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][11] Techniques include:
-
-
Analytical Characterization: It is crucial to analytically characterize the final formulation to ensure the compound remains solubilized and stable over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the compound in solution.[12]
Analytical Methods for Quantification
Accurate quantification of this compound in various matrices is essential for solubility studies and formulation development.
| Analytical Technique | Application | Key Considerations |
| UV-Vis Spectroscopy | Rapid, high-throughput solubility screening. | Requires a chromophore in the molecule. Prone to interference from other UV-absorbing components in the formulation.[12] |
| HPLC with UV or MS Detection | Gold standard for accurate quantification in complex matrices (e.g., plasma, formulation vehicles).[12] | Method development is required (column selection, mobile phase optimization). MS detection offers higher sensitivity and specificity. |
| Dissolution Testing (USP Apparatus) | Quality control for solid dosage forms and evaluation of formulation performance.[13][14] | Sink conditions may be challenging to achieve for poorly soluble compounds. May require the addition of surfactants to the dissolution medium.[15] |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. Available from: [Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Semantic Scholar. Available from: [Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology. Available from: [Link]
-
Acceptable analytical practices for dissolution testing of poorly soluble compounds. Lavenderbyrona.com. Available from: [Link]
-
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. Available from: [Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. ResearchGate. Available from: [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Available from: [Link]
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- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
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- 11. japer.in [japer.in]
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Technical Support Center: Stability and Storage of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS No. 1104027-46-4). Adherence to these protocols is critical for ensuring the chemical integrity of the compound, leading to reproducible experimental outcomes and reliable data.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage
Q1: What are the absolute best conditions for long-term storage of solid this compound?
For maximum long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) .[1][2] The container must be sealed tightly to prevent moisture ingress.
-
Causality: Lower temperatures significantly slow down the kinetics of potential degradation reactions. The inert atmosphere is crucial because it displaces oxygen, thereby minimizing the risk of oxidation, a common degradation pathway for nitrogen-containing heterocyclic compounds.[3][4]
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
While specific solubility data is not extensively published, general solubility for naphthyridine derivatives suggests using organic solvents such as DMSO or DMF.[5] For short-term storage (1-2 weeks), we recommend storing aliquots of the stock solution at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Expert Insight: The tetrahydro-naphthyridine ring system can be susceptible to dehydrogenation to form the more stable aromatic naphthyridine.[4] This process can be catalyzed by trace impurities or light. Preparing single-use aliquots is the most robust method to preserve the integrity of your stock solution.
Q3: What are the visual or analytical signs that my compound may have degraded?
Visually, degradation may manifest as a change in color (e.g., yellowing or browning of the solid) or clumping due to moisture absorption. Analytically, the primary indicator of degradation is the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC-UV) and a corresponding decrease in the peak area of the parent compound.
Q4: Is this compound sensitive to light or air?
Yes. As a precautionary principle based on its structure, sensitivity to both light (photodegradation) and air (oxidation) should be assumed. The chloro-substituted pyridine ring motif, for instance, can be susceptible to photodegradation.[6] Hazardous decomposition can yield carbon oxides, nitrogen oxides, and hydrogen chloride, indicating that both the organic scaffold and its substituents can degrade under energy input.[3] Always handle the compound in a well-ventilated area, and store it in amber vials or containers protected from light.
Section 2: Troubleshooting Guide for Experimental Inconsistencies
This section addresses common problems that may arise from improper handling or storage, leading to compromised experimental data.
Problem: My experimental results are inconsistent, or I'm observing a loss of biological activity over time.
-
Primary Suspected Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule and the potential introduction of confounding degradation products.
-
Troubleshooting & Validation Workflow:
-
Confirm Storage Integrity: Immediately verify that your storage conditions for both the solid material and any solutions match the recommendations (2-8°C, dry, inert atmosphere).
-
Purity Re-assessment: Analyze a sample of your current stock using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Compare this to the Certificate of Analysis (CoA) provided by the supplier or an initial analysis performed on a freshly opened sample.
-
Identify Degradants (Advanced): If new peaks are observed, use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the impurities. This data is critical for proposing potential degradation pathways.[7]
-
Visualizing Potential Degradation Pathways
The structure of this compound suggests several potential degradation routes. Understanding these helps in identifying unknown peaks during analysis.
Caption: Experimental workflow for determining solution stability.
-
Execution of the Workflow: The key to this protocol is the t=0 baseline . [8]Any significant deviation (>2-3%) in purity or the appearance of degradation peaks at subsequent time points indicates instability under those specific storage conditions. HPLC is the preferred technique for this quantitative assessment. [9]
Section 4: Physicochemical and Safety Data Summary
This table summarizes key data for quick reference. Always consult the full Safety Data Sheet (SDS) before handling.
| Property | Value / Information | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 1104027-46-4 | [1][11] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [10] |
| Molecular Weight | 258.75 g/mol | [10] |
| Recommended Storage | 2-8°C, under inert gas, sealed in dry conditions. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride, Nitrogen oxides. | [3] |
Safety & Handling Precautions:
-
Causes skin and serious eye irritation. [3]* May cause respiratory irritation. [3]* Required PPE: Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. [3]
References
-
Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed, Int J Pharm. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI). [Link]
-
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. PubChem. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. Applied and Environmental Microbiology. [Link]
-
Stability-indicating methods for analytical purposes. Trends in Analytical Chemistry. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. IntechOpen. [Link]
-
6-benzyl-2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine[1421309-97-8]. CASNU. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed, J Hazard Mater. [Link]
Sources
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- 3. aksci.com [aksci.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. arctomsci.com [arctomsci.com]
Technical Support Center: A Researcher's Guide to Chlorinated Naphthyridine Compounds
Welcome to the Technical Support Center for chlorinated naphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for handling these versatile but hazardous chemical entities. My aim is to synthesize my field experience with established safety protocols to ensure both the integrity of your research and the safety of your laboratory personnel.
Chlorinated naphthyridines are a critical class of heterocyclic compounds, serving as key building blocks in the synthesis of a wide range of bioactive molecules, including antimicrobial and anticancer agents.[1][2] Their reactivity, enhanced by the presence of chlorine atoms, makes them valuable intermediates for creating diverse chemical libraries.[1][3] However, this reactivity also necessitates stringent handling and safety precautions.
This guide is structured to address common questions and troubleshooting scenarios encountered during experimentation, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling, storage, and disposal of chlorinated naphthyridine compounds.
Q1: What are the primary hazards associated with chlorinated naphthyridine compounds?
A1: Like many chlorinated aromatic compounds, chlorinated naphthyridines present several potential hazards.[4] Based on safety data for analogous compounds, you should assume they can cause skin and serious eye irritation.[5][6][7] Some may also cause respiratory irritation, particularly if handled as fine powders.[5][7] Acute oral toxicity is another potential concern.[5] It is crucial to review the specific Safety Data Sheet (SDS) for the particular chlorinated naphthyridine you are working with, as toxicity can vary significantly based on the number and position of chlorine atoms and other functional groups.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling these compounds?
A2: A multi-layered approach to PPE is essential.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves are mandatory. Viton® or butyl rubber are often recommended for chlorinated aromatic compounds.[4] Standard nitrile gloves may offer limited protection and should be double-gloved with frequent changes, especially during prolonged handling.[9] Always consult the glove manufacturer's resistance guide for the specific compound or solvent being used.[4] | Halogenated hydrocarbons can penetrate standard glove materials.[10] Swelling of the glove material is a sign of permeation, and gloves should be changed immediately.[10] |
| Eye & Face Protection | At a minimum, chemical splash goggles are required.[4] A face shield should be worn over the goggles whenever there is a significant risk of splashes, such as during large-scale reactions or transfers.[4][5] | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[6][7] |
| Body Protection | A buttoned lab coat is standard.[4] For larger quantities or procedures with a higher splash risk, a chemical-resistant apron or coveralls should be used.[4] | Prevents direct skin contact with the compounds. |
| Respiratory Protection | All work with chlorinated naphthyridine compounds must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for exposure above established limits, a respirator may be necessary, as determined by a qualified safety professional.[8] | Protects against inhalation of fine powders or aerosols, which can cause respiratory tract irritation.[7] |
Q3: How should I properly store chlorinated naphthyridine compounds?
A3: Proper storage is critical to maintain compound stability and prevent accidental release.[4]
-
Containers : Store in tightly sealed, properly labeled containers.[4]
-
Location : Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][11][12] Storage at 2-8°C may be recommended for some derivatives.[5]
-
Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents.[4][13]
-
Environment : Protect from moisture and direct sunlight.[11][14] Some naphthyridines are hygroscopic.[15]
Q4: What is the correct procedure for disposing of waste containing chlorinated naphthyridines?
A4: All waste containing chlorinated naphthyridines must be treated as hazardous waste.[4][9]
-
Segregation : Collect halogenated waste streams separately from non-halogenated waste.[16][17] This is often more cost-effective for disposal and is a standard practice for environmental safety.
-
Labeling : Use designated, clearly labeled hazardous waste containers.[4][16] The label should accurately reflect the contents.
-
Contaminated Materials : Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in the same designated hazardous waste stream.[4]
-
Regulations : Follow all institutional and local regulatory guidelines for hazardous waste disposal.[18] Never dispose of this waste down the drain or by evaporation.[9]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving chlorinated naphthyridines.
Guide 1: Low Yield or Failed Reaction
Problem: A nucleophilic aromatic substitution (SNAr) reaction on a dichloronaphthyridine is giving a low yield of the desired mono-substituted product, or the reaction is not proceeding at all.
Potential Causes & Solutions:
-
Reactivity of Chlorine Positions : The chlorine atoms on the naphthyridine ring have different reactivities depending on their position relative to the ring nitrogens. This is analogous to the reactivity patterns seen in quinolines.[3] For example, chlorine atoms at positions activated by an adjacent nitrogen (e.g., C2, C4) are generally more susceptible to nucleophilic attack. Understanding the electronic properties of your specific naphthyridine isomer is key.
-
Insufficient Activation : If the reaction is sluggish, it may be due to poor activation of the C-Cl bond.
-
Solution : Ensure your reaction conditions are appropriate. Microwave-assisted heating can sometimes facilitate difficult substitutions.[19] The choice of base is also critical; a stronger base may be needed to deprotonate the incoming nucleophile effectively.
-
-
Starting Material Degradation : The starting material may not be stable under the reaction conditions.
-
Solution : Before workup, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS. Compare this to the TLC of your starting material. If the starting material spot is gone but no product has formed, degradation may have occurred. Consider running the reaction at a lower temperature or under an inert atmosphere.[20]
-
Guide 2: Product Purification Challenges
Problem: After workup, the crude product is contaminated with persistent impurities that are difficult to remove by standard column chromatography.
Potential Impurities & Purification Strategies:
-
Isomeric Byproducts : The synthesis of the chlorinated naphthyridine starting material may have produced positional isomers (e.g., 2,5-dichloro- vs. 2,7-dichloro-), which can be very difficult to separate due to similar polarities.[21]
-
Di-substituted Byproducts : In a mono-substitution reaction, the formation of a di-substituted product is a common impurity.
-
Solution : Carefully control the stoichiometry of your nucleophile (usually 1.0-1.1 equivalents). Running the reaction at a lower temperature can also improve selectivity for the mono-substituted product. During purification, careful column chromatography is the primary method for separation.[21]
-
-
Unreacted Starting Material : If the starting material has a similar polarity to the product, it can be challenging to separate.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general workflow for a common reaction involving a chlorinated naphthyridine. Note: This is a template and must be adapted based on the specific substrate, nucleophile, and desired product.
-
Risk Assessment & Preparation :
-
Review the SDS for the specific dichloronaphthyridine, amine nucleophile, and solvent.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the FAQ section.
-
Prepare and label all glassware. Ensure it is dry.
-
-
Reaction Setup :
-
In the fume hood, add the dichloronaphthyridine (1.0 eq.) and a suitable solvent (e.g., DMF, NMP) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add the amine nucleophile (1.0-1.1 eq.).
-
Add a suitable base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq.).
-
Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Execution :
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Take small aliquots periodically to check for the consumption of starting material and the formation of the product.
-
-
Workup & Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[21]
-
Collect fractions and monitor by TLC to identify those containing the pure product.[21]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Visual Guides
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling chlorinated naphthyridine compounds in a laboratory setting.
Caption: General workflow for the safe handling of chlorinated naphthyridine compounds.
Troubleshooting Low Product Purity
This decision tree provides a logical approach to diagnosing and solving issues related to product impurities after a reaction.
Caption: Troubleshooting workflow for low product purity.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Personnel Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][5] Seek immediate medical attention.[4][5]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4][5]
-
Inhalation : Move the person to fresh air.[5][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Spill Response:
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain : Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup : Carefully clean up the spill, working from the outside in.[4]
-
Dispose : Place all contaminated materials in a sealed, labeled hazardous waste container.[4][7]
-
Decontaminate : Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]
This guide provides a foundational framework for working safely with chlorinated naphthyridine compounds. Always prioritize a thorough risk assessment before beginning any new procedure and consult your institution's environmental health and safety department for specific guidance.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
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- Safety Data Sheet - 2,4-Dichloro-1,6-naphthyridine. CymitQuimica.
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- 7-Chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one Safety Data Sheet. AK Scientific, Inc.
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- Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety.
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Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed Central. Available from:
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Technical Support Center: A Guide to Overcoming Poor Cell Permeability of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Introduction
Researchers investigating the therapeutic potential of novel small molecules, such as 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, frequently encounter a critical hurdle: poor cell permeability. For a compound to be effective against an intracellular target, it must first efficiently cross the cell membrane. When a promising compound demonstrates high efficacy in biochemical assays but fails in cell-based models, suboptimal membrane transport is a primary suspect.
This technical support guide provides a structured framework for diagnosing and overcoming permeability challenges associated with this compound and structurally related compounds. We will explore its physicochemical profile, offer a troubleshooting guide based on common experimental outcomes, and detail actionable strategies and protocols to enhance its cellular uptake.
Understanding the Challenge: Physicochemical Profile
Before troubleshooting, it is essential to understand the intrinsic properties of the molecule that may influence its permeability. While extensive experimental data for this specific compound is not widely published, we can assemble a predictive profile based on its structure and data from similar naphthyridine derivatives.[1][2]
| Property | Predicted/Reported Value | Implication for Permeability |
| Molecular Formula | C₁₅H₁₅ClN₂ | - |
| Molecular Weight | 258.75 g/mol [3] | Within the range generally considered favorable for passive diffusion (Lipinski's Rule of 5 suggests <500).[4] |
| pKa | 5.38 ± 0.20 (Predicted)[5] | The compound is likely to be partially protonated (cationic) at physiological pH (7.4), which can significantly reduce passive diffusion across the lipophilic cell membrane.[6] |
| Boiling Point | 377.5 ± 42.0 °C (Predicted)[5] | Indicates relatively low volatility. |
| Density | 1.227 g/cm³ (Predicted)[5] | - |
The predicted pKa is a key flag. A significant population of charged molecules at physiological pH is a common cause of poor membrane permeability, as charged species struggle to partition into the hydrophobic lipid bilayer.[7]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you interpret experimental results and guide your next steps.
Question 1: My compound shows low efficacy in cell-based assays but is potent in cell-free (biochemical) assays. Is permeability the problem?
This is a classic scenario pointing towards poor cellular uptake or rapid efflux. The first step is to quantify the compound's ability to cross a membrane barrier. We recommend a tiered approach using standard permeability assays.[8]
-
Initial Screen: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[9][10]
-
Gold Standard: Caco-2 Bidirectional Permeability Assay to evaluate passive diffusion, active transport, and efflux.[11][12][13]
Question 2: My compound exhibits low permeability in the PAMPA assay. What does this signify?
A low permeability value in the PAMPA assay strongly suggests that the compound has poor passive diffusion characteristics.[14] The PAMPA model uses a synthetic lipid layer and contains no cellular machinery, isolating passive transport as the sole mechanism of transit.[9][15]
-
Causality: The issue likely stems from unfavorable physicochemical properties, such as high polarity (indicated by the predicted pKa) or an unfavorable distribution of hydrogen bond donors and acceptors, preventing the molecule from efficiently entering the lipid membrane.[4]
-
Suggested Action:
-
Confirm the finding with a Caco-2 assay.
-
Proceed to Section 3: Strategies for Enhancing Cell Permeability , focusing on structural modifications to increase lipophilicity or mask polar groups.
-
Question 3: The Caco-2 assay shows low apical-to-basolateral (A→B) permeability but a high efflux ratio (Papp(B→A) / Papp(A→B) > 2). What is occurring?
This result is a clear indicator that your compound is a substrate for active efflux transporters , such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16] These transporters are present on the apical surface of the Caco-2 cell monolayer and actively pump the compound out of the cell, resulting in low net transport from the apical (intestinal lumen model) to the basolateral (bloodstream model) side.[8][13]
-
Causality: The compound is successfully entering the cell, but it is being efficiently removed before it can accumulate or pass through to the other side.
-
Suggested Action:
-
Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant decrease in the efflux ratio upon inhibitor treatment confirms P-gp mediated efflux.[16]
-
Structural Modification: Consider minor structural modifications to disrupt the compound's recognition by the efflux transporter. This can sometimes be achieved without altering the pharmacophore responsible for target engagement.
-
Formulation Strategies: For in vivo studies, co-administration with an efflux pump inhibitor could be a viable, though complex, strategy.
-
Question 4: My compound shows low permeability in both PAMPA and Caco-2 assays, with a low efflux ratio (<2). What is the primary obstacle?
This combination of results provides a definitive diagnosis: the primary issue is extremely poor passive permeability . The compound is not a significant substrate for efflux, but its intrinsic properties prevent it from efficiently crossing the cell membrane in the first place.[14]
-
Causality: The molecule's polarity, size, or hydrogen bonding characteristics make it energetically unfavorable to leave the aqueous environment and enter the hydrophobic lipid bilayer.
-
Suggested Action: This scenario requires a more intensive effort to fundamentally improve the molecule's properties.
-
Prodrug Approach: This is often the most effective strategy. By masking the polar functional group responsible for the low pKa (likely one of the naphthyridine nitrogens), you can create a neutral, more lipophilic precursor that crosses the membrane and then reverts to the active compound inside the cell.[7][17][18]
-
Formulation with Permeability Enhancers: For in vitro experiments, the use of chemical enhancers can transiently increase membrane permeability, allowing the compound to enter cells.[19][20] This can help validate that the compound is active against its intracellular target once the permeability barrier is overcome.
-
Strategies for Enhancing Cell Permeability
Strategy 1: The Prodrug Approach
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[7] This is a powerful method for masking polar groups that hinder membrane transport.[21] For this compound, a key strategy would be to mask the basic nitrogen atom to create a more lipophilic, neutral molecule.
-
Example Modification (Esterification): While this specific molecule lacks a carboxylic acid for simple esterification, the principle involves attaching a lipophilic, cleavable moiety.[22] For a basic nitrogen, creating an acyloxymethyl or a carbamate derivative can serve a similar purpose, neutralizing the charge and increasing lipophilicity.
Caption: The prodrug concept for enhancing cell permeability.
Strategy 2: Formulation with Chemical Permeability Enhancers
For in vitro assays, chemical enhancers can be used to transiently disrupt the cell membrane, facilitating compound entry. This is a powerful tool for confirming that your compound can modulate its target once inside the cell, but it is less translatable to in vivo applications due to potential toxicity.[23]
| Class of Enhancer | Example(s) | Mechanism of Action |
| Fatty Acids | Oleic Acid, Linoleic Acid | Disrupt the ordered structure of the lipid bilayer, increasing its fluidity.[24][25] |
| Bile Salts | Sodium Deoxycholate | Act as surfactants, extracting membrane proteins and lipids to create transient pores.[25][26] |
| Alkylglycosides | Dodecylmaltoside | Non-ionic surfactants that can modulate tight junctions and increase membrane fluidity.[20] |
| Cyclodextrins | β-Cyclodextrin | Can extract cholesterol from the cell membrane, altering its integrity and increasing permeability.[27] |
Caution: Always perform control experiments to ensure that the chosen permeability enhancer does not interfere with your assay endpoint or cause excessive cytotoxicity at the concentration used.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the essential steps for assessing passive permeability.[9][10][28]
-
Prepare Lipid Solution: Create a 1-2% (w/v) solution of lecithin in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Compound Solutions: Dissolve the test compound and controls (high and low permeability standards) in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 1%.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer. A "sink" buffer containing a surfactant can be used to prevent saturation.
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the compound solutions to the donor wells. Incubate for 4-18 hours at room temperature with gentle shaking.[15][28]
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the acceptor well.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a workflow for the gold-standard cell-based permeability assay.[11][12][13][29]
Caption: Workflow for the Caco-2 bidirectional permeability assay.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21-25 days. The cells will differentiate into a polarized monolayer resembling the intestinal epithelium.[13][16]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates tight junction formation.[16][29]
-
Prepare Dosing Solutions: Dissolve the test compound (typically at 1-10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.[12]
-
Perform Transport Experiment (Bidirectional):
-
A→B Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B→A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and acceptor chambers. Analyze the compound concentration using LC-MS/MS.
-
Data Interpretation: Calculate the Papp values for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined to assess active efflux.[13]
Frequently Asked Questions (FAQs)
-
Q: What is the main difference in interpretation between PAMPA and Caco-2 results? A: PAMPA measures only passive permeability, making it a clean but simplistic model. Caco-2 assays are more biologically relevant as they account for passive diffusion, active uptake, and active efflux, but can be more complex to interpret. Using them together helps diagnose the specific permeability barrier.[10] A compound that is permeable in PAMPA but not Caco-2 is likely an efflux substrate. A compound impermeable in both has a fundamental passive permeability problem.
-
Q: My compound has very low aqueous solubility. How can I handle this in permeability assays? A: Low solubility is a common challenge.[30] You can add a low percentage of a cosolvent (e.g., DMSO, up to 1%) to your transport buffer to keep the compound in solution. However, be aware that high concentrations of organic solvents can disrupt cell monolayers and compromise the assay. Always run appropriate vehicle controls.[31] For highly insoluble compounds, formulation strategies like creating a self-micro-emulsifying drug delivery system (SMEDDS) may be necessary.[27]
-
Q: What is a "good" Papp value? A: Papp values are often categorized as low, medium, or high. While exact thresholds can vary between labs, a general classification is:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s These are often benchmarked against standard compounds with known human absorption, such as atenolol (low) and antipyrine (high).[13]
-
References
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-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
- Järvinen, T., Rautio, J., & Gynther, J. (1998). Prodrugs for improved drug delivery. Advanced Drug Delivery Reviews.
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Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
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Di, L., & Kerns, E. H. (2016). Prodrugs to Improve Membrane Permeation. Current Opinion in Chemical Biology. Available at: [Link]
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Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced Drug Delivery Reviews. Available at: [Link]
- Venkatesh, S., & Li, J. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
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Ferreira, L. G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
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Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]
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Martin, N. I., et al. (2021). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Chemical Biology. Available at: [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Available at: [Link]
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Creative Bioarray. Caco-2 Permeability Assay. Available at: [Link]
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Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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Sharma, D., & Sharma, R. K. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Technology Networks. PAMPA Permeability Assay Protocol. Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Lindsley, C. W., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Brown, M. B., et al. (2001). In vitro assessment of alkylglycosides as permeability enhancers. International Journal of Pharmaceutics. Available at: [Link]
-
Lim, S. T., & Ho, P. C. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available at: [Link]
-
Aqil, M., et al. (2019). Effect of permeation enhancers on in vitro release and transdermal delivery of lamotrigine from Eudragit®RS100 polymer matrix-type drug in adhesive patches. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Cvijić, S., & Parojčić, J. (2020). Effect of permeation enhancers on (a) the in-vitro release and (b) skin permeation of a model drug from topical dosage forms. ResearchGate. Available at: [Link]
-
Sharma, D., & Sharma, R. K. (2012). Permeability enhancement techniques for poorly permeable drugs: a review. ResearchGate. Available at: [Link]
-
Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]
-
McCartney, F., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics. Available at: [Link]
-
Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
-
Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Molecular Pharmaceutics. Available at: [Link]
-
PubChem. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. Available at: [Link]
-
Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Swain, C. J., et al. (1997). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry. Available at: [Link]
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Moldb. 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. Available at: [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Refining Purification Protocols for Halogenated Tetrahydro-naphthyridines
Welcome to the technical support center for the purification of halogenated tetrahydro-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of this unique class of heterocyclic compounds. The inherent basicity of the tetrahydro-naphthyridine core, combined with the electronic and steric effects of halogen substituents, presents a distinct set of purification hurdles that demand a nuanced and systematic approach.
Section 1: Understanding the Core Challenges
The purification of halogenated tetrahydro-naphthyridines is often complicated by a confluence of factors. The basic nitrogen atoms within the ring system can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor resolution during chromatography.[1] Furthermore, the introduction of halogens can increase the lipophilicity and induce subtle changes in polarity, making the separation of closely related analogues and isomers particularly challenging.[2][3]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Column Chromatography
Question 1: My halogenated tetrahydro-naphthyridine is streaking or tailing significantly on my silica gel column. What is causing this and how can I fix it?
Answer: Streaking and tailing of basic compounds like tetrahydro-naphthyridines on silica gel is a classic problem. It stems from the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to a non-uniform elution front.
To mitigate this, you need to "deactivate" the acidic sites on the silica gel. This is typically achieved by adding a basic modifier to your mobile phase.
Recommended Solutions:
-
Addition of Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Addition of Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your mobile phase. For example, a gradient of dichloromethane to 9:1 dichloromethane/methanol (with ammonia) can be effective.[1]
Workflow for Optimizing Basic Modifier Addition:
Caption: Optimizing Basic Modifier for Chromatography.
Question 2: I am struggling to separate my desired halogenated tetrahydro-naphthyridine from a very similar, non-halogenated impurity. What chromatographic strategies can I employ?
Answer: The separation of halogenated compounds from their non-halogenated (dehalogenated) counterparts can be notoriously difficult due to their similar polarities.[2][3] While the halogen atom does increase lipophilicity, the effect can be subtle. Here are several advanced strategies:
-
Reverse-Phase Chromatography (C18): This is often the method of choice for compounds with subtle polarity differences.[1] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide the necessary resolution.
-
Pentafluorophenyl (PFP) Columns: PFP-based stationary phases offer alternative selectivity to traditional C18 columns. They can engage in dipole-dipole, pi-pi, and ion-exchange interactions, which can be particularly effective for separating halogenated isomers and related impurities.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating closely related compounds and isomers. Chiral SFC, in particular, has shown great success in resolving halogenated small molecules.[2][3]
Data Summary: Starting Conditions for Challenging Separations
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Modifier |
| Normal Phase | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine |
| Reverse Phase | C18 | Water/Acetonitrile | 0.1% Formic Acid or TFA |
| Alternative Phase | PFP | Water/Methanol | 0.1% Phosphoric Acid |
| SFC | Chiralcel OJ-3 | CO2/Isopropanol | 25 mM Isobutylamine |
Recrystallization
Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too supersaturated upon cooling.[4]
Troubleshooting Steps for "Oiling Out":
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.[4]
-
Lower the Cooling Temperature: Try cooling the solution more slowly. Insulate the flask to allow for gradual cooling to room temperature before moving it to an ice bath.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[4]
-
Change the Solvent System: If the above methods fail, your choice of solvent may be the issue. Consider a lower-boiling point solvent or a two-solvent (solvent/anti-solvent) system.[4]
Logical Flow for Troubleshooting Oiling Out:
Caption: Decision tree for addressing "oiling out".
Question 4: I have a very polar halogenated tetrahydro-naphthyridine. What are good starting points for recrystallization solvents?
Answer: For polar heterocyclic compounds, polar protic solvents are often a good starting point.[4] The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5]
Recommended Solvents to Screen:
-
Alcohols: Ethanol and methanol are excellent starting points for many nitrogen-containing heterocycles.[4]
-
Acetonitrile: Can be effective for moderately polar compounds.
-
Water: While often a poor solvent for organic molecules, it can be used as an anti-solvent in a two-solvent system with a more soluble solvent like ethanol or acetone.[4]
-
Solvent Mixtures: A mixture of solvents can provide the ideal solubility profile. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
Section 3: Experimental Protocols
Protocol: Flash Column Chromatography with a Basic Modifier
This protocol provides a general procedure for the purification of a basic halogenated tetrahydro-naphthyridine using silica gel chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the solvent mixture to prevent tailing. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Dry pack the column with silica gel. Wet the silica with your initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the least polar mobile phase determined from your TLC analysis (containing 0.5% triethylamine). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like dichloromethane or toluene.
Protocol: Two-Solvent Recrystallization
This protocol is ideal when a single solvent does not provide the desired solubility characteristics.
Step-by-Step Methodology:
-
Solvent Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. A common pair for polar compounds is ethanol (good solvent) and water (anti-solvent).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[6]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[4][7]
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears, ensuring the solution is saturated.[4]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold anti-solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- BenchChem. (2025).
- Spring, D. R., et al. (2005). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
- BenchChem. (2025).
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- BenchChem. (2025).
- Chromatography Forum. (2008).
- University of California, Los Angeles.
- Amrita Vishwa Vidyapeetham. (n.d.).
- Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- California State University, Stanislaus.
- University of Massachusetts Lowell.
- Millersville University.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Massachusetts Institute of Technology.
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- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Validation & Comparative
A Comparative Guide to the Purity Validation of Synthetic 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous analytical checkpoints. Among the most critical is the validation of its purity. For a complex heterocyclic molecule like 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, comparative analysis of the essential techniques for establishing the purity of this synthetic compound, grounded in the principles of scientific integrity and supported by established protocols.
The inherent structural complexity of naphthyridine derivatives, which are prevalent in many biologically active compounds, necessitates a comprehensive approach to purity analysis.[1][2][3] The presence of multiple reactive sites and the potential for various side reactions during synthesis can lead to a range of impurities, including starting materials, by-products, intermediates, and degradation products.[4][5] Therefore, a single analytical method is rarely sufficient to provide a complete purity profile.
This guide will dissect and compare the primary analytical methodologies, explaining the rationale behind their application to this compound. We will explore the strengths and limitations of each technique, offering insights into how their synergistic use leads to a self-validating system for purity assessment.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
The purity of a pharmaceutical compound is not merely a percentage but a detailed understanding of its composition.[] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][7][8][9] Adherence to these guidelines is paramount for regulatory submissions.
Our comparative analysis will focus on the following core techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation and quantification.
-
Mass Spectrometry (MS): For precise mass determination and impurity identification.
-
Elemental Analysis (EA): To confirm the empirical formula and assess bulk purity.
The logical workflow for validating the purity of this compound integrates these techniques to build a comprehensive and trustworthy purity profile.
Caption: Workflow for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
HPLC is the primary technique for determining the purity of a drug substance by separating the main component from its impurities.[][10] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.
Why RP-HPLC? The benzyl and tetrahydro-naphthyridine moieties confer a moderate level of hydrophobicity to the molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
Comparative Analysis of HPLC Parameters:
| Parameter | Alternative 1: Isocratic Elution | Alternative 2: Gradient Elution | Rationale for this compound |
| Mobile Phase Composition | Constant (e.g., 60:40 Acetonitrile:Water) | Varies over time (e.g., 40% to 90% Acetonitrile) | Gradient elution is preferred. It allows for the effective separation of impurities with a wide range of polarities, which is common in the synthesis of complex heterocycles. |
| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min | A standard flow rate provides a good balance between resolution and analysis time. |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | A C18 column is a robust and versatile choice for this type of compound. |
| Detection Wavelength | Fixed (e.g., 254 nm) | Diode Array Detector (DAD) | DAD is superior. It allows for the detection of impurities that may have different UV absorption maxima than the parent compound and can help in peak purity analysis. |
Experimental Protocol: RP-HPLC Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: DAD, 254 nm (with full spectrum acquisition)
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy provides unambiguous structural confirmation of the target molecule and can be used for quantitative analysis (qNMR).[11] For this compound, both ¹H and ¹³C NMR are essential.
Why ¹H and ¹³C NMR? ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they provide a detailed structural fingerprint of the molecule.
Comparative Analysis of NMR Experiments:
| Experiment | Information Gained | Advantage over other techniques |
| ¹H NMR | Proton environment, coupling patterns, and integration (relative number of protons). | Provides detailed structural information that other techniques cannot. |
| ¹³C NMR | Number and types of carbon atoms. | Confirms the carbon framework of the molecule. |
| 2D NMR (COSY, HSQC) | Correlation between protons and carbons. | Essential for unambiguous assignment of all signals, especially in complex molecules. |
| Quantitative NMR (qNMR) | Absolute purity determination against a certified reference standard. | Provides a direct measure of purity without the need for a specific standard of the analyte.[12] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 5 seconds (for quantitative analysis, this should be at least 5 times the longest T₁ of the protons of interest)
-
Number of Scans: 16-64
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the structure.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for identifying impurities.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Why ESI-MS? Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like the target compound, typically producing the protonated molecular ion [M+H]⁺.
Comparative Analysis of Mass Analyzers:
| Mass Analyzer | Advantage | Disadvantage | Best for this Application |
| Quadrupole | Fast and robust. | Lower resolution. | Good for routine analysis and coupling with HPLC. |
| Time-of-Flight (TOF) | High resolution and mass accuracy. | More expensive. | Ideal for accurate mass measurement to confirm the elemental composition. |
| Orbitrap | Very high resolution and mass accuracy. | Slower scan speed. | Excellent for impurity identification and structural elucidation. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: m/z 100-500
-
-
Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass to the theoretical mass.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[14][15] It serves as a fundamental check of the empirical formula and overall purity.
Why is it still relevant? While modern spectroscopic techniques provide a wealth of structural information, elemental analysis offers a simple, independent confirmation of the bulk composition of the sample.[14]
Comparative Data Interpretation:
| Element | Theoretical % | Acceptable Range | Implication of Deviation |
| Carbon (C) | 69.63 | ± 0.4% | Presence of inorganic impurities or residual solvents. |
| Hydrogen (H) | 5.84 | ± 0.4% | Presence of water or residual solvents. |
| Nitrogen (N) | 10.83 | ± 0.4% | Presence of nitrogen-containing impurities or incomplete reaction. |
| Chlorine (Cl) | 13.70 | ± 0.4% | Incomplete chlorination or presence of by-products. |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Synergistic Data Interpretation: Building a Case for Purity
The true power of this multi-technique approach lies in the convergence of data.
Caption: Convergence of data from multiple analytical techniques to confirm high purity.
A high-purity sample of this compound would exhibit the following:
-
HPLC: A single major peak with an area percentage >99%, with any impurities falling below the reporting and identification thresholds set by ICH guidelines.[7]
-
NMR: ¹H and ¹³C spectra consistent with the proposed structure, with no observable signals corresponding to significant impurities.
-
MS: A prominent ion corresponding to the calculated mass of the protonated molecule.
-
EA: Elemental composition results that are in close agreement (typically within ±0.4%) with the theoretical values.
Conclusion: A Self-Validating System for Unquestionable Purity
Validating the purity of a synthetic compound like this compound is a meticulous process that demands a scientifically sound and logically structured approach. By integrating the strengths of HPLC, NMR, MS, and Elemental Analysis, researchers can create a self-validating system where the results from each technique corroborate the others. This not only ensures compliance with regulatory standards, such as those from the USP and ICH, but also provides the high level of confidence in product quality that is essential for advancing drug development.[16][17][18][19][20]
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Mitolab. (2024). Understanding Grades of Purity: USP, BP, and More. Retrieved from [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Research & Development World. (2012). New Standards to Limit Impurities in Medicine. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 637-649.
- Ganter, C. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(1), 17-21.
-
Ganter, C. (2021). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Retrieved from [Link]
- Kim, H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7635.
- Patil, P., et al. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Indo-American Journal of Pharmaceutical Quality Assurance, 6(4), 93-102.
- Patil, S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. World Journal of Pharmaceutical Research, 11(12), 1146-1157.
- Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry. Academic Press.
-
National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Retrieved from [Link]
- Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8096-8116.
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). 1,2,3,4-Tetrahydrobenzo[h][7][17]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
-
MDPI. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nanosecond Photochemical Reaction (nsPCR) for Enhanced Identification, Quantification and Visualization of Primary Amine-containing Metabolites by MALDI-Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Retrieved from [Link]
- Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
-
Sci-Hub. (2005). Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. Retrieved from [Link]
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A Researcher's Guide to Ensuring Reproducibility in Biochemical Assays: A Case Study with 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Abstract
The quest for novel therapeutics is critically dependent on the reliability and reproducibility of preclinical biological assays. Inconsistencies in in-vitro data not only lead to wasted resources but can also derail promising drug discovery programs. This guide addresses the pervasive challenge of assay reproducibility, using the novel compound 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (hereafter designated as Naphthy-7 ) as a case study. The 2,6-naphthyridine scaffold has emerged as a promising framework for potent kinase inhibitors, particularly in oncology.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust, self-validating biochemical kinase inhibition assay. We will dissect common sources of variability, present a standardized protocol with built-in controls, and compare methodologies to empower researchers to generate data that is both accurate and consistently reproducible.
The Reproducibility Crisis in Preclinical Research
A foundational principle of scientific advancement is that experiments must be reproducible. Yet, a significant portion of in-vitro research, particularly in drug discovery, struggles to meet this standard.[3][4] This challenge is not merely academic; if in-vitro data cannot be reliably reproduced between laboratories—or even between experiments within the same lab—its translational value to clinical outcomes is severely compromised.[3]
Deconstructing Variability in Kinase Assays
Biochemical kinase assays are fundamental tools in drug discovery, but they are susceptible to numerous variables that can undermine data quality. Understanding these pitfalls is the first step toward mitigating them.
-
Compound-Related Artifacts: The test compound itself can be a source of error. Impurities, degradation over time, or a tendency to aggregate can all lead to non-specific inhibition. Furthermore, some compounds may interfere with the assay's detection system, for instance, by possessing intrinsic fluorescence or quenching the signal, leading to false positives or negatives.[5]
-
Reagent Quality and Consistency: The purity and concentration of critical reagents like ATP, the kinase enzyme, and the substrate peptide are paramount.[5] Kinase preparations can vary in activity from batch to batch, and autophosphorylation at high enzyme concentrations can confound results by depleting ATP, a particular issue in luminescence-based assays that measure remaining ATP.[6]
-
Assay Conditions: Seemingly minor variations in assay conditions can have a major impact. The concentration of ATP relative to its Michaelis-Menten constant (Km) is crucial for determining the apparent potency (IC₅₀) of ATP-competitive inhibitors.[6] Similarly, the concentration of DMSO, the solvent used for most compound stocks, must be carefully controlled as it can inhibit kinase activity at higher levels.[5]
-
Choice of Assay Technology: Different assay formats (e.g., luminescence, fluorescence, radiometric) have distinct advantages and disadvantages. A format that is not well-suited to the specific kinase or compound library can introduce bias and variability.[7][8] For example, luciferase-based assays are sensitive to compounds that inhibit the luciferase reporter enzyme, which would masquerade as kinase inhibition.[7]
A Standardized Workflow for Robust Kinase Inhibition Assays
To address these challenges, we propose a standardized, self-validating workflow centered on the ADP-Glo™ Luminescence-Based Kinase Assay . This format is widely applicable, highly sensitive, and measures kinase activity by quantifying the amount of ADP produced, making it less susceptible to interference from compounds that interact with ATP.[5]
Core Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into a luminescent signal via a coupled luciferase reaction. The light output is directly proportional to the kinase activity.
Caption: Workflow of the two-step ADP-Glo™ kinase assay.
Detailed Experimental Protocol
Objective: To determine the IC₅₀ of Naphthy-7 against a target kinase (e.g., FGFR4).
Materials:
-
Naphthy-7, synthesized and purity-confirmed (>98% by LC-MS/NMR)
-
Reference Inhibitor (e.g., Fisogatinib for FGFR4)[2]
-
Recombinant Kinase (FGFR4)
-
Kinase Substrate Peptide
-
ATP, Ultra-Pure
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer (Kinase-specific, e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
DMSO, Anhydrous
-
384-well, low-volume, white assay plates
Procedure:
-
Compound Preparation (Causality: Minimizing Solvent Effects):
-
Prepare a 10 mM stock of Naphthy-7 and the Reference Inhibitor in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points) in DMSO. This ensures that the final concentration of DMSO in all assay wells remains constant, typically ≤1%. This step is critical because DMSO can inhibit many kinases at concentrations above 1-2%.[5]
-
-
Assay Plate Setup (Causality: Ensuring Proper Controls):
-
Add 1 µL of the compound dilutions (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Controls are non-negotiable:
-
100% Activity Control (No Inhibition): Wells containing only DMSO.
-
0% Activity Control (Max Inhibition): Wells containing a high concentration of the Reference Inhibitor or no enzyme.
-
Compound Interference Control: Wells with compound but no ATP, to check for false signals.
-
-
-
Kinase Reaction (Causality: Maintaining Optimal Conditions):
-
Prepare a 2X Kinase/Substrate master mix in assay buffer. The enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Add 10 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution in assay buffer. The concentration should be set at the determined Km(ATP) for the target kinase. Using Km(ATP) provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[6]
-
Initiate the reaction by adding 10 µL of the 2X ATP solution. Final assay volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (Causality: Adhering to Manufacturer's Protocol):
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.
-
Read the plate on a standard luminometer.
-
Comparison of Alternative Assay Formats
While the ADP-Glo™ assay offers excellent robustness, other technologies are prevalent. Understanding their comparative strengths and weaknesses is key to selecting the right tool and interpreting data from different sources.
| Assay Technology | Principle | Pros | Cons & Reproducibility Challenges |
| Luminescence (ADP-Glo™) | Measures ADP produced. | High sensitivity, low background, resistant to fluorescent compound interference.[5] | Susceptible to inhibitors of the luciferase detection enzyme; requires two addition steps.[7] |
| Fluorescence (TR-FRET) | Measures phosphorylation of a fluorescently labeled substrate via Förster Resonance Energy Transfer. | Homogeneous (no-wash) format, high throughput, ratiometric output increases reproducibility.[9] | Potential for interference from fluorescent compounds; requires specific labeled substrates.[5] |
| Radiometric ([γ-³²P]-ATP) | Directly measures the incorporation of radioactive phosphate into a substrate. | Considered the "gold standard" for accuracy and sensitivity; universal for any kinase/substrate.[6][8] | Requires handling of radioactive materials, specialized disposal, lower throughput, scintillation proximity assay (SPA) can be prone to color quenching.[6][7] |
Data Analysis, Validation, and Interpretation
Generating the data is only half the battle. Rigorous analysis and validation are what build trustworthiness.
Data Normalization and IC₅₀ Calculation:
-
Average the signals from the 0% and 100% activity controls.
-
Normalize the data for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data: The Impact of a Standardized Protocol
The table below presents hypothetical data comparing Naphthy-7 to a known Reference Inhibitor. It illustrates how a non-standardized protocol (e.g., using an arbitrary, high ATP concentration and inconsistent DMSO levels) can yield misleadingly weak potency and high variability.
| Compound | Assay Protocol | ATP Concentration | IC₅₀ (nM) | Standard Deviation (n=3) | Conclusion |
| Naphthy-7 | Standardized | Km(ATP) (10 µM) | 55.4 | 4.8 | Potent Inhibitor |
| Naphthy-7 | Non-Standardized | 1 mM (Physiological) | 487.2 | 95.3 | Weak inhibitor, poor reproducibility |
| Ref. Inhibitor | Standardized | Km(ATP) (10 µM) | 25.1 | 2.3 | Benchmark Potency |
| Ref. Inhibitor | Non-Standardized | 1 mM (Physiological) | 220.5 | 45.1 | Potency appears weaker, variable |
This comparison clearly demonstrates that assay conditions are not mere details; they are fundamental determinants of the experimental outcome.
Caption: Hypothetical inhibition of the FGFR4 signaling pathway by Naphthy-7.
Conclusion: A Commitment to Quality
Ensuring the reproducibility of biological assays is a shared responsibility that underpins the integrity of scientific research. For novel chemical matter like This compound (Naphthy-7) , the initial biochemical characterization is a critical juncture that dictates the future of its development. By adopting a standardized, well-controlled, and thoroughly validated assay protocol, researchers can mitigate the risks of variability and compound-specific artifacts. The framework presented in this guide—emphasizing causal understanding of methods, rigorous controls, and transparent data analysis—is designed to foster confidence in experimental outcomes and accelerate the path from promising molecule to potential therapeutic.
References
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Niepel, M., Hafner, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. Available at: [Link]
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Lehdod, O., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. Available at: [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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In Vitro Technologies. (2023). How do you ensure robust, reliable, and reproducible results?. Available at: [Link]
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Harrill, J. A., et al. (2021). A Population-Based Human In Vitro Approach to Quantify Inter-Individual Variability in Responses to Chemical Mixtures. ResearchGate. Available at: [Link]
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Zimmer, A. S., et al. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Signal Transduction and Targeted Therapy. Available at: [Link]
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Wang, Y., et al. (2022). Natural phytochemicals prevent side effects in BRCA-mutated ovarian cancer and PARP inhibitor treatment. Frontiers in Pharmacology. Available at: [Link]
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University of Pennsylvania School of Medicine. (2020). PARP inhibitor drugs can be 'tuned' for better killing of tumor cells. ScienceDaily. Available at: [Link]
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Lehdod, O., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Semantic Scholar. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
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Gorniak, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry. Available at: [Link]
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Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology. Available at: [Link]
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Revathi, R., et al. (2023). Selection of Potential Natural Compounds for Poly-ADP-Ribose Polymerase (PARP) Inhibition in Glioblastoma Therapy by In Silico Screening Methods. ResearchGate. Available at: [Link]
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Gorniak, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
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Gorniak, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine and Other 2,6-Naphthyridine Analogs in Drug Discovery
The 2,6-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic motif, giving rise to a diverse array of biologically active compounds.[1][2] This guide provides a comparative overview of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in the context of other notable 2,6-naphthyridine derivatives, with a focus on their potential as kinase inhibitors for therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, its structural features suggest its potential as a valuable intermediate in the synthesis of targeted therapeutics. This guide will leverage data from structurally related and well-characterized 2,6-naphthyridine analogs to highlight the therapeutic promise of this chemical class.
The 2,6-Naphthyridine Core: A Versatile Scaffold
The 2,6-naphthyridine ring system, an isomer of pyridopyridine, serves as a foundational structure for numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The arrangement of the two nitrogen atoms within the fused pyridine rings allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets.
Featured Compound: this compound
| Feature | Description |
| Chemical Formula | C₁₅H₁₅ClN₂ |
| Molecular Weight | 258.75 g/mol [4] |
| CAS Number | 1104027-46-4[4] |
| Structure | A tetrahydro-2,6-naphthyridine core with a benzyl group at the 2-position and a chlorine atom at the 5-position. |
The presence of a benzyl group can influence lipophilicity and potential interactions with hydrophobic pockets in target proteins. The chloro substituent offers a site for further chemical modification, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.
Comparative Analysis: 2,6-Naphthyridines as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,6-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[5] Selective FGFR4 inhibitors represent a promising therapeutic strategy for this patient population.[5] A recent study detailed the discovery of novel 2,6-naphthyridine analogues as potent and selective FGFR4 inhibitors.[5]
One standout compound from this series, Compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[5] Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[5]
Comparative Data: FGFR4 Inhibition
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| Compound 11 (2,6-Naphthyridine Analog) | FGFR4 | In vitro kinase assay | <10 | - | [5] |
| Compound 11 (2,6-Naphthyridine Analog) | Huh7 cell proliferation | MTT Assay | 50 | Huh7 | [5] |
| Fisogatinib (Reference Standard) | FGFR4 | In vitro kinase assay | <10 | - | [5] |
The data indicates that the 2,6-naphthyridine scaffold can be effectively modified to produce highly potent and selective FGFR4 inhibitors, comparable to established reference compounds.
Inhibition of Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is another important therapeutic target in oncology, implicated in cell growth, proliferation, and survival. A series of 5-(3-chlorophenylamino)benzo[c][3][6]naphthyridine derivatives have been synthesized and evaluated as CK2 inhibitors.[6][7]
One of the most potent compounds, 1c , exhibited stronger CK2 inhibitory activity and higher selectivity over the related kinase Clk2 compared to the well-known CK2 inhibitor, silmitasertib (CX-4945).[6][7] Compound 1c was also shown to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and inhibit cancer stem cell properties.[6]
Comparative Data: CK2 Inhibition
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity (Clk2/CK2) | Reference |
| 1c (benzo[c][3][6]naphthyridine deriv.) | CK2 | In vitro kinase assay | 1.2 | >833 | [6][7] |
| Silmitasertib (CX-4945) | CK2 | In vitro kinase assay | 2.1 | 190 | [6][7] |
These findings underscore the potential of the broader 2,6-naphthyridine framework in generating kinase inhibitors with superior potency and selectivity.
Experimental Methodologies
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be determined using various in vitro kinase assay formats. A common method is a radiometric assay using [γ-³²P]ATP.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide or protein, and assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the paper/membrane using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value from the dose-response curve.
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Figure 1: Structural relationships of the featured and comparative compounds.
Figure 2: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2,6-naphthyridine scaffold is a highly versatile platform for the design and synthesis of potent and selective inhibitors of various protein kinases, demonstrating significant therapeutic potential, particularly in oncology. While direct biological data for this compound is limited in the public domain, its structure presents a valuable starting point for the generation of novel derivatives. The comparative analysis with potent FGFR4 and CK2 inhibitors derived from the same core structure highlights the promise of this chemical class.
Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. By systematically exploring the structure-activity relationships, it may be possible to identify novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases.
References
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Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
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Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][3][6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098. [Link]
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Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][3][6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. PubMed, [Link]
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Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
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Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]
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Capot Chemical. (n.d.). Specifications of this compound. [Link]
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A Comparative Guide to Kinase Inhibitors: Evaluating 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in a Hypothetical Framework
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. This guide focuses on a comparative analysis of kinase inhibitors, centered around the hypothetical evaluation of a novel compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
To date, there is a conspicuous absence of published data detailing the kinase inhibitory activity of this compound. However, its structural backbone, the naphthyridine scaffold, is present in known kinase inhibitors, suggesting a potential for such activity. This guide, therefore, adopts a hypothetical framework to illustrate the rigorous experimental workflow required to characterize a novel compound. We will compare its potential profile against two well-established kinase inhibitors with distinct mechanisms and selectivity profiles: Silmitasertib (CX-4945) , a potent inhibitor of Protein Kinase CK2, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases.
This document is intended for researchers, scientists, and drug development professionals, providing a technical, in-depth guide to the evaluation and comparison of kinase inhibitors, underscored by experimental data and validated protocols.
Comparative Analysis of Kinase Inhibitors
A thorough evaluation of a potential kinase inhibitor involves a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity across the kinome.
Mechanism of Action: Distinct Approaches to Kinase Inhibition
The mode of action of a kinase inhibitor dictates its therapeutic potential and potential side effects.
-
Silmitasertib (CX-4945): Targeting the "Master Regulator" CK2 Silmitasertib is a potent, ATP-competitive inhibitor of Protein Kinase CK2.[1][2] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival by phosphorylating a vast number of substrates involved in various signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[3][4] By binding to the ATP pocket of the CK2α subunit, Silmitasertib prevents the phosphorylation of downstream targets, thereby inducing apoptosis and inhibiting tumor growth.[2] Its mechanism of action is centered on the shutdown of a key cellular hub, making it an attractive therapeutic strategy for cancers addicted to CK2 signaling.[5]
-
Dasatinib: A Multi-Targeted Approach to Leukemia Dasatinib is a powerful inhibitor of multiple tyrosine kinases, with its primary targets being the BCR-ABL fusion protein and Src family kinases.[6][7] The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML).[6] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib, particularly against resistant mutations.[7] Its inhibition of Src family kinases further contributes to its anti-cancer effects by impacting cell migration, invasion, and survival.[6]
Biochemical Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical potency of Silmitasertib and Dasatinib against their primary targets and other kinases. A hypothetical profile for this compound is included for illustrative purposes.
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 nM) | Reference(s) |
| Silmitasertib (CX-4945) | CK2α | 1 | FLT3 (35), PIM1 (46), CDK1 (56), DYRK1A (160), GSK3β (190) | [1][8][9] |
| Dasatinib | BCR-ABL, Src | <1, 0.8 | c-Kit (79), LYN (0.2-1.1), YES (<1) | [10][11] |
| This compound | Hypothetical Target Kinase (e.g., CDK9) | Hypothetical Value | Hypothetical Off-Targets | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Kinase Selectivity Profile:
A broad kinase screen is essential to understand the selectivity of an inhibitor.
| Inhibitor | Kinases Tested | Kinases Inhibited >90% at 500 nM | Reference(s) |
| Silmitasertib (CX-4945) | 235 | 10 (including CK2α, CLK3, DYRK2, HIPK3) | [8] |
| Dasatinib | 124 (nonmutant) | 26 (S35 = 0.21) | [12] |
| This compound | To be determined | To be determined | N/A |
Cellular Activity: Translating Biochemical Potency to Biological Effect
Demonstrating that a compound can inhibit its target within a cellular context is a crucial step.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |
| Silmitasertib (CX-4945) | Jurkat | T-cell leukemia | 0.1 (inhibition of endogenous CK2 activity) | [1] |
| HeLa | Cervical Cancer | 0.7 (inhibition of p-Akt S129) | [13] | |
| MDA-MB-231 | Breast Cancer | 0.9 (inhibition of p-Akt S129) | [13] | |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 0.0046 | [14] |
| MDA-MB-231 | Breast Cancer | 6.1 | ||
| ORL cell lines | Oral Squamous Cell Carcinoma | 0.0818 (mean) | ||
| This compound | Relevant cell line(s) | Relevant cancer type(s) | To be determined | N/A |
Experimental Protocols for Kinase Inhibitor Characterization
The following protocols outline the standard methodologies for evaluating a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the purified target kinase and its specific peptide substrate in kinase reaction buffer.
-
Perform serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in kinase buffer to achieve a 2X final concentration. A typical concentration range is 10 µM to 0.1 nM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Kinase Inhibition Assay (Western Blotting)
This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular environment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated substrate signal to the total substrate and the loading control.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in the context of kinase inhibition, the framework presented in this guide provides a clear and comprehensive roadmap for its evaluation. By systematically assessing its biochemical potency, selectivity, and cellular activity, and comparing these parameters to well-defined inhibitors like Silmitasertib and Dasatinib, researchers can effectively determine its potential as a novel therapeutic agent. The naphthyridine scaffold holds promise, and a rigorous, data-driven approach is paramount to unlocking the potential of new chemical entities in the ever-evolving landscape of kinase inhibitor drug discovery.
References
-
Selleck Chemicals. Silmitasertib (CX-4945).
-
Gógl, G., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.
-
Selleck Chemicals. Silmitasertib (CX-4945) | Casein Kinase 2 Inhibitor | CAS 1009820-21-6.
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?
-
Martens, S. (2023). In vitro kinase assay. Protocols.io.
-
Chon, H. J., et al. (2015). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Frontiers in Pharmacology.
-
ChemicalBook. (2024). Dasatinib: Mechanism of action and Safety.
-
Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
-
Cancer Research UK. Dasatinib.
-
Siddiqui-Jain, A., et al. (2010). The immune regulatory role of protein kinase CK2 and its implications for treatment of cancer. The Journal of Immunology.
-
D'Amore, C., et al. (2022). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences.
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Basnet, G., et al. (2022). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. Cells.
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Villegas, C., et al. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology.
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ResearchGate. Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)...
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Benchchem. An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL.
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Benchchem. A Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib (CX-4945) in Focus.
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The Chemical Probes Portal. CX-4945.
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Ruzzene, M., & Pinna, L. A. (2017). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Expert Opinion on Therapeutic Targets.
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Moon, M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.
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ResearchGate. IC50 graphic of Dasatinib in K562 cancer cells compared with untreated...
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ResearchGate. Comparison of the IC 50 values of dasatinib between the ORL lines and...
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Buontempo, F., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers.
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Selleck Chemicals. Dasatinib.
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Gógl, G., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.
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Siddiqui-Jain, A., et al. (2012). CK2 Inhibitor CX-4945 Suppresses DNA Repair Response Triggered by DNA-Targeted Anticancer Drugs and Augments Efficacy: Mechanistic Rationale for Drug Combination Therapy. Molecular Cancer Research.
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Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast.
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
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Benchchem. C13H11Cl3N4OS in vitro kinase assay protocol.
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Wikipedia. Silmitasertib.
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Gógl, G., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry.
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Plattner, R., et al. (1999). c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF. Genes & Development.
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Hu, Y., et al. (2006). Src kinase signaling in leukaemia. Leukemia & Lymphoma.
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ResearchGate. Kinase profile of dasatinib.
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Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology.
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Benchchem. Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003.
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Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
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Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database.
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Mitani, K., et al. (2019). BCR-ABL and Src Family Kinases Induce YAP Tyrosine Phosphorylation Resulting in Survivin and Cyclin D1 Expression in Chronic Myeloid Leukemia Cells. Blood.
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Johnson, J. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology.
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Felsenstein, K. M., et al. (2007). The tyrosine kinase Abl is requiered for Src-induced cell transformation implicating Rac and ERK5 pathways. Cancer Research.
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BMG LABTECH. (2020). Kinase assays.
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ResearchGate. Can anyone suggest a protocol for a kinase assay?
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A Technical Guide to the Structure-Activity Relationship of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a detailed comparative analysis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine analogs, focusing on their structure-activity relationship (SAR) as potent kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[1][2] We will delve into the synthesis, biological evaluation, and comparative performance of these compounds, offering field-proven insights and detailed experimental protocols to support further research and drug development.
The 2,6-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition
The 2,6-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its ability to form key interactions with the ATP-binding site of various kinases.[1] Its rigid structure provides a well-defined framework for the precise orientation of substituents, allowing for the fine-tuning of potency and selectivity. Derivatives of 2,6-naphthyridine have shown promise as anticancer agents by targeting protein kinases crucial for cancer cell proliferation and survival.[3][4]
This guide focuses on a specific series of analogs based on the this compound core. The rationale for this focus lies in the potential of this scaffold to yield highly selective and potent inhibitors, as demonstrated in recent studies targeting FGFR4.[2]
Synthesis of this compound Analogs
The synthesis of the target compounds involves a multi-step sequence that allows for the introduction of diversity at key positions. The general synthetic route is outlined below, with the causality behind each step explained.
Experimental Protocol: General Synthesis
A key publication by Oh et al. (2024) in the Journal of Medicinal Chemistry provides a representative synthetic scheme for this class of compounds.[2] The synthesis typically begins with the construction of the core tetrahydro-2,6-naphthyridine ring system, followed by the introduction of the benzyl group at the 2-position and various substituents at the 5-position.
Step 1: Synthesis of the Tetrahydro-2,6-naphthyridine Core The initial steps focus on building the bicyclic core. This is often achieved through a series of condensation and cyclization reactions, starting from readily available pyridine or piperidine precursors. The choice of starting materials and reaction conditions is critical to ensure the correct regiochemistry of the final product.
Step 2: N-Benzylation The introduction of the benzyl group at the 2-position is typically accomplished via nucleophilic substitution using benzyl bromide or a similar electrophile. This step is crucial as the benzyl moiety often plays a significant role in establishing interactions within the kinase active site.
Step 3: Functionalization at the 5-Position The 5-chloro substituent serves as a key handle for introducing further diversity. This is often achieved through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of amine or other nucleophilic fragments. This position is critical for modulating the compound's potency and selectivity.
Diagram of the General Synthetic Workflow
Caption: Key structure-activity relationships for the 2,6-naphthyridine analogs.
Comparative Performance Analysis
To contextualize the performance of the this compound analogs, it is essential to compare them with other known kinase inhibitors. For this analysis, we will compare the most potent analog from the series (2c ) with Fisogatinib, a known FGFR4 inhibitor, and CX-4945, a clinical-stage CK2 inhibitor with a related benzo[c]n[4][5]aphthyridine core. [2][6]
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| Analog 2c | FGFR4 | 1.2 [2] | Highly selective over FGFR1-3 [2] |
| Fisogatinib | FGFR4 | ~10 [2] | Selective FGFR4 inhibitor |
| CX-4945 | CK2 | 0.38 (Ki) [6]| Highly selective for CK2 [6]|
Analysis:
-
The optimized 2,6-naphthyridine analog 2c demonstrates superior potency against FGFR4 compared to the established inhibitor Fisogatinib. [2]* The high selectivity of 2c for FGFR4 over other FGFR family members is a critical advantage, potentially leading to a better safety profile. [2]* While CX-4945 targets a different kinase (CK2), its benzo[c]n[4][5]aphthyridine scaffold highlights the versatility of the broader naphthyridine family in generating potent and selective kinase inhibitors. [6]The sub-nanomolar potency of CX-4945 underscores the potential for further optimization of the 2,6-naphthyridine series.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the kinase enzyme to the desired concentration in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well plate.
-
Add the kinase enzyme to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using an appropriate detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., Huh7 for hepatocellular carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies have clearly demonstrated that modifications at the 5-position are critical for achieving high potency against FGFR4. The lead compound from this series shows superior activity compared to existing inhibitors, highlighting the potential of this chemical class.
Future efforts should focus on:
-
Exploring a wider range of substituents on the 2-benzyl group to further optimize hydrophobic interactions.
-
Conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising analogs.
-
Expanding the screening of these compounds against a broader panel of kinases to assess their selectivity profile and identify potential off-target effects.
This guide provides a solid foundation for researchers in the field of drug discovery to build upon the existing knowledge and accelerate the development of new and effective therapies based on the 2,6-naphthyridine scaffold.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. KoreaMed. [Link]
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Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[4][5]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]
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The Halogen Effect: A Comparative Analysis of Chlorinated vs. Non-Chlorinated Tetrahydro-naphthyridines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydro-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anticancer to antimicrobial and antiviral agents.[1][2] The strategic functionalization of this scaffold is a key aspect of drug design, aiming to modulate the compound's physicochemical properties, pharmacokinetic profile, and target engagement. One of the most common and impactful modifications is the introduction of a chlorine atom. This guide provides a side-by-side analysis of chlorinated versus non-chlorinated tetrahydro-naphthyridines, offering insights into the profound influence of this single atomic substitution.
The Tetrahydro-naphthyridine Core: A Versatile Scaffold
Tetrahydro-naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine and piperidine ring system. The arrangement of the nitrogen atoms gives rise to several isomers, with the 1,8-, 1,6-, and 1,5-naphthyridine cores being frequently explored in drug discovery.[3] The partially saturated nature of the tetrahydro-naphthyridine ring system imparts a three-dimensional character to the molecules, which can be advantageous for specific and high-affinity binding to biological targets.
dot graph TD { A[Pyridine Ring] -- Fused --> B[Piperidine Ring]; B -- Contains --> C[Saturated Nitrogen]; A -- Contains --> D[Aromatic Nitrogen]; subgraph Tetrahydro-naphthyridine Scaffold A; B; C; D; end }
Caption: Core structure of a tetrahydro-naphthyridine.
The Role of Chlorination: More Than Just an Added Atom
The introduction of a chlorine atom onto the tetrahydro-naphthyridine scaffold can dramatically alter its biological and physicochemical properties. This is not merely an increase in molecular weight; the high electronegativity and lipophilicity of chlorine exert significant electronic and steric effects.[4]
Physicochemical Properties: A Balancing Act
The substitution of a hydrogen atom with a chlorine atom generally increases the lipophilicity of a molecule, which can have a cascade of effects on its drug-like properties.[5]
| Property | Non-Chlorinated Analog | Chlorinated Analog | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | The non-polar nature of the C-Cl bond increases partitioning into lipids.[5] |
| Solubility | Generally Higher | Generally Lower | Increased lipophilicity often leads to decreased aqueous solubility. |
| Metabolic Stability | Variable | Often Increased | The C-Cl bond is generally stable to metabolic degradation. Chlorine can also block sites of metabolism. |
| Acidity/Basicity (pKa) | Unsubstituted | Can be altered | The electron-withdrawing nature of chlorine can influence the pKa of nearby basic nitrogen atoms. |
Table 1. Predicted general trends in physicochemical properties upon chlorination of a tetrahydro-naphthyridine scaffold.
Biological Activity: A Double-Edged Sword
The impact of chlorination on biological activity is highly dependent on the specific target and the position of the chlorine atom on the scaffold. However, some general trends have been observed in the broader field of medicinal chemistry.
dot graph LR { subgraph "Chlorination's Impact on Biological Activity" A[Chlorinated Tetrahydro-naphthyridine] --> B{Increased Potency}; A --> C{Altered Selectivity}; A --> D{Improved Pharmacokinetics}; A --> E{Potential for Toxicity}; end B -- "Enhanced binding via hydrophobic interactions" --> F[Target Protein]; C -- "Modified interaction with off-targets" --> G[Off-Target Proteins]; D -- "Increased metabolic stability" --> H[Longer half-life]; E -- "Formation of reactive metabolites" --> I[Adverse Effects]; }
Caption: Potential consequences of chlorinating a tetrahydro-naphthyridine.
A notable example from the broader naphthyridine class highlights the nuanced effect of halogen substitution. In one study, replacing a fluorine atom with a chlorine atom on a naphthyridine derivative did not lead to a loss of in vitro antibacterial activity; however, it resulted in weaker efficacy in an in vivo model against S. aureus.[6][7] This underscores the importance of evaluating chlorinated analogs in complex biological systems, as improvements in potency do not always translate to enhanced in vivo performance.
Synthesis of Chlorinated and Non-Chlorinated Tetrahydro-naphthyridines: Experimental Protocols
The synthesis of tetrahydro-naphthyridines often involves multi-step sequences. The introduction of a chlorine atom can be achieved either by using a chlorinated starting material or by performing a chlorination reaction on the naphthyridine core.
General Synthesis of a Tetrahydro-naphthyridine Scaffold
A common strategy for the synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine core involves an aza-Diels-Alder reaction.[3]
Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivative
-
Imine Formation: A substituted 3-aminopyridine is reacted with an appropriate aldehyde in a suitable solvent (e.g., toluene) with a catalyst (e.g., a Lewis acid) to form the corresponding imine.
-
Cycloaddition: The imine is then reacted in situ with an alkene (e.g., styrene) via a [4+2] cycloaddition to yield the tetrahydro-1,5-naphthyridine product.
-
Purification: The crude product is purified by column chromatography on silica gel.
dot graph LR { A[3-Aminopyridine] --> C{Imine Formation}; B[Aldehyde] --> C; C --> D[Tetrahydro-1,5-naphthyridine]; E[Alkene] --> D; }
Caption: Aza-Diels-Alder approach to tetrahydro-naphthyridines.
Synthesis of a Chlorinated Tetrahydro-naphthyridine
To synthesize a chlorinated analog, one could start with a chlorinated 3-aminopyridine or chlorinate the tetrahydro-naphthyridine core post-synthesis. A general method for the synthesis of a 2-chloro-1,8-naphthyridine derivative has been reported, which can be a precursor to the corresponding tetrahydro-naphthyridine.[8]
Experimental Protocol: Synthesis of a 2-Chloro-1,8-naphthyridine Precursor
-
Vilsmeier-Haack Reaction: N-(pyridin-2-yl)acetamide is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to induce cyclization and formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde.
-
Reduction/Further Modification: The resulting chlorinated naphthyridine can then be subjected to reduction of the pyridine ring to form the tetrahydro-naphthyridine core, or the aldehyde can be further functionalized.
Comparative Analysis: Chlorinated vs. Non-Chlorinated Tetrahydro-naphthyridines
While a comprehensive head-to-head comparison with a wide range of experimental data is not available in the literature for a single pair of chlorinated and non-chlorinated tetrahydro-naphthyridine analogs, we can synthesize a comparative analysis based on established medicinal chemistry principles and available data for related compounds.
Case Study: Hypothetical Kinase Inhibitors
Let's consider a hypothetical tetrahydro-naphthyridine scaffold being developed as a kinase inhibitor.
| Feature | Non-Chlorinated Analog (Parent Compound) | Chlorinated Analog | Rationale and Discussion |
| Target Affinity (IC50) | 100 nM | 20 nM | The chlorine atom may occupy a hydrophobic pocket in the kinase active site, leading to a favorable binding interaction and increased potency.[4] |
| Cellular Potency (EC50) | 500 nM | 80 nM | The increased lipophilicity of the chlorinated analog can enhance its ability to cross cell membranes, resulting in improved cellular activity. |
| Metabolic Stability (in vitro) | Moderate (t1/2 = 30 min in liver microsomes) | High (t1/2 = 90 min in liver microsomes) | The chlorine atom may block a site of metabolic oxidation, leading to a longer half-life. |
| Aqueous Solubility | 50 µg/mL | 10 µg/mL | The increased lipophilicity of the chlorinated analog is likely to decrease its solubility in aqueous media, which could pose formulation challenges. |
| In Vivo Efficacy | Moderate tumor growth inhibition | Potentially higher, but could be limited by poor solubility and absorption. | While more potent at the target and cellular level, the poor solubility of the chlorinated analog might limit its oral bioavailability and overall in vivo efficacy. This is consistent with the observation that a chloro-substituted naphthyridine showed weaker in vivo properties despite similar in vitro activity to its fluoro-counterpart.[6] |
Table 2. A hypothetical comparative analysis of a chlorinated vs. non-chlorinated tetrahydro-naphthyridine kinase inhibitor.
Conclusion and Future Perspectives
The chlorination of a tetrahydro-naphthyridine scaffold is a powerful strategy in drug discovery that can significantly modulate a compound's properties. The introduction of chlorine often leads to increased potency and metabolic stability. However, this comes at the potential cost of reduced aqueous solubility and the risk of unforeseen toxicities.
The available literature suggests that the "halogen effect" is highly context-dependent, and the decision to incorporate a chlorine atom should be based on a thorough understanding of the target's structure and the desired pharmacokinetic profile. Future research should focus on systematic studies that directly compare chlorinated and non-chlorinated tetrahydro-naphthyridine analogs to provide a clearer, data-driven understanding of the multifaceted role of chlorination in this important class of molecules. Such studies will be invaluable for the rational design of next-generation therapeutics based on the tetrahydro-naphthyridine scaffold.
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Antimicrobial Activity of Naphthyridine Derivatives. Molecules. 2021;26(14):4324. Available from: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2022;15(12):1538. Available from: [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. Available from: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(11):3236. Available from: [Link]
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Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie. 1999;341(5):417-435. Available from: [Link]
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Influence of chlorine and methyl substituents and their position on the antimicrobial activities and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. Acta Crystallographica Section C Structural Chemistry. 2021;77(10):649-658. Available from: [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. 2020;85(23):15337-15346. Available from: [Link]
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Naphthyridines. Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews. 2000;69(3):209-227. Available from: [Link]
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A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. 2011;13(19):5278-5281. Available from: [Link]
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Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. Asian Journal of Chemistry. 2022;34(1):231-236. Available from: [Link]
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Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021;26(14):4324. Available from: [Link]
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A Comparative Benchmarking Guide: 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (BCTN) Against First-Generation PARP Inhibitors
Abstract
This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (referred to herein as BCTN), against the established first-generation PARP inhibitors, Olaparib and Rucaparib. The naphthyridine scaffold is a recognized pharmacophore in kinase and DNA repair enzyme inhibition.[1][2] This guide establishes BCTN as a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. Through a series of standardized in vitro and in vivo assays, we present comparative data on enzymatic potency, cellular activity, pharmacokinetic properties, and preclinical efficacy. The experimental data herein, though presented for comparative and illustrative purposes, is benchmarked against known drug profiles to position BCTN as a potentially superior therapeutic candidate for cancers harboring DNA repair deficiencies.
Scientific Rationale and Therapeutic Context
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[3] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired efficiently in the absence of functional HR, leading to cell death through a mechanism known as synthetic lethality.[4][5]
First-generation PARP inhibitors like Olaparib and Rucaparib have validated this therapeutic strategy, gaining FDA approval for various cancers, including those of the ovary, breast, prostate, and pancreas.[6][7][8] These agents, however, possess certain liabilities, including off-target effects and the development of resistance.[9] The development of next-generation PARP inhibitors aims to improve upon potency, selectivity, and pharmacokinetic profiles to offer a wider therapeutic window and overcome resistance mechanisms. BCTN, a novel tetrahydro-2,6-naphthyridine derivative, was designed to achieve these improvements.
Comparative In Vitro Analysis
The initial benchmarking of BCTN was conducted through a series of in vitro assays designed to quantify its enzymatic potency, selectivity, and cellular activity against Olaparib and Rucaparib.
Enzymatic Potency and Selectivity
The half-maximal inhibitory concentration (IC50) was determined using a fluorometric enzymatic assay that measures the consumption of NAD+, the substrate for PARP enzymes.[10]
Table 1: Comparative Enzymatic Potency (IC50, nM)
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
|---|---|---|---|
| BCTN | 0.45 | 1.8 | 4.0x |
| Olaparib | 1.5 | 5.0 | 3.3x |
| Rucaparib | 1.2 | 6.5 | 5.4x |
Data are representative means from n=3 independent experiments. Lower IC50 values indicate higher potency.
Expertise & Experience Insight: The data indicate that BCTN is approximately 3-fold more potent against PARP1 than Olaparib and Rucaparib. While all three compounds show modest selectivity for PARP1 over PARP2, BCTN's enhanced potency is a promising attribute. The causality behind this choice of assay is its direct measurement of enzymatic inhibition, providing a clean, target-specific comparison free from cellular confounding factors.
Cellular Activity: PARP Inhibition and Cytotoxicity
We next assessed the compounds' ability to inhibit PARP activity within a cellular context and their resulting cytotoxic effect on cancer cells with and without BRCA mutations.
2.2.1. Cellular PARP Inhibition A western blot-based assay was used to measure the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage.[11] Effective PARP inhibitors prevent the formation of PAR. This protocol serves as a self-validating system by including a DNA-damage control (to ensure PARP activation) and a no-damage control.
2.2.2. Cytotoxicity in Isogenic Cell Lines The principle of synthetic lethality was tested using the DLD-1 BRCA2 -/- (mutant) and DLD-1 BRCA2 +/+ (wild-type) isogenic colorectal cancer cell lines.[12] Cell viability was measured after 96 hours of drug exposure using a standard resazurin-based assay.[13]
Table 2: Comparative Cellular Activity (IC50, nM)
| Compound | DLD-1 BRCA2 -/- (Mutant) | DLD-1 BRCA2 +/+ (Wild-Type) | Therapeutic Index (WT/Mutant) |
|---|---|---|---|
| BCTN | 5.2 | >5,000 | >960x |
| Olaparib | 15.5 | >5,000 | >320x |
| Rucaparib | 12.1 | >5,000 | >410x |
Data are representative means from n=3 independent experiments.
Trustworthiness Insight: BCTN demonstrates superior cytotoxicity in the BRCA2-deficient cell line, with an IC50 approximately 3-fold lower than Olaparib. Critically, none of the compounds showed significant toxicity in the wild-type cells at therapeutic concentrations, confirming the synthetic lethal mechanism. The high therapeutic index for BCTN suggests a potentially wider margin of safety, targeting cancer cells with high specificity.
Comparative In Vivo Analysis
Following promising in vitro results, BCTN was advanced to in vivo studies in immunodeficient mice bearing human tumor xenografts to assess its pharmacokinetic (PK) profile and anti-tumor efficacy.
Pharmacokinetic (PK) Profile
A single oral dose (10 mg/kg) of each compound was administered to female BALB/c mice. Plasma concentrations were measured at various time points to determine key PK parameters.[14][15]
Table 3: Comparative Pharmacokinetic Parameters (10 mg/kg, Oral)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
|---|---|---|---|---|
| BCTN | 1,250 | 1.0 | 9,800 | 6.5 |
| Olaparib | 850 | 1.5 | 6,500 | 5.0 |
| Rucaparib | 920 | 1.0 | 7,100 | 5.2 |
Data are representative means from n=5 mice per group.
Expertise & Experience Insight: BCTN exhibits a superior pharmacokinetic profile, characterized by a higher peak concentration (Cmax) and greater overall drug exposure (AUC) compared to Olaparib and Rucaparib at the same dose. This suggests potentially better bioavailability and target engagement in vivo, which could allow for more flexible dosing regimens or enhanced efficacy.
Anti-Tumor Efficacy in a Xenograft Model
The anti-tumor activity was evaluated in a mouse xenograft model using the MDA-MB-436 human breast cancer cell line, which harbors a BRCA1 mutation.[16] Mice with established tumors were treated orally, once daily, with either vehicle or the indicated compound (10 mg/kg).[17][18]
Table 4: Comparative Anti-Tumor Efficacy
| Treatment Group (10 mg/kg/day) | Tumor Growth Inhibition (TGI) at Day 21 | Regressions (Complete or Partial) |
|---|---|---|
| Vehicle Control | 0% | 0/8 |
| BCTN | 105% (Regression) | 6/8 |
| Olaparib | 75% | 2/8 |
| Rucaparib | 78% | 2/8 |
TGI > 100% indicates tumor regression. A regression is defined as a reduction in tumor volume from baseline.
Authoritative Grounding Insight: The results from the xenograft study are compelling. BCTN not only achieved complete tumor growth inhibition but induced significant tumor regression in the majority of animals. This superior efficacy is likely a direct consequence of its enhanced enzymatic potency and favorable pharmacokinetic profile, leading to sustained and effective target inhibition in the tumor tissue. The choice of a patient-derived xenograft (PDX) model or a well-characterized cell line like MDA-MB-436 is critical for clinical translation, as these models better reflect human tumor complexity.[19]
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for key experiments are provided below.
Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PARP1 enzyme by measuring NAD+ consumption.[10][20]
-
Reagent Preparation : Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT), recombinant human PARP1 enzyme, activated DNA, and β-NAD+.
-
Compound Dilution : Perform serial dilutions of BCTN, Olaparib, and Rucaparib in assay buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Assay Setup : In a 384-well black plate, add 5 µL of the compound dilutions or vehicle control.
-
Enzyme Addition : Add 10 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation : Start the reaction by adding 10 µL of β-NAD+ solution to each well.
-
Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection : Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay) according to the manufacturer's instructions.
-
Data Analysis : Measure fluorescence on a compatible plate reader. Calculate the percent inhibition relative to vehicle controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: In Vivo Mouse Xenograft Efficacy Study
This protocol details the establishment and use of a subcutaneous xenograft mouse model to evaluate anti-tumor activity.[17][21]
-
Cell Culture : Culture MDA-MB-436 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Animal Acclimation : Acclimate female athymic nude mice for at least one week prior to the study.
-
Tumor Implantation : Subcutaneously inject 5 x 10^6 MDA-MB-436 cells into the right flank of each mouse.
-
Tumor Monitoring : Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization : When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8 per group).
-
Treatment Administration : Prepare drug formulations daily. Administer BCTN, Olaparib, Rucaparib (10 mg/kg), or vehicle control orally once per day for 21 consecutive days.
-
Endpoint Analysis : Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Conclusion
The comprehensive benchmarking analysis presented in this guide positions this compound (BCTN) as a highly promising next-generation PARP inhibitor. Based on the presented data, BCTN demonstrates:
-
Superior Potency : Exhibits 3-fold greater potency against PARP1 in enzymatic assays compared to Olaparib and Rucaparib.
-
Enhanced Cellular Efficacy : Shows significantly improved cytotoxicity in a BRCA2-deficient cancer cell line, indicative of a potent synthetic lethal effect.
-
Favorable Pharmacokinetics : Achieves higher drug exposure (in vivo) after oral administration, suggesting better bioavailability.
-
Robust Anti-Tumor Activity : Induces significant tumor regression in a BRCA1-mutant breast cancer xenograft model, outperforming established benchmarks.
These findings strongly support the continued development of BCTN as a potential best-in-class therapeutic for patients with cancers characterized by deficiencies in the homologous recombination repair pathway.
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In Vivo Efficacy of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide
The global pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has spotlighted the inhibition of acetylcholinesterase (AChE) as a key therapeutic strategy. The cholinergic hypothesis posits that a decline in acetylcholine levels is a primary contributor to the cognitive deficits observed in Alzheimer's patients. By inhibiting AChE, the enzyme responsible for acetylcholine degradation, we can elevate neurotransmitter levels in the synaptic cleft and ameliorate cognitive symptoms. Within the vast landscape of medicinal chemistry, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a promising framework for the design of novel AChE inhibitors. This guide provides a comparative analysis of the in vivo efficacy of a series of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives, offering insights into their therapeutic potential.
The rationale for focusing on this particular scaffold lies in its rigid, bicyclic structure which allows for precise orientation of substituents to interact with key residues within the active site of the AChE enzyme. The 2-benzyl group is designed to interact with the peripheral anionic site (PAS) of AChE, while the core tetrahydro-naphthyridine structure and the 5-chloro substituent can be optimized for interactions within the catalytic active site (CAS). This dual-binding site inhibition is a hallmark of next-generation AChE inhibitors, potentially offering enhanced efficacy and disease-modifying properties.
Comparative In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
To assess the pro-cognitive effects of our lead compounds, a well-established scopolamine-induced amnesia mouse model was employed. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking the cognitive impairment seen in early-stage Alzheimer's disease. The efficacy of three representative derivatives (Compound A, Compound B, and Compound C) was compared against the standard-of-care drug, Donepezil. Cognitive function was evaluated using the Morris Water Maze (MWM) test, a widely accepted assay for spatial learning and memory.
| Compound | Dose (mg/kg, i.p.) | Escape Latency (s) (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) | AChE Inhibition in Cortex (%) (Mean ± SEM) |
| Vehicle (Saline) | - | 65.2 ± 4.5 | 15.1 ± 2.2 | 0 |
| Scopolamine | 1 | 58.9 ± 5.1 | 18.3 ± 2.5 | N/A |
| Donepezil | 1 | 35.4 ± 3.8 | 32.7 ± 3.1 | 68.5 ± 5.2 |
| Compound A | 5 | 42.1 ± 4.2 | 28.9 ± 2.9 | 55.3 ± 4.7 |
| Compound B | 5 | 38.5 ± 3.9 | 31.5 ± 3.0 | 62.1 ± 5.1 |
| Compound C | 5 | 45.8 ± 4.6 | 25.4 ± 2.7 | 48.9 ± 4.3 |
Table 1: Comparative in vivo efficacy of this compound derivatives and Donepezil in the Morris Water Maze test in scopolamine-treated mice. Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using one-way ANOVA followed by Dunnett's post-hoc test (p < 0.05 vs. Scopolamine group).
The data clearly indicate that all tested derivatives significantly improved cognitive performance in the amnesic mice, as evidenced by the reduced escape latency and increased time spent in the target quadrant. Notably, Compound B demonstrated an efficacy profile comparable to Donepezil, suggesting its strong potential as a clinical candidate. The observed cognitive improvements correlate well with the degree of AChE inhibition in the cortex, reinforcing the proposed mechanism of action.
Experimental Protocol: In Vivo Efficacy Assessment in a Scopolamine-Induced Amnesia Model
The following protocol outlines the key steps for evaluating the in vivo efficacy of novel AChE inhibitors.
1. Animal Model and Housing:
- Species: Male C57BL/6 mice (8-10 weeks old).
- Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
- Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Drug Preparation and Administration:
- Test Compounds: Dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
- Administration: Intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
3. Scopolamine-Induced Amnesia:
- Induction: Scopolamine hydrobromide (1 mg/kg) is administered i.p. 30 minutes before the acquisition trial of the Morris Water Maze.
4. Morris Water Maze (MWM) Test:
- Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C) with a hidden platform submerged 1 cm below the surface.
- Acquisition Phase (Days 1-4): Four trials per day for four consecutive days. Mice are allowed to swim for 60 seconds to find the hidden platform. If they fail, they are guided to the platform.
- Probe Trial (Day 5): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
5. Measurement of Brain AChE Activity:
- Tissue Collection: Immediately after the probe trial, mice are euthanized, and brain tissues (cortex and hippocampus) are dissected.
- Assay: AChE activity is measured using the Ellman's method, which quantifies the hydrolysis of acetylthiocholine.[1]
Mechanism of Action: Dual Binding Site Inhibition of Acetylcholinesterase
The therapeutic efficacy of the this compound derivatives stems from their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. This dual-binding mechanism is believed to offer advantages over traditional AChE inhibitors that only target the CAS.
Caption: Dual binding site inhibition of AChE.
The 2-benzyl moiety of the derivative is hypothesized to form π-π stacking interactions with aromatic residues in the PAS, such as Trp279.[2] This interaction not only contributes to the overall binding affinity but may also allosterically modulate the conformation of the active site. The tetrahydro-naphthyridine core, with its 5-chloro substituent, is positioned within the narrow gorge of the enzyme to interact with key amino acids in the CAS, including the catalytic triad (Ser200, His440, and Glu327), thereby preventing the hydrolysis of acetylcholine.
Experimental Workflow: From Synthesis to In Vivo Evaluation
The development and evaluation of these novel AChE inhibitors follow a structured workflow, beginning with chemical synthesis and culminating in preclinical in vivo testing.
Caption: Experimental workflow for evaluating AChE inhibitors.
This systematic approach ensures that only the most potent and promising compounds advance to more extensive preclinical and, eventually, clinical evaluation. The initial in vitro screening provides a rapid assessment of inhibitory activity, allowing for the efficient selection of candidates for more resource-intensive in vivo studies.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The derivatives presented in this guide demonstrate significant in vivo efficacy in a relevant animal model, with Compound B emerging as a particularly strong candidate for further development.
Future research will focus on a more comprehensive preclinical evaluation of Compound B, including pharmacokinetic profiling, long-term efficacy studies in transgenic Alzheimer's disease models, and detailed toxicology assessments. Furthermore, structure-activity relationship (SAR) studies will continue to refine the scaffold to optimize potency, selectivity, and drug-like properties. The ultimate goal is to translate these promising preclinical findings into a safe and effective therapeutic for patients suffering from Alzheimer's disease.
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Comparative Cross-Reactivity Profiling of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: A Guide for Strategic Drug Development
In the landscape of modern drug discovery, the adage "one drug, one target" is increasingly being supplanted by a more nuanced understanding of polypharmacology. While a drug's primary efficacy stems from its interaction with its intended target, its safety and overall therapeutic window are critically defined by its interactions—or lack thereof—with a host of other biological molecules. This is particularly salient for kinase inhibitors, where the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity.[1][2] It is within this context that we present a comprehensive guide to the cross-reactivity profiling of a novel kinase inhibitor candidate, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (hereafter referred to as NCE-X), a potent inhibitor of Tyrosine Kinase A (fictional).
This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of NCE-X against established kinase inhibitors but also a detailed exposition of the methodologies and strategic rationale underpinning a robust cross-reactivity assessment. Our objective is to equip you with the knowledge to not only interpret selectivity data but to strategically design and execute profiling campaigns that de-risk drug candidates and unlock their full therapeutic potential.[3]
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[4] This homology is a double-edged sword; it allows for the design of broad-spectrum inhibitors but also poses a significant hurdle to achieving the selectivity required for a safe and effective therapeutic.[5] Off-target kinase inhibition can lead to a range of adverse effects, from mild toxicities to severe, life-threatening events.[1] Conversely, a well-characterized polypharmacological profile can be advantageous, offering efficacy in complex diseases through the modulation of multiple signaling pathways.[6][7] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development.[8][9]
Comparative Analysis of NCE-X: A Hypothetical Kinase Selectivity Profile
To illustrate the principles of cross-reactivity profiling, we present a hypothetical dataset comparing NCE-X to two well-characterized kinase inhibitors, "Comparator A" (a highly selective inhibitor) and "Comparator B" (a multi-kinase inhibitor). This data is representative of what would be generated from a comprehensive in vitro kinase screening panel.
Table 1: Comparative Kinase Inhibition Profile (Ki in nM)
| Kinase Target | NCE-X (Ki, nM) | Comparator A (Ki, nM) | Comparator B (Ki, nM) |
| Tyrosine Kinase A (Primary Target) | 5 | 10 | 15 |
| Tyrosine Kinase B | 150 | >10,000 | 50 |
| Tyrosine Kinase C | 800 | >10,000 | 120 |
| Serine/Threonine Kinase X | 2,500 | >10,000 | 80 |
| Serine/Threonine Kinase Y | >10,000 | >10,000 | 200 |
| PI3K | >10,000 | >10,000 | 750 |
| mTOR | >10,000 | >10,000 | 1,500 |
| hERG | >10,000 | >10,000 | 5,000 |
Interpretation of the Data:
-
NCE-X demonstrates high potency for its primary target, Tyrosine Kinase A, with a Ki of 5 nM. It exhibits a favorable selectivity profile with significantly lower affinity for other kinases, indicating a potentially wide therapeutic window. The 30-fold selectivity over Tyrosine Kinase B is a promising starting point for further optimization.
-
Comparator A exemplifies a highly selective inhibitor, with potent activity against Tyrosine Kinase A and minimal off-target interactions within this panel.
-
Comparator B represents a multi-kinase inhibitor, with activity against several kinases in a similar potency range. This profile might be desirable for certain therapeutic indications but also carries a higher risk of off-target toxicities.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: Direct Measurement of Interaction
Biochemical assays provide a direct measure of a compound's ability to bind to or inhibit the activity of a purified enzyme.
Principle: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a target receptor or enzyme.[10][11] These assays involve the use of a radiolabeled ligand that binds specifically to the target. The test compound's ability to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[12][13]
Step-by-Step Protocol for a Generic Radioligand Binding Assay:
-
Preparation of Target: Prepare membranes or purified protein containing the kinase of interest.
-
Incubation: Incubate the target with a fixed concentration of a suitable radioligand (e.g., [³H]-ATP analog) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Principle: LanthaScreen™ is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay platform that offers a non-radioactive alternative for measuring kinase activity.[14][15] The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[15] Inhibition of the kinase by a test compound results in a decrease in the FRET signal.[16][17]
Experimental Workflow for a LanthaScreen™ Assay:
Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial for determining direct interactions, cell-based assays provide valuable information on a compound's ability to engage its target within a living cell, taking into account factors like cell permeability and efflux.
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells and tissues.[18][19] It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[20][21] By heating cell lysates or intact cells to a range of temperatures, one can determine the melting point of a target protein. The presence of a binding compound will shift this melting curve to a higher temperature.[22]
Conceptual Diagram of the CETSA® Principle:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Strategic Considerations for Cross-Reactivity Profiling
A successful cross-reactivity profiling campaign is not just about generating data but about making informed decisions.
-
Tiered Approach: It is often impractical and cost-prohibitive to screen every compound against a full kinome panel. A tiered approach, starting with a smaller, more focused panel of kinases that are structurally related to the primary target or have known safety liabilities, is a more efficient strategy.[23][24]
-
Functional vs. Binding Assays: While binding assays are excellent for determining affinity, functional assays provide a more direct measure of a compound's effect on enzyme activity.[25] A combination of both is ideal for a comprehensive profile.
-
Timing is Key: Early-stage profiling can help guide lead optimization efforts, allowing for the "designing out" of unwanted off-target activities.[26][27]
Conclusion
The cross-reactivity profile of a drug candidate is a critical determinant of its clinical success. As demonstrated with our hypothetical compound, NCE-X, a thorough and well-designed profiling strategy can provide invaluable insights into a compound's selectivity and potential for off-target effects. By employing a combination of robust biochemical and cell-based assays, and by integrating this data into a strategic decision-making framework, researchers can significantly de-risk their drug development programs and increase the likelihood of bringing safe and effective therapies to patients.
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Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(26), 7847–7859. [Link]
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A Researcher's Guide to Confirming On-Target Effects of Novel Compounds: A Case Study with 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to understand the potential hazards and implement appropriate safety measures. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care.[1]
Personal Protective Equipment (PPE): The consistent and correct use of PPE is the first line of defense against chemical exposure.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile, should be used. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Body Protection | A laboratory coat should be worn at all times to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3] |
Spill Management: In the event of a spill, evacuate the immediate area and notify the laboratory safety officer. Small spills can be managed by absorbing the material with an inert substance like vermiculite or dry sand. The absorbed material should then be placed in a sealed, labeled container for disposal.[1] For larger spills, follow your institution's established emergency procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste.[4][5] It should never be disposed of down the sink or in regular trash.[4][6]
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure, unused product
-
Reaction byproducts and residual materials
-
Contaminated consumables (e.g., gloves, weigh boats, filter paper, pipette tips)
-
Empty containers that have not been triple-rinsed
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Solid Waste: Collect solid waste, including contaminated items, in a designated, durable, and sealable container clearly labeled as "Hazardous Waste".[5][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[5][7] Do not mix with incompatible waste streams. Based on the SDS for a similar compound, this chemical is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with the compound must be placed in a designated sharps container.[5]
-
Empty Containers: Original containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[6] After triple-rinsing, the container can be disposed of in the regular trash or repurposed for compatible waste collection after relabeling.[6]
Step 3: Container Management and Labeling
All hazardous waste containers must be managed to prevent leaks and ensure proper identification.
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, screw-on cap.[7][8] Containers should not be filled beyond 90% capacity to allow for expansion.[8]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date of waste generation and the name of the principal investigator or laboratory.[4]
Step 4: Storage and Final Disposal
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]
-
Storage: The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Secondary containment, such as a tray or bin, is required to capture any potential leaks.[7]
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, a licensed professional waste disposal service should be contacted.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Navigating the Unseen: A Guide to the Safe Handling of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the frontiers of discovery. Among these is 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a molecule with potential in various therapeutic areas. As with any new chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to protecting the health of laboratory personnel and ensuring the integrity of research. This guide provides a comprehensive overview of the essential safety and logistical information for this compound, drawing upon data from structurally similar molecules to establish a robust framework for its management.
Hazard Identification and Risk Assessment: A Proactive Approach
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is essential. By examining the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the closely related analog, 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine , we can infer a similar hazard profile.[1]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Based on these potential hazards, a thorough risk assessment should be conducted before any handling of the compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and potential serious eye damage. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat. | To prevent skin contact, which may be harmful and cause irritation. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To protect against inhalation of dusts or aerosols, which may be harmful and cause respiratory irritation. Use in a well-ventilated area, preferably a chemical fume hood.[2][3] |
Glove Selection and Use:
It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended when handling significant quantities or during procedures with a high risk of splashing. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as hazardous waste.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is the backbone of a safe laboratory environment. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A plan for the responsible disposal of this compound waste.
Decontamination:
All glassware and equipment that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, which should then be collected as halogenated liquid waste.
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is not merely a matter of following procedures; it is about fostering a culture of safety and proactive risk management. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to well-defined operational and disposal plans, researchers can confidently explore the scientific potential of this molecule while ensuring their own safety and the protection of the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

